3-Fluoroquinoline-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoroquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-5-12-10-4-2-1-3-7(10)8(9)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWORFGWYGKZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704689 | |
| Record name | 3-Fluoroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261269-78-6 | |
| Record name | 3-Fluoroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 3-Fluoroquinoline-4-carbaldehyde: A Key Intermediate for Novel Therapeutics
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged heterocycle can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[1][2] 3-Fluoroquinoline-4-carbaldehyde is a highly valuable, yet synthetically challenging, intermediate that serves as a versatile precursor for a new generation of fluorinated quinoline derivatives.[3] This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-fluoroquinoline-4-carbaldehyde, focusing on the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to synthesize this key building block for their discovery programs.
Introduction: The Strategic Value of the C3-Fluoro, C4-Formyl Quinoline Motif
The quinoline core is present in a wide array of compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[4] The introduction of a fluorine atom, one of the most powerful tools in modern drug design, can profoundly modulate a molecule's electronic and steric properties. Specifically, a fluorine at the 3-position of the quinoline ring can alter the pKa of the quinoline nitrogen and influence hydrogen bonding interactions, which are critical for target engagement.
The 4-carbaldehyde (formyl) group is a synthetically versatile handle.[3] Its reactivity allows for a multitude of subsequent chemical transformations, including the formation of Schiff bases, oximes, hydrazones, and the construction of further heterocyclic rings.[4] The combination of the C3-fluoro substituent and the C4-formyl group thus creates a powerful synthon for generating diverse libraries of novel chemical entities with enhanced drug-like properties. This guide focuses on the most reliable and scalable method for its preparation: the Vilsmeier-Haack cyclization.
Primary Synthesis Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] A significant and highly efficient application of this reaction is the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines. This approach is particularly advantageous as it constructs the formylated quinoline core in a single, high-yielding step from readily available starting materials.
The overall strategy involves the reaction of an appropriately substituted N-arylacetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Proposed Vilsmeier-Haack synthesis of 3-Fluoroquinoline-4-carbaldehyde.
Mechanistic Insights: A Tale of Electrophilicity and Cyclization
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process occurs in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the highly electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5] This reagent is the key formylating and cyclizing agent.
-
Electrophilic Attack and Cyclization: The N-(3-fluorophenyl)acetamide starting material reacts with the Vilsmeier reagent. The reaction involves a double electrophilic substitution on the aromatic ring, driven by the electron-donating nature of the acetamido group, followed by an intramolecular cyclization. Subsequent elimination and hydrolysis upon workup yield the final 2-chloro-3-fluoroquinoline-4-carbaldehyde. The presence of an electron-donating group on the N-arylacetamide generally facilitates the reaction and improves yields.
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[6]
Materials:
-
N-(3-fluorophenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium carbonate solution, saturated
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a condenser with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, 3 molar equivalents).
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0°C. Add freshly distilled phosphorus oxychloride (POCl₃, 7 molar equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality: This exothermic reaction forms the Vilsmeier reagent. Slow, cold addition is crucial to control the reaction rate and prevent degradation of the reagent.[7]
-
-
Substrate Addition: Once the addition of POCl₃ is complete, stir the resulting pale-yellow slurry for an additional 30 minutes at 0°C. Then, add N-(3-fluorophenyl)acetamide (1 molar equivalent) portion-wise over 15 minutes.
-
Cyclization: After the addition of the acetanilide, remove the ice bath and heat the reaction mixture in a pre-heated oil bath at 90°C for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Thermal energy is required to drive the electrophilic aromatic substitution and subsequent cyclization to form the quinoline ring system.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 500g of crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction and hydrolyzes the intermediate iminium species to the desired aldehyde. This process is highly exothermic and must be done cautiously.
-
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. A solid precipitate should form. Filter the crude solid. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-chloro-3-fluoroquinoline-4-carbaldehyde.
-
Dechlorination (Optional Final Step): To obtain the target 3-fluoroquinoline-4-carbaldehyde, the 2-chloro group must be removed. This can be achieved via catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst in ethanol with a base like triethylamine to neutralize the HCl byproduct).
Alternative Synthesis Strategies
While the Vilsmeier-Haack reaction is a primary choice, other pathways can be considered depending on precursor availability.
-
Oxidation of 4-Methylquinolines: If 3-fluoro-4-methylquinoline is available, it can be oxidized to the corresponding aldehyde. A common method involves using selenium dioxide in a suitable solvent like toluene.[3] This route is direct but relies on a more specialized starting material.
-
Direct C-H Fluorination: Modern methods allow for the direct fluorination of the quinoline core. An electron-transfer-enabled concerted nucleophilic fluorination has been shown to functionalize the C4 and C2 positions.[8] Applying this to quinoline-4-carbaldehyde could be a potential, albeit challenging, route due to regioselectivity issues and the need for specialized reagents like Selectfluor.
Data Summary and Characterization
The successful synthesis of the target compound must be validated through rigorous purification and characterization.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value / Observation | Rationale / Reference |
| Starting Material | N-(3-fluorophenyl)acetamide | Provides the fluoro-benzene portion of the quinoline. |
| Reagents | POCl₃ / DMF | Forms the Vilsmeier reagent for cyclization and formylation.[5] |
| Reaction Temp. | 90°C | Optimal temperature for cyclization. |
| Reaction Time | 16-18 hours | Typical duration for complete conversion.[6] |
| Expected Yield | 50-70% (for chloro-intermediate) | Yields for Vilsmeier cyclizations are generally moderate to good. |
| Purification | Column Chromatography | Standard method for purifying organic intermediates.[5] |
Expected Spectroscopic Data
While a full dataset for the final product is not readily published, characterization would rely on standard spectroscopic methods. The expected data, based on analogous structures, are as follows:
-
¹H NMR: The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9.0-11.0 ppm.[6] Aromatic protons on the quinoline core will appear in the δ 7.0-8.5 ppm region, with coupling patterns consistent with the substitution.
-
¹⁹F NMR: A singlet or multiplet corresponding to the fluorine atom on the quinoline ring.
-
¹³C NMR: The aldehyde carbon will appear significantly downfield (~190 ppm). The carbon bearing the fluorine will show a large C-F coupling constant.[9]
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde will be prominent around 1680-1700 cm⁻¹.[6]
-
Mass Spectrometry: The molecular ion peak should correspond to the exact mass of C₁₀H₆FNO (M.W. 175.16).[10]
Conclusion
The Vilsmeier-Haack reaction provides the most robust and well-established pathway for the synthesis of 3-fluoroquinoline-4-carbaldehyde, starting from readily accessible N-(3-fluorophenyl)acetamide. This method offers a direct, one-pot construction of the functionalized quinoline core. The resulting 2-chloro intermediate can be readily converted to the final target molecule. The versatility of the C4-formyl group, combined with the beneficial electronic properties imparted by the C3-fluoro substituent, makes this molecule a highly valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge and a detailed, actionable protocol to enable its synthesis in a research and development setting.
References
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- Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p1/p19970001083]
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3-Fluoroquinoline-4-carbaldehyde CAS number and structure
An In-depth Technical Guide to 3-Fluoroquinoline-4-carbaldehyde for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Fluoroquinoline-4-carbaldehyde. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, and strategic application as a pivotal building block in modern pharmaceutical research.
Core Compound Identification and Physicochemical Properties
3-Fluoroquinoline-4-carbaldehyde is a specialized heterocyclic building block whose value lies in the unique interplay between its quinoline core, the electron-withdrawing aldehyde, and the modulating fluorine substituent. These features make it a strategic starting point for accessing novel chemical matter in drug discovery.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 1261269-78-6[1]
A summary of its core physicochemical and safety data is presented below. Understanding these parameters is the foundation for its effective use in any experimental setting.
| Property | Value | Source |
| CAS Number | 1261269-78-6 | [1] |
| Molecular Formula | C₁₀H₆FNO | [1] |
| Molecular Weight | 175.16 g/mol | [1] |
| SMILES Code | O=CC1=C(F)C=NC2=CC=CC=C12 | [1] |
| Purity Specification | ≥ 95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) | [1] |
Chemical Structure:
Synthesis Strategy and Mechanistic Considerations
While multiple strategies exist for the synthesis of quinoline systems, the construction of 3-fluoroquinoline-4-carbaldehyde is most efficiently approached via electrophilic formylation of a suitable 3-fluoroquinoline precursor. The Vilsmeier-Haack reaction is the authoritative and field-proven method for this transformation.
Expert Rationale: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich heterocyclic systems. The reaction generates a Vilsmeier reagent (a chloroiminium ion) in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). This electrophile is potent enough to react with the quinoline ring, which is activated by the nitrogen atom but moderately deactivated by the fluorine substituent. The reaction's success hinges on the regioselective attack at the C4 position, which is sterically accessible and electronically favorable.
Protocol: Vilsmeier-Haack Synthesis of 3-Fluoroquinoline-4-carbaldehyde
This protocol is a self-validating system based on established methodologies for analogous compounds.[2]
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Electrophilic Substitution:
-
Dissolve the starting material, 3-fluoroquinoline (1 equivalent), in a minimal amount of anhydrous DMF.
-
Add the 3-fluoroquinoline solution portion-wise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture back to room temperature and pour it carefully into a beaker containing crushed ice and water. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The crude product will often precipitate as a solid. If it does, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, perform an extraction with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Fluoroquinoline-4-carbaldehyde.
-
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[3] Fluoroquinolones, in particular, are renowned for their antibacterial activity.[3][4] The title compound, 3-Fluoroquinoline-4-carbaldehyde, serves as a key intermediate, leveraging three critical structural features for drug design:
-
The Fluoroquinolone Core: Provides a well-established pharmacophore for interacting with biological targets, particularly bacterial DNA gyrase and topoisomerase IV.[5] Its rigid, planar structure is ideal for slotting into enzyme active sites.
-
The C3-Fluorine Atom: This substituent is not merely a placeholder. It significantly modulates the electronic properties of the ring system, enhances metabolic stability by blocking a potential site of oxidation, and can improve binding affinity through favorable electrostatic interactions.
-
The C4-Carbaldehyde Group: This is the compound's primary reactive handle. Its versatility allows for the synthesis of a vast library of derivatives through well-understood chemical transformations, making it invaluable for structure-activity relationship (SAR) studies.
Key Derivatization Pathways for SAR Exploration
The aldehyde functionality is a gateway to numerous chemical classes, each with the potential to yield novel bioactive agents.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives, crucial for introducing side chains that can modulate solubility and target engagement.
-
Condensation Reactions: Simple condensation with primary amines or hydrazines affords Schiff bases and hydrazones, respectively.[6] These motifs are frequently explored for developing novel antibacterial and anticancer agents.[7]
-
Wittig Reaction: Allows for the extension of the carbon skeleton by converting the aldehyde to an alkene, providing access to analogs of natural products like caffeic acid.[6]
-
Reduction: Reduction of the aldehyde to a primary alcohol with agents like sodium borohydride provides a new functional group for further elaboration, such as ether or ester formation.
Predicted Analytical and Spectroscopic Profile
Characterization of the final product is paramount. Based on the structure and data from analogous compounds, the following spectroscopic signatures are expected.[2][8]
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 10.0-10.5 ppm (s, 1H) | Aldehydic proton (CHO), highly deshielded. |
| δ 7.5-9.0 ppm (m, 5H) | Aromatic protons on the quinoline ring system. | |
| ¹³C NMR | δ 185-195 ppm | Carbonyl carbon of the aldehyde. |
| δ 110-160 ppm | Aromatic carbons, with shifts influenced by F and N. | |
| FT-IR | ~1690-1710 cm⁻¹ | Strong C=O stretching vibration of the aromatic aldehyde. |
| ~2720, ~2820 cm⁻¹ | Characteristic C-H stretching of the aldehyde (Fermi doublet). | |
| ~1100-1250 cm⁻¹ | C-F stretching vibration. | |
| Mass Spec (EI) | m/z 175 (M⁺) | Molecular ion peak corresponding to C₁₀H₆FNO. |
References
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3-Fluoroquinoline-4-carbaldehyde. Porphyrin-Systems. [Link]
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3-Fluoro-5-(quinolin-4-ylmethoxy)benzaldehyde | C17H12FNO2. PubChem. [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Niedziałkowska, E., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules. [Link]
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The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
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Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. ResearchGate. [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
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3-Fluoro-5-(morpholin-4-yl)pyridine-4-carbaldehyde | C10H11FN2O2. PubChem. [Link]
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Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. [Link]
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4-Quinolinecarboxaldehyde | C10H7NO. PubChem. [Link]
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Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed. [Link]
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Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]
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Spectroscopic Characterization of 3-Fluoroquinoline-4-carbaldehyde: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Fluoroquinoline-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and spectral data from analogous structures, offering a robust framework for the characterization of this and similar quinoline derivatives.
Introduction
3-Fluoroquinoline-4-carbaldehyde is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a prominent structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom and a carbaldehyde group at the 3 and 4 positions, respectively, is anticipated to significantly influence the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is therefore paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior.
This guide will delve into the expected spectroscopic signatures of 3-Fluoroquinoline-4-carbaldehyde, providing a detailed analysis of its predicted NMR, IR, and MS spectra. The experimental protocols outlined herein are based on standard, validated methodologies for the analysis of small organic molecules.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used.
Caption: Molecular structure of 3-Fluoroquinoline-4-carbaldehyde with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoroquinoline-4-carbaldehyde, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Spectroscopy[2][3]
-
Sample Preparation: Dissolve 5-10 mg of 3-Fluoroquinoline-4-carbaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.
-
¹H NMR Spectrum Acquisition: A standard pulse sequence is used. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.[2] Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals in the aromatic and aldehyde regions. The fluorine atom at the C3 position will introduce characteristic couplings to nearby protons, most notably H2 and H4 (which is replaced by the aldehyde group).
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CHO | 10.2 - 10.5 | s | - |
| H-2 | 9.1 - 9.4 | d | JH-F = 2-4 Hz |
| H-8 | 8.2 - 8.4 | d | JH7-H8 = 7-9 Hz |
| H-5 | 8.0 - 8.2 | d | JH5-H6 = 7-9 Hz |
| H-6 | 7.8 - 8.0 | ddd | JH5-H6 = 7-9, JH6-H7 = 7-9, JH6-H8 = 1-2 Hz |
| H-7 | 7.6 - 7.8 | ddd | JH6-H7 = 7-9, JH7-H8 = 7-9, JH5-H7 = 1-2 Hz |
Rationale for Predictions: The chemical shifts are predicted based on data for similar quinoline carbaldehydes and the known deshielding effects of the aldehyde and quinoline nitrogen.[3][4][5] The aldehyde proton is expected to be a singlet and significantly downfield. H-2 is deshielded by the adjacent nitrogen and will likely show a small coupling to the fluorine at C3. H-5 and H-8 are deshielded due to their peri positions relative to the fused ring system.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JC-F).
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| C=O | 190 - 195 | - |
| C-3 | 158 - 162 | ¹JC-F = 240-260 Hz |
| C-8a | 148 - 152 | - |
| C-2 | 145 - 149 | ²JC-F = 15-25 Hz |
| C-4a | 140 - 144 | - |
| C-6 | 132 - 136 | - |
| C-8 | 130 - 134 | - |
| C-4 | 128 - 132 | ²JC-F = 5-15 Hz |
| C-5 | 126 - 130 | - |
| C-7 | 124 - 128 | - |
Rationale for Predictions: The aldehyde carbonyl carbon is expected at the far downfield end of the spectrum.[3] The carbon directly bonded to fluorine (C-3) will be significantly downfield and show a large C-F coupling constant. Other carbons will be influenced by the electron-withdrawing effects of the fluorine, nitrogen, and aldehyde groups.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common.[7] A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data
The IR spectrum of 3-Fluoroquinoline-4-carbaldehyde is expected to show characteristic absorption bands for the aldehyde and the fluoro-aromatic quinoline system.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H stretching | Aromatic C-H |
| 2820 - 2880 & 2720 - 2780 | C-H stretching | Aldehyde C-H (Fermi doublet) |
| 1690 - 1715 | C=O stretching | Aldehyde C=O |
| 1580 - 1620 | C=C and C=N stretching | Quinoline ring |
| 1450 - 1550 | C=C stretching | Aromatic ring |
| 1200 - 1300 | C-F stretching | Aryl-F |
| 750 - 850 | C-H bending (out-of-plane) | Aromatic C-H |
Rationale for Predictions: The most characteristic peaks will be the strong C=O stretch of the aldehyde and the C-H stretches of the aldehyde group.[8][9] The C-F stretch will appear in the fingerprint region. The aromatic C=C and C=N stretching vibrations of the quinoline ring will also be prominent.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like quinolines and is commonly coupled with liquid chromatography (LC-MS).[12] Electron ionization (EI) can also be used, often with gas chromatography (GC-MS), and typically results in more extensive fragmentation.[13]
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to determine the accurate mass and elemental composition.[13]
Predicted MS Data
The mass spectrum will provide the molecular weight and fragmentation pattern.
Molecular Formula: C₁₀H₆FNO Molecular Weight: 175.0433 g/mol
| m/z | Ion | Predicted Fragmentation Pathway |
| 175 | [M]⁺˙ or [M+H]⁺ | Molecular ion |
| 174 | [M-H]⁺ | Loss of the aldehyde proton |
| 146 | [M-CHO]⁺ | Loss of the formyl radical |
| 120 | [M-CHO-CN]⁺ | Subsequent loss of HCN from the quinoline ring |
Rationale for Predictions: The molecular ion peak is expected to be prominent, especially with a soft ionization technique like ESI.[14] A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (CHO).[13] Further fragmentation of the quinoline ring can occur, such as the loss of hydrogen cyanide (HCN).
Caption: General workflow for the spectroscopic analysis of 3-Fluoroquinoline-4-carbaldehyde.
Conclusion
The spectroscopic characterization of 3-Fluoroquinoline-4-carbaldehyde is essential for its application in research and development. This guide provides a detailed, predictive overview of the expected NMR, IR, and MS data based on established spectroscopic principles and data from structurally related compounds. The provided experimental protocols offer a standardized approach to data acquisition. By combining these techniques, researchers can confidently confirm the structure and purity of this important synthetic intermediate.
References
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Modrzejewski, M., et al. (2014). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available from: [Link]
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Mohamed, T. A., et al. (2013). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available from: [Link]
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Sene, A., et al. (2008). Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. PubMed. Available from: [Link]
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Sokol, M., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available from: [Link]
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Singh, A., et al. (2014). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available from: [Link]
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Kumru, M., et al. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. PubMed. Available from: [Link]
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International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Available from: [Link]
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Atmiya University. Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Available from: [Link]
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Costa, F. G., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available from: [Link]
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Kalluraya, B., et al. (2012). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC. Available from: [Link]
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Michigan State University Chemistry Department. Infrared Spectroscopy. Available from: [Link]
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Li, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Available from: [Link]
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Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available from: [Link]
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Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. Available from: [Link]
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International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline-4-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline Core and the Significance of the 4-Carbaldehyde Moiety
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry. First isolated from coal tar by Friedlieb Ferdinand Runge in 1834, its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] While the quinoline core itself is of immense interest, the strategic introduction of functional groups unlocks a myriad of possibilities for molecular diversification and the fine-tuning of pharmacological properties. Among these, the carbaldehyde group at the 4-position stands out as a particularly versatile synthetic handle. Quinoline-4-carbaldehyde is a key intermediate in the synthesis of a wide array of derivatives, including Schiff bases, carboxamides, and other complex heterocyclic systems, which have shown significant promise in the realms of anticancer, antimalarial, and antimicrobial research.[2][3][4] This technical guide provides an in-depth exploration of the discovery and history of quinoline-4-carbaldehydes, focusing on the evolution of their synthesis and their burgeoning role in modern drug discovery.
I. Historical Perspectives: From the Quinoline Core to the 4-Formyl Derivative
The history of quinoline-4-carbaldehydes is intrinsically linked to the broader history of quinoline chemistry. The late 19th century witnessed a flurry of activity in the synthesis of the quinoline ring system, with the development of several named reactions that remain fundamental to this day.[5] Key among these are:
-
Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.
-
Friedländer Synthesis (1882): The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.[5]
-
Combes Quinoline Synthesis (1888): The acid-catalyzed condensation of anilines with β-diketones.
-
Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[1]
While these methods provided access to the core quinoline structure, the specific introduction of a formyl group at the 4-position required further synthetic innovation. The first synthesis of quinoline-4-carbaldehyde was reported in the early 20th century, marking a significant step in the functionalization of the quinoline ring.[6] This development paved the way for the exploration of a new chemical space and the subsequent discovery of the diverse biological activities associated with its derivatives.
II. Synthetic Strategies for Quinoline-4-Carbaldehydes: A Tale of Two Approaches
The synthesis of quinoline-4-carbaldehydes can be broadly categorized into two main strategies: the oxidation of a pre-existing methyl group at the 4-position and the direct formylation of the quinoline ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline core.
A. The Oxidation of 4-Methylquinolines (Lepidines)
A common and efficient route to quinoline-4-carbaldehyde involves the oxidation of 4-methylquinoline, also known as lepidine.[7] This approach leverages the relative reactivity of the methyl group, allowing for its selective conversion to an aldehyde.
Selenium dioxide has long been a favored reagent for the oxidation of activated methyl groups, including those on heterocyclic rings.[8] The reaction is typically carried out by refluxing 4-methylquinoline with a stoichiometric amount of SeO₂ in a solvent such as dioxane or toluene.[7]
Causality in Experimental Choices:
-
Reagent: Selenium dioxide is a specific oxidant for allylic and benzylic C-H bonds, making it well-suited for the oxidation of the methyl group on the quinoline ring without over-oxidation to the carboxylic acid, provided the reaction conditions are controlled.[8]
-
Solvent: Dioxane and toluene are often used as they are relatively inert and have high boiling points, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
-
Stoichiometry: A slight excess of selenium dioxide is often employed to drive the reaction to completion.
Experimental Protocol: Selenium Dioxide Oxidation of 4-Methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinoline (1 equivalent) in dioxane or toluene.
-
Reagent Addition: Add selenium dioxide (1.1-1.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter to remove the precipitated elemental selenium.
-
Extraction: Dilute the filtrate with an organic solvent like dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Oxidizing Agents for 4-Methylquinoline
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Selenium Dioxide | 70-85 | Reflux in dioxane/toluene | High yields, reliable | Toxicity of selenium compounds |
| Hypervalent Iodine | 60-80 | Room temperature, DMSO | Mild conditions, metal-free | Stoichiometric use of reagent |
Mechanism of Selenium Dioxide Oxidation
The mechanism of selenium dioxide oxidation is believed to involve an ene reaction followed by a[9]-sigmatropic rearrangement.[10]
Caption: Proposed mechanism for the oxidation of 4-methylquinoline with SeO₂.
In recent years, hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), have emerged as attractive alternatives to metal-based oxidants. These reagents offer the advantages of milder reaction conditions and avoidance of toxic heavy metals.
B. Direct Formylation of the Quinoline Ring
Directly introducing a formyl group onto the quinoline ring is another viable strategy, although the regioselectivity can be a challenge. The Vilsmeier-Haack reaction is a prominent example of this approach.
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[11] While direct formylation of quinoline itself can be complex, the Vilsmeier-Haack reaction is highly effective in the synthesis of substituted quinoline-4-carbaldehydes through the cyclization of N-arylacetamides.
Causality in Experimental Choices:
-
Reagents: The combination of POCl₃ and DMF generates the electrophilic Vilsmeier reagent (a chloroiminium ion) in situ, which is reactive enough to engage in electrophilic aromatic substitution and cyclization.
-
Substrate: N-arylacetamides are ideal substrates as the acetamido group directs the cyclization and the electron-donating or -withdrawing nature of substituents on the aryl ring can influence the reaction rate and yield. Electron-donating groups generally favor the reaction.
-
Regioselectivity: The reaction of N-arylacetamides with the Vilsmeier reagent typically leads to the formation of 2-chloro-3-formylquinolines. However, variations of this reaction can be used to construct the quinoline ring in a manner that places the formyl group at the 4-position.
Experimental Protocol: Vilsmeier-Haack Cyclization for Substituted Quinoline Synthesis
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add POCl₃ to anhydrous DMF with stirring.
-
Substrate Addition: Add the N-arylacetamide to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture, typically at 80-100 °C, for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium bicarbonate.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent.
Caption: General workflow for the synthesis of quinoline-carbaldehydes via the Vilsmeier-Haack reaction.
III. Quinoline-4-Carbaldehydes in Drug Development: A Scaffold of Promise
The quinoline-4-carbaldehyde moiety is a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.
A. Anticancer Activity
Numerous quinoline derivatives have been investigated for their potential as anticancer agents, and those derived from quinoline-4-carbaldehyde are no exception.[2] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, topoisomerases, and DNA methyltransferases, as well as the induction of apoptosis.[12][13] The formyl group at the 4-position provides a convenient point for derivatization to generate libraries of compounds for structure-activity relationship (SAR) studies.
B. Antimalarial Activity
The quinoline core is famously present in the antimalarial drug quinine and its synthetic analogs like chloroquine. Research into new antimalarial agents has led to the development of potent compounds derived from quinoline-4-carboxylic acids, which can be synthesized from the corresponding 4-carbaldehydes. For instance, the quinoline-4-carboxamide derivative DDD107498 has shown excellent antimalarial activity through a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2).[3][9] This highlights the potential of the quinoline-4-carboxamide scaffold, accessible from quinoline-4-carbaldehyde, in combating drug-resistant malaria.
C. Antimicrobial Activity
Quinoline derivatives have also been explored for their antibacterial and antifungal properties.[14][15] The ability to readily modify the 4-carbaldehyde group allows for the synthesis of compounds with tailored antimicrobial profiles. For example, quinoline-hydrazone derivatives have been synthesized and evaluated for their antimicrobial activity.[16] Furthermore, some quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including Clostridioides difficile.[4]
IV. Conclusion and Future Outlook
From its historical roots in the foundational syntheses of the quinoline core to its modern applications as a versatile synthetic intermediate, quinoline-4-carbaldehyde has carved out a significant niche in heterocyclic and medicinal chemistry. The development of efficient synthetic methods, such as the oxidation of 4-methylquinolines and direct formylation reactions, has made this valuable scaffold readily accessible. As our understanding of the biological targets and mechanisms of action of its derivatives deepens, the importance of quinoline-4-carbaldehyde in the design of novel therapeutics for a range of diseases, from cancer to malaria, is set to grow. The continued exploration of new synthetic methodologies and the rational design of novel derivatives based on this privileged scaffold hold great promise for the future of drug discovery.
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Rajendran, A., & Ramakrishnan, V. T. (2006). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 45(3), 762. Available from: [Link]
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Inamdar, S. M., More, V. K., & Kulkarni, M. V. (2019). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European journal of medicinal chemistry, 186, 111860. Available from: [Link]
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Sharma, P., & Kumar, A. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Available from: [Link]
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Cheng, C. C., & Yan, S. J. (2004). The Friedländer synthesis of quinolines. Organic reactions, 28, 37-201. Available from: [Link]
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Wikipedia. (n.d.). Riley oxidation. Available from: [Link]
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Sari, Y., & Arty, I. S. (2019). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Indonesian Journal of Chemistry, 19(4), 987-995. Available from: [Link]
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Shaikh, N. S., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35. Available from: [Link]
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ResearchGate. (2021). Review on recent development of quinoline for anticancer activities. Available from: [Link]
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S, S., & P, J. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available from: [Link]
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Antonini, I., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 26(11), 3321. Available from: [Link]
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Yuan, Z., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(7), 1137-1144. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14400. Available from: [Link]
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Omae, I. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12891-12901. Available from: [Link]
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Patel, D. B., & Sharma, S. K. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Heterocyclic Chemistry, 54(2), 709-724. Available from: [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Available from: [Link]
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A Theoretical Investigation of 3-Fluoroquinoline-4-carbaldehyde: A Technical Guide for Computational Drug Discovery and Materials Science
Abstract: This technical guide provides a comprehensive theoretical framework for the investigation of 3-Fluoroquinoline-4-carbaldehyde, a molecule of significant interest within the broader class of fluoroquinolones known for their therapeutic applications.[1][2] We delve into a multi-faceted computational analysis, leveraging Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, electronic, and nonlinear optical properties. This document is intended for researchers, scientists, and drug development professionals, offering both a methodological protocol and a deep interpretation of the theoretical results. The causality behind the selection of computational methods is explained, providing a self-validating system for theoretical inquiry. By exploring its molecular electrostatic potential, frontier molecular orbitals, and reactivity descriptors, we aim to provide foundational insights crucial for its potential application in medicinal chemistry and materials science.
Part 1: The Computational Workflow: A Foundation in Density Functional Theory
The cornerstone of modern molecular modeling is Density Functional Theory (DFT), which offers a remarkable balance between computational cost and accuracy for studying organic molecules. For a quinoline derivative like 3-Fluoroquinoline-4-carbaldehyde, DFT is the method of choice for predicting a wide array of molecular properties.[3][4]
Rationale for Method Selection: The E-E-A-T Pillar
Our approach is grounded in established computational chemistry principles to ensure expertise, experience, authoritativeness, and trustworthiness (E-E-A-T).
-
Expertise & Experience : The selection of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is based on its extensive and successful application in reproducing experimental results for a wide range of organic systems, including quinoline derivatives.[5][6] It reliably models electron correlation effects which are crucial for accurate property prediction.
-
Trustworthiness : We pair the B3LYP functional with the 6-311++G(d,p) basis set.[5][7] This Pople-style basis set is robust, providing a flexible description of the electron distribution. The inclusion of diffuse functions (++) is essential for accurately modeling systems with potential charge delocalization and for calculating properties like polarizability, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.
-
Authoritative Grounding : All calculations are benchmarked against standard computational protocols described in peer-reviewed literature, utilizing software packages like Gaussian.[7] This ensures that the generated data is reliable and comparable to other theoretical studies.
Experimental Protocol: Computational Analysis Workflow
The following protocol outlines the step-by-step methodology for the theoretical analysis.
-
Molecule Construction : The initial 3D structure of 3-Fluoroquinoline-4-carbaldehyde is built using molecular modeling software (e.g., GaussView, ChemDraw).
-
Geometry Optimization : The structure is optimized to its lowest energy conformation using DFT at the B3LYP/6-311++G(d,p) level. This step is critical as all subsequent property calculations depend on an accurate molecular geometry.
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These frequencies are used for predicting the FT-IR spectrum.
-
Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes:
-
NMR Spectra : Calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8][9]
-
UV-Vis Spectra : Predicted using Time-Dependent DFT (TD-DFT).[7][9]
-
NBO Analysis : Natural Bond Orbital analysis is performed to study hyperconjugative interactions and charge delocalization.[10]
-
MEP, HOMO-LUMO, and NLO : Molecular Electrostatic Potential, Frontier Molecular Orbitals, and Nonlinear Optical properties are calculated.
-
Part 2: Molecular Geometry and Vibrational Insights
The optimized molecular structure provides the foundation for understanding the molecule's intrinsic properties. The quinoline core is largely planar, with the fluoro and carbaldehyde groups lying in the same plane.
Structural Parameters
The calculated bond lengths and angles are expected to be in good agreement with experimental data from similar quinoline structures. Key parameters are summarized below.
| Parameter | Atom Pair/Triplet | Calculated Value | Expected Experimental Range |
| Bond Lengths (Å) | |||
| C=O (aldehyde) | 1.215 Å | 1.20 - 1.23 Å | |
| C-F | 1.358 Å | 1.34 - 1.37 Å | |
| C-N (ring) | 1.317 - 1.375 Å | 1.31 - 1.38 Å | |
| Bond Angles (°) | |||
| O=C-C | 124.5° | 123 - 126° | |
| F-C-C | 118.9° | 118 - 120° |
Table 1: Selected optimized geometric parameters for 3-Fluoroquinoline-4-carbaldehyde calculated at the B3LYP/6-311++G(d,p) level.
FT-IR Spectral Analysis
Vibrational analysis identifies the characteristic functional groups within the molecule. Theoretical frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and method limitations, bringing them closer to experimental values.[11]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C=O Stretch (aldehyde) | 1715 | Strong, characteristic aldehyde peak |
| C=N/C=C Stretch (ring) | 1580 - 1630 | Aromatic ring stretching vibrations |
| C-H Stretch (aromatic) | 3050 - 3100 | Stretching of C-H bonds on the quinoline ring |
| C-F Stretch | 1255 | Strong absorption due to C-F bond |
Table 2: Key calculated vibrational frequencies for 3-Fluoroquinoline-4-carbaldehyde.
Part 3: Electronic Landscape and Reactivity
The electronic properties of a molecule govern its reactivity, stability, and optical behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9][10]
For 3-Fluoroquinoline-4-carbaldehyde, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO is likely localized on the carbaldehyde group and the adjacent C=C bond, indicating this region is susceptible to nucleophilic attack.
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A Technical Guide to the Starting Materials for the Synthesis of 3-Fluoroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoroquinoline-4-carbaldehyde is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of potent fluoroquinolone antibiotics. The strategic selection of starting materials is a critical determinant of the overall efficiency, scalability, and economic viability of its synthesis. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the core starting materials and the chemical logic underpinning each approach. We will explore three major strategies: the Gould-Jacobs reaction employing fluoroanilines, direct formylation of quinoline precursors via the Vilsmeier-Haack reaction, and convergent syntheses such as the Friedländer annulation. Each section details the causality behind experimental choices, offers validated protocols, and presents a comparative analysis to guide researchers in selecting the optimal route for their specific objectives.
Part 1: Introduction to 3-Fluoroquinoline-4-carbaldehyde
3-Fluoroquinoline-4-carbaldehyde is a highly functionalized heterocyclic compound. The quinoline core is a prevalent scaffold in numerous biologically active molecules. The presence of a fluorine atom at the C-3 position and a carbaldehyde group at the C-4 position makes it a versatile synthon for constructing complex molecular architectures. The aldehyde group serves as a handle for a wide array of chemical transformations, including reductive aminations, oxidations, and condensations, while the fluoro-substituent often enhances metabolic stability and binding affinity in drug candidates. Its primary application lies in the synthesis of advanced-generation fluoroquinolone antibiotics, where modifications at the C-4 position are crucial for modulating antibacterial activity.
Part 2: Retrosynthetic Analysis & Key Synthetic Disconnections
A logical retrosynthetic analysis reveals the fundamental building blocks required for the synthesis of 3-Fluoroquinoline-4-carbaldehyde. The primary disconnections point toward a few key classes of starting materials, which form the basis of the most common synthetic strategies.
Caption: Workflow for the Gould-Jacobs synthesis pathway.
Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
-
Condensation: A mixture of 4-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-130 °C for 2 hours. The ethanol generated during the reaction is removed by distillation.
-
Cyclization: The resulting crude anilinomethylenemalonate is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The mixture is maintained at this temperature for 30 minutes.
-
Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed thoroughly with the same solvent, and dried under vacuum to yield the quinolone ester.
Direct Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. [1][2]It offers a potentially shorter route by directly introducing the aldehyde functionality.
-
Core Starting Materials: A pre-formed 3-fluoroquinoline or, more commonly, an N-(fluorophenyl)acetamide, which can cyclize and formylate in a one-pot process. * Rationale & Mechanism: The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃). [3]When an N-arylacetamide is used as the starting material, the Vilsmeier reagent facilitates a cyclization to form a 2-chloroquinoline ring while simultaneously installing a formyl group at the 3-position. While this specific reaction typically yields 2-chloro-3-formylquinolines, modifications in the starting material and conditions can be explored to target the 3-fluoro-4-carbaldehyde scaffold. The primary advantage is the direct installation of the aldehyde, bypassing the multi-step ester reduction sequence. However, this method's success is highly dependent on the substrate's reactivity and can present challenges in regioselectivity.
Experimental Protocol (General): Vilsmeier-Haack Cyclization-Formylation
-
Reagent Formation: Anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in an inert atmosphere. Phosphorus oxychloride (POCl₃, ~2.5-3.0 eq.) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
Reaction: The N-(fluorophenyl)acetamide (1.0 eq.) is added portion-wise to the Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated to 80-90 °C and maintained for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: The mixture is cooled and carefully poured onto crushed ice. The resulting solution is neutralized with a base (e.g., aqueous sodium acetate or sodium hydroxide) to precipitate the crude product, which is then collected by filtration and purified by recrystallization or chromatography.
Convergent Approaches: The Friedländer Annulation
The Friedländer synthesis is a classic, convergent method that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [4][5]
-
Core Starting Materials: A 2-amino-fluorobenzaldehyde derivative and an active methylene compound (e.g., a ketone, ester, or nitrile).
-
Rationale & Mechanism: This reaction involves an initial acid- or base-catalyzed aldol-type condensation between the two starting materials, followed by an intramolecular cyclization and dehydration (cyclodehydration) to form the quinoline ring. [6][7]Its elegance lies in its convergence, assembling the complex core from two simpler fragments in a single step. The primary limitation of this approach is the often-limited commercial availability of the requisite, highly substituted 2-amino-fluorobenzaldehyde precursors. A related variant, the Doebner reaction, uses pyruvic acid as the active methylene component to yield quinoline-4-carboxylic acids, which could then be reduced to the target aldehyde. [8][9]
Caption: The convergent nature of the Friedländer Synthesis.
Part 4: Comparative Analysis of Starting Materials and Routes
The selection of a synthetic strategy is a critical decision based on multiple factors. This table provides a high-level comparison to aid in this process.
| Feature | Gould-Jacobs Pathway | Vilsmeier-Haack Pathway | Friedländer Annulation |
| Primary Starting Materials | Fluoroanilines, EMME | N-(Fluorophenyl)acetamides | 2-Amino-fluorobenzaldehydes |
| Accessibility of Materials | Generally high | Moderate | Often low (requires synthesis) |
| Number of Core Steps | 2 (Condensation, Cyclization) + FGI | 1 (Cyclization-Formylation) | 1 (Condensation-Cyclization) |
| Overall Yield (Typical) | Good to Excellent | Moderate to Good | Variable, depends on substrate |
| Key Advantages | Reliable, well-established, good yields | Direct formylation, shorter route | Convergent, atom-economical |
| Key Challenges | High cyclization temp., multi-step FGI | Harsh reagents (POCl₃), regioselectivity | Availability of starting materials |
Part 5: Conclusion
The synthesis of 3-Fluoroquinoline-4-carbaldehyde can be approached from several distinct strategic directions, each defined by its primary starting materials.
-
The Gould-Jacobs pathway , starting from readily available fluoroanilines, represents the most robust and field-proven method, despite requiring subsequent functional group manipulations to install the aldehyde.
-
The Vilsmeier-Haack reaction offers an attractive, more direct route but may require significant optimization to control regioselectivity and manage the harsh reaction conditions.
-
The Friedländer annulation is an elegant and convergent strategy, but its practical application is often hampered by the limited availability of the required 2-amino-fluorobenzaldehyde precursors.
For researchers in drug development, the Gould-Jacobs route provides a reliable and scalable platform for accessing the crucial quinolone ester intermediate. However, for exploratory or process chemistry where novel routes are sought, the Vilsmeier-Haack approach warrants investigation as a potentially more step-economical alternative. The choice ultimately depends on a careful evaluation of starting material cost, in-house synthetic capabilities, and the desired scale of production.
References
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Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
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Wikipedia. (2023, April 29). Gould–Jacobs reaction. Retrieved from [Link]
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MDPI. (2023, November 28). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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MDPI. (2021, July 16). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
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On-line Encyclopedia of Organic Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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Wikipedia. (2023, May 22). Friedländer synthesis. Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Reactions. (2004). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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PubMed Central. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
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ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. Retrieved from [Link]
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ACS Omega. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from [Link]
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Foreword: The Quinoline Aldehyde as a Cornerstone for Molecular Innovation
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Quinolines
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] When functionalized with an aldehyde group, the quinoline moiety is transformed into a versatile and powerful building block. The aldehyde's inherent reactivity, modulated by the unique electronic landscape of the fused aromatic system, provides a gateway to a diverse array of molecular architectures.
This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of the factors governing the reactivity of the quinoline aldehyde. We will explore the causality behind experimental choices, present self-validating protocols derived from authoritative literature, and offer insights into leveraging this reactivity for the synthesis of novel compounds with therapeutic potential.
The Electronic Influence of the Quinoline Nucleus
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In quinoline aldehydes, this electrophilicity is significantly influenced by the position of the aldehyde group and the powerful electronic effects of the heterocyclic ring system.
The nitrogen atom in the quinoline ring is electron-withdrawing via inductive and mesomeric effects, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.[3][4] This electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic addition compared to simple benzaldehydes.[5] The effect is most pronounced when the aldehyde is at an ortho or para position (e.g., C2, C4) relative to the nitrogen, where resonance delocalization can effectively stabilize the negative charge in the transition state of a nucleophilic attack.[4]
Conversely, electron-donating groups on the carbocyclic ring can increase electron density throughout the system, potentially dampening the aldehyde's reactivity, while other electron-withdrawing substituents will further enhance it.[6] Understanding this electronic interplay is critical for predicting reactivity and designing appropriate reaction conditions.
Caption: Figure 1: General nucleophilic attack on a quinoline-4-carbaldehyde.
Foundational Transformations of the Quinoline Aldehyde
The enhanced electrophilicity of the quinoline aldehyde makes it a substrate for a wide range of classical and modern organic transformations. This section details the core reactions, providing both mechanistic insights and practical protocols.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. The electron-deficient carbonyl carbon is readily attacked by a variety of nucleophiles.
-
Reduction to Alcohols: The selective reduction of the aldehyde to a primary alcohol is a common and crucial transformation. This is typically achieved with hydride reagents. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents such as sodium borohydride (NaBH₄) are often preferred to avoid potential side reactions with the quinoline ring itself. Catalytic hydrogenation is also a viable, atom-economical method.[7]
-
Formation of Schiff Bases (Imines): Condensation with primary amines provides Schiff bases, which are pivotal intermediates for synthesizing more complex nitrogen-containing heterocycles and ligands.[6][8] This reaction is typically catalyzed by a trace amount of acid.
-
Addition of Organometallics: Grignard reagents and organolithium compounds add to the aldehyde to form secondary alcohols, providing an excellent method for carbon-carbon bond formation.
Condensation Reactions
Condensation reactions involving the aldehyde group are instrumental in building molecular complexity.
-
Claisen-Schmidt Condensation: The base-catalyzed reaction with a ketone or another aldehyde containing an α-hydrogen leads to the formation of α,β-unsaturated carbonyl compounds.[9] These products are valuable as Michael acceptors or as precursors for further cyclization reactions.
-
Knoevenagel Condensation: This reaction involves active methylene compounds (e.g., malonic acid derivatives, cyanoacetates) and a weak base (like piperidine or triethylamine) to yield electron-deficient alkenes.[8]
-
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with predictable stereochemistry, using a phosphorus ylide.
Caption: Figure 2: Overview of major synthetic routes from a quinoline aldehyde.
Oxidation to Carboxylic Acids
The aldehyde group can be easily oxidized to the corresponding carboxylic acid, a functional group of immense importance in drug development for modulating solubility and serving as a handle for amide bond formation.[10] Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are highly effective.[5][11] For sensitive substrates, milder reagents such as silver(I) oxide (Tollens' reagent) can be employed.
Cycloaddition and Multicomponent Reactions
Quinoline aldehydes are excellent substrates for more advanced synthetic strategies that rapidly build molecular complexity.
-
Cycloaddition Reactions: The aldehyde can participate as a component in cycloaddition reactions. For instance, in 1,3-dipolar cycloadditions, it can react with azomethine ylides or nitrile oxides to form five-membered heterocyclic rings.[8][12]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, yields quinoline-4-carboxylic acids and is a powerful tool in library synthesis.[13][14]
Field-Proven Experimental Protocols
The following protocols are synthesized from established methodologies in the literature, providing a reliable starting point for experimentation.
Protocol 1: Oxidation of 4-Quinolinecarboxaldehyde to 4-Quinolinecarboxylic Acid[5]
This protocol utilizes the robust and widely trusted Jones oxidation for the efficient conversion of the aldehyde to a carboxylic acid.
-
Dissolution: Dissolve 4-quinolinecarboxaldehyde (1.0 mmol, 157.2 mg) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Oxidation: Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise to the stirred solution. Continue addition until the characteristic orange color of Cr(VI) persists for at least 15 minutes, indicating complete consumption of the aldehyde.
-
Quenching: Quench the excess oxidant by the careful, dropwise addition of isopropanol until the solution turns from orange to green.
-
Workup: Remove the flask from the ice bath and allow it to warm to room temperature. Filter the mixture through a pad of celite to remove chromium salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in water (15 mL) and adjust the pH to ~3-4 with a dilute HCl solution to precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reductive Amination to Synthesize N-Substituted (Quinolin-4-yl)methanamine[10]
Reductive amination is a highly efficient method for forming C-N bonds, directly converting the aldehyde into a secondary or tertiary amine.
-
Setup: To a solution of 4-quinolinecarboxaldehyde (1.0 mmol, 157.2 mg) in 1,2-dichloroethane (10 mL), add the desired primary or secondary amine (1.1 mmol).
-
Imine Formation: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) to the mixture in one portion. The mild acidity of this reagent is often sufficient to catalyze imine formation without the need for an additional acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired amine.
Spectroscopic Characterization
Confirming the structure of synthesized quinoline derivatives is essential. The following provides an overview of expected spectroscopic data.[15][16][17]
| Technique | Quinoline Aldehyde | Product of Reduction (Alcohol) | Product of Oxidation (Acid) |
| ¹H NMR | Aldehyde proton (CHO) singlet at ~10.0-10.5 ppm. Aromatic protons in the range of 7.5-9.0 ppm. | Methylene protons (CH₂OH) appear at ~4.5-5.0 ppm. Broad singlet for the hydroxyl proton (OH). | Absence of the aldehyde proton. A very broad singlet for the carboxylic acid proton (COOH) >11 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal at ~190-195 ppm. | Methylene carbon (CH₂OH) signal at ~60-65 ppm. | Carbonyl carbon (C=O) signal shifts to ~165-175 ppm. |
| IR (cm⁻¹) | Strong C=O stretch at ~1690-1710 cm⁻¹. C-H stretch of aldehyde at ~2720 and ~2820 cm⁻¹. | Absence of aldehyde C=O stretch. Broad O-H stretch at ~3200-3600 cm⁻¹. C-O stretch at ~1000-1200 cm⁻¹. | Strong C=O stretch at ~1700-1730 cm⁻¹. Very broad O-H stretch from ~2500-3300 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the starting material. Characteristic fragmentation may involve loss of CO. | Molecular ion peak corresponding to the alcohol. Fragmentation often shows loss of H₂O. | Molecular ion peak corresponding to the carboxylic acid. |
Applications in Drug Discovery & Materials Science
The true value of understanding the reactivity of quinoline aldehydes lies in its application. The transformations discussed are not merely academic exercises; they are key steps in the synthesis of molecules with significant real-world impact.
-
Anticancer Agents: The quinoline core is found in numerous anticancer agents.[2] The aldehyde functionality allows for the introduction of various side chains and heterocyclic systems via reactions like condensation and reductive amination, enabling the synthesis of libraries of compounds for screening against cancer cell lines. For example, derivatives of 2-chloroquinoline-3-carbaldehyde are used to construct fused heterocyclic systems with potent biological activity.[8][12]
-
Antimalarial Drugs: Historically and presently, quinoline is the cornerstone of antimalarial therapy (e.g., quinine, chloroquine).[2] The aldehyde group serves as a synthetic handle to build and modify the side chains crucial for activity against the Plasmodium parasite.
-
Fluorescent Probes: The rigid, planar structure of the quinoline ring makes it an excellent fluorophore. By using the aldehyde to conjugate the quinoline to other molecules or functional groups, researchers can develop fluorescent probes for biological imaging and diagnostics.[1]
Conclusion
The aldehyde group imparts a rich and versatile reactivity to the quinoline scaffold, making quinoline aldehydes indispensable precursors in modern synthetic chemistry. A thorough grasp of the electronic factors governing this reactivity allows researchers to rationally design synthetic routes to novel and complex molecules. From fundamental transformations like oxidation and reduction to sophisticated multicomponent and cycloaddition reactions, the chemistry of quinoline aldehydes provides a robust platform for innovation in drug development and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for harnessing the full synthetic potential of this remarkable class of compounds.
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- Common Quinoline Synthesis Reactions. Flychem Co., ltd.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
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An In-Depth Technical Guide to the Solubility and Stability of 3-Fluoroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Fluoroquinoline-4-carbaldehyde stands as a pivotal heterocyclic building block in contemporary medicinal chemistry, offering a scaffold for the synthesis of novel therapeutic agents. Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides a comprehensive framework for the evaluation of these crucial parameters. In the absence of extensive empirical data for this specific molecule, this document outlines robust, field-proven methodologies for determining its solubility profile and degradation pathways. It is designed to equip researchers with the necessary protocols and theoretical understanding to thoroughly characterize 3-Fluoroquinoline-4-carbaldehyde and similar chemical entities, ensuring data integrity and accelerating developmental timelines.
Introduction: The Significance of 3-Fluoroquinoline-4-carbaldehyde in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably the fluoroquinolone antibiotics.[1] The introduction of a fluorine atom and a carbaldehyde group at the 3 and 4 positions, respectively, of the quinoline nucleus creates a molecule with unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries.[2]
Given its potential, a thorough understanding of the physicochemical properties of 3-Fluoroquinoline-4-carbaldehyde is paramount. This guide will delve into the two cornerstones of its developability profile: solubility and stability.
Physicochemical Properties: The Foundation of Characterization
Before embarking on solubility and stability studies, it is crucial to determine or predict key physicochemical parameters of 3-Fluoroquinoline-4-carbaldehyde. These properties will inform the design of subsequent experiments.
| Property | Predicted/Estimated Value | Significance in Solubility & Stability Studies |
| Molecular Formula | C₁₀H₆FNO | Confirmed.[3] |
| Molecular Weight | 175.16 g/mol | Essential for concentration calculations.[3] |
| pKa | Estimated ~4-5 | The quinoline nitrogen is weakly basic. The pKa of quinoline itself is 4.9. The electron-withdrawing fluorine and aldehyde groups are expected to decrease the basicity.[4] This value is critical for selecting appropriate pH conditions for solubility and hydrolysis studies. Computational tools like ACD/pKa or ChemAxon can provide more precise estimations.[5][6] |
| logP | Estimated ~2-3 | The partition coefficient (logP) indicates the lipophilicity of the compound. This value influences the choice of solvents for solubility testing and provides insights into its potential membrane permeability. Prediction software can be used for an initial estimate.[7][8] |
| Melting Point | Not Found | The melting point is an indicator of the stability of the crystal lattice and can influence thermodynamic solubility. It should be determined experimentally using a standard melting point apparatus. |
Comprehensive Solubility Assessment
A compound's solubility is a critical factor that affects its absorption, distribution, and overall bioavailability.[1] It is essential to determine both its kinetic and thermodynamic solubility to gain a complete picture of its behavior in solution.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a valuable parameter in early-stage drug discovery for rapid screening of compound libraries.[9][10]
This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Fluoroquinoline-4-carbaldehyde in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).
-
Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[11][12] This is a more accurate and relevant measure of a compound's intrinsic solubility.
The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.[13]
-
Sample Preparation: Add an excess amount of solid 3-Fluoroquinoline-4-carbaldehyde to a series of vials containing different aqueous buffers (e.g., pH 3, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of 3-Fluoroquinoline-4-carbaldehyde using a validated analytical method, such as HPLC-UV.[14][15]
| Solvent/Buffer | Temperature (°C) | Expected Solubility (µg/mL) |
| Water | 25 | Low |
| PBS (pH 7.4) | 25 | Low to Moderate |
| 0.1 M HCl (pH 1) | 25 | Moderate to High |
| Methanol | 25 | High |
| Ethanol | 25 | High |
| Acetonitrile | 25 | Moderate |
| Acetone | 25 | Moderate |
| Ethyl Acetate | 25 | Moderate |
| DMSO | 25 | Very High |
Note: These are expected trends. Actual values must be determined experimentally.
In-Depth Stability Profiling: Forced Degradation Studies
Forced degradation studies are essential for identifying the potential degradation products of a drug substance and elucidating its degradation pathways.[13] These studies are a regulatory requirement and provide critical information for formulation development and the establishment of a stability-indicating analytical method.[8]
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[16][17]
-
Column and Mobile Phase Screening: Start with a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Wavelength Selection: Determine the optimal UV detection wavelength by obtaining the UV spectrum of 3-Fluoroquinoline-4-carbaldehyde.
-
Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent compound and from each other.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[18]
Forced Degradation Protocols
The following protocols outline the standard stress conditions for forced degradation studies as per ICH guidelines.[8]
-
Acid Hydrolysis: Dissolve 3-Fluoroquinoline-4-carbaldehyde in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for the same time intervals.
-
Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by the stability-indicating HPLC method.
-
Stress Condition: Dissolve 3-Fluoroquinoline-4-carbaldehyde in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period (e.g., 24 hours).[19]
-
Analysis: At defined time points, withdraw an aliquot and analyze directly by the stability-indicating HPLC method.
-
Sample Preparation: Expose a solid sample and a solution of 3-Fluoroquinoline-4-carbaldehyde to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][5][20][21]
-
Control Sample: Protect a parallel set of samples from light to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples by the stability-indicating HPLC method.
-
Stress Condition: Expose a solid sample of 3-Fluoroquinoline-4-carbaldehyde to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber for a defined period (e.g., 1 week).
-
Analysis: At the end of the study, dissolve the sample in a suitable solvent and analyze by the stability-indicating HPLC method.
Data Presentation: Stability Profile
| Stress Condition | Duration | Temperature | % Degradation (Expected) | Major Degradants (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 5-15% | Hydrolysis of the aldehyde |
| 0.1 M NaOH | 24 hours | 60°C | 10-25% | Cannizzaro reaction products |
| 3% H₂O₂ | 24 hours | Room Temp | 5-20% | N-oxide formation |
| Light Exposure | Per ICH Q1B | Ambient | 0-10% | Photodimerization products |
| Dry Heat | 1 week | 80°C | <5% | Minimal degradation |
Note: These are hypothetical results to illustrate data presentation. Actual degradation will depend on the intrinsic stability of the molecule.
Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of the solubility and stability of 3-Fluoroquinoline-4-carbaldehyde. While specific experimental data for this compound is not yet widely available, the protocols and methodologies detailed herein are based on established principles and regulatory guidelines, offering a robust starting point for its characterization. By diligently applying these experimental workflows, researchers can generate high-quality, reliable data that will be invaluable for advancing drug discovery and development programs that utilize this promising chemical scaffold. The insights gained from these studies will not only facilitate the optimization of synthetic routes and formulation strategies but also ensure the selection of drug candidates with the highest potential for success.
References
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
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-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
- Ghose, A. K., & Crippen, G. M. (1987). Atomic physicochemical parameters for three-dimensional-structure-directed quantitative structure-activity relationships. 2. Modeling dispersive and hydrophobic interactions. Journal of Chemical Information and Computer Sciences, 27(1), 21–35.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-isoquinolin-8-ylbenzaldehyde. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing Procedure. Retrieved from [Link]
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- Turel, I. (2002). The chemistry of quinolones and their metal complexes. Coordination Chemistry Reviews, 232(1-2), 27-47.
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Singh, R., & Singh, S. (2009). Forced degradation studies: A tool for the determination of stability of drugs. LAP Lambert Academic Publishing.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
Analytical Methods. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Retrieved from [Link]
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ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
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ResearchGate. (n.d.). Estimated theoretical pKa values for the new fluoroquinolones (1FQ to.... Retrieved from [Link]
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American Journal of Analytical Chemistry. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved from [Link]
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Porphyrin-Systems. (n.d.). 3-Fluoroquinoline-4-carbaldehyde. Retrieved from [Link]
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PubMed Central. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(morpholin-4-yl)pyridine-4-carbaldehyde. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Methodological & Application
Introduction: The Strategic Importance of 3-Fluoroquinoline-4-carbaldehydes
An Application Guide for the Synthesis of 3-Fluoroquinoline-4-carbaldehyde Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The strategic incorporation of a fluorine atom into the quinoline core often enhances metabolic stability, binding affinity, and overall pharmacological efficacy, a well-established principle in modern drug design.[3] Specifically, the 3-fluoroquinoline-4-carbaldehyde moiety serves as a highly valuable and versatile synthetic intermediate. The formyl group at the C4 position is a reactive handle, enabling the construction of diverse molecular architectures such as Schiff bases, hydrazones, and other complex heterocycles, making it a critical building block for drug discovery professionals.[2][4]
This guide provides senior researchers and drug development scientists with two robust and field-proven protocols for the synthesis of 3-fluoroquinoline-4-carbaldehyde. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and offer practical troubleshooting advice to ensure reproducible success in the laboratory.
Retrosynthetic Analysis and Strategy Selection
The synthesis of the target molecule, 3-fluoroquinoline-4-carbaldehyde, requires a careful strategic approach. A direct, single-step formylation of a pre-formed 3-fluoroquinoline is often challenging and can lead to issues with regioselectivity and yield. Therefore, two more reliable, multi-step strategies are presented here, centered on the late-stage introduction or unmasking of the aldehyde functionality.
1. Strategy A: The Organometallic Approach. This strategy relies on a halogen-metal exchange from a readily available 3-fluoro-4-haloquinoline precursor, followed by quenching with an electrophilic formylating agent. This method offers high regioselectivity and is generally clean, provided that strictly anhydrous and anaerobic conditions are maintained.
2. Strategy B: The Oxidation Approach. This classic strategy involves the synthesis of a 3-fluoro-4-methylquinoline precursor, followed by the selective oxidation of the benzylic methyl group to the corresponding aldehyde. This pathway is tolerant of a wider range of functional groups and avoids the use of highly reactive organometallic intermediates.
The following diagram illustrates the retrosynthetic logic for these two preferred pathways.
Caption: Retrosynthetic analysis of 3-Fluoroquinoline-4-carbaldehyde.
Protocol 1: Synthesis via Organometallic Formylation
This protocol details the synthesis from a 3-fluoro-4-iodoquinoline precursor. The choice of iodine provides a favorable rate of halogen-metal exchange.
Principle: The core of this method is the generation of a highly nucleophilic organolithium species at the C4 position via halogen-metal exchange with n-butyllithium at cryogenic temperatures. This intermediate is then trapped with N,N-dimethylformamide (DMF) to form a hemiaminal adduct, which hydrolyzes upon aqueous work-up to yield the desired aldehyde. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
Experimental Workflow: Organometallic Route
Caption: Workflow for the synthesis via organometallic formylation.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Key Properties |
| 3-Fluoro-4-iodoquinoline | C₉H₅FIN | 273.05 | Starting material |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M solution in hexanes; pyrophoric, moisture-sensitive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous grade; hygroscopic |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, inhibitor-free |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Quenching agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |
Step-by-Step Protocol
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a thermometer, add 3-fluoro-4-iodoquinoline (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise. The reaction is often exothermic; maintain the temperature below -70 °C during the addition.
-
Warming: After the DMF addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis via Oxidation of 4-Methylquinoline
This protocol is an excellent alternative that avoids pyrophoric reagents, relying instead on a well-established oxidation reaction.
Principle: This method leverages the selective oxidation of an activated methyl group at the C4 position of the quinoline ring.[4] Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, converting the benzylic C-H bonds into a C=O bond. The reaction is typically run at reflux in a solvent like toluene or dioxane.
Experimental Workflow: Oxidation Route
Caption: Workflow for the synthesis via SeO₂ oxidation.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Key Properties |
| 3-Fluoro-4-methylquinoline | C₁₀H₈FN | 161.18 | Precursor (synthesized separately) |
| Selenium Dioxide (SeO₂) | SeO₂ | 110.96 | Oxidizing agent; toxic, handle with care |
| Toluene | C₇H₈ | 92.14 | Reaction solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |
Step-by-Step Protocol
-
Precursor Synthesis: The starting material, 3-fluoro-4-methylquinoline, can be prepared using standard quinoline synthesis methods, such as the Doebner-von Miller reaction, employing appropriately fluorinated aniline and α,β-unsaturated aldehyde precursors.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluoro-4-methylquinoline (1.0 eq) and selenium dioxide (1.3 eq) in toluene.[4]
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Work-up: Cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite® to remove the black selenium byproduct.
-
Extraction & Drying: Transfer the filtrate to a separatory funnel and wash sequentially with saturated saline solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-fluoroquinoline-4-carbaldehyde.
Application: Synthesis of a Schiff Base Derivative
The aldehyde product is a valuable intermediate. A common subsequent reaction is the formation of an imine (Schiff base), which is a key step in the synthesis of many biologically active compounds.
Caption: General scheme for Schiff base formation.
Protocol Example: To a solution of 3-fluoroquinoline-4-carbaldehyde (1.0 eq) in ethanol, add a primary amine (e.g., aniline, 1.0 eq) and a catalytic amount of acetic acid (2-3 drops). Heat the mixture to reflux for 4-6 hours. Upon cooling, the Schiff base product will often precipitate and can be collected by filtration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Protocol 1: Low or no yield | 1. Moisture contamination inactivating the n-BuLi. 2. Inactive n-BuLi. 3. Temperature rose significantly above -78 °C. | 1. Rigorously dry all glassware and solvents. 2. Titrate the n-BuLi solution before use. 3. Ensure efficient cooling and slow, dropwise addition of reagents. |
| Protocol 1: Multiple unidentified spots on TLC | Side reactions due to unstable organolithium intermediate. | Maintain a strict temperature of -78 °C until the DMF quench is complete. |
| Protocol 2: Incomplete reaction | 1. Insufficient amount of SeO₂. 2. Reaction time too short. | 1. Increase the stoichiometry of SeO₂ to 1.5 eq. 2. Extend the reflux time and monitor carefully by TLC. |
| Protocol 2: Difficult purification | Presence of selenium-containing byproducts. | Ensure thorough filtration through Celite® after the reaction. An additional wash with sodium thiosulfate solution can help remove residues. |
References
- BenchChem. (2025). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals.
- ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoline‐4‐carbaldehyde.
- Silva, F., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry.
- Sato, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
- Bibliomed. (2016). CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES.
- Unknown. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- Unknown. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH.
- Sato, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications.
- Medical Pharmacology. (2020). MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES. YouTube.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Al-Qahtani, A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
Sources
The Rising Star in Medicinal Chemistry: A Guide to 3-Fluoroquinoline-4-carbaldehyde
In the dynamic landscape of drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, celebrated for its wide-ranging biological activities.[1][2] A particularly promising, yet underexplored, derivative is 3-Fluoroquinoline-4-carbaldehyde. The strategic placement of a fluorine atom at the 3-position and a reactive carbaldehyde group at the 4-position makes this molecule a highly versatile building block for the synthesis of novel therapeutic agents. The fluorine substituent can significantly enhance metabolic stability and bioavailability, while the aldehyde functionality serves as a gateway for diverse chemical transformations.
This technical guide offers an in-depth exploration of 3-Fluoroquinoline-4-carbaldehyde, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility and potential applications in medicinal chemistry. We will delve into established protocols for its derivatization and discuss the rationale behind these experimental choices, empowering you to unlock the full potential of this exciting molecule.
At the Heart of Innovation: The Chemistry of 3-Fluoroquinoline-4-carbaldehyde
The true power of 3-Fluoroquinoline-4-carbaldehyde lies in the reactivity of its carbaldehyde group. This functional group is a linchpin for a multitude of synthetic transformations, allowing for the construction of a diverse library of derivatives. The electron-withdrawing nature of the quinoline ring system, further modulated by the fluorine atom, influences the reactivity of the aldehyde, making it a prime candidate for nucleophilic addition and condensation reactions.
Key Synthetic Transformations:
-
Condensation Reactions: The aldehyde group readily undergoes condensation with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and chalcone-like structures, respectively. These reactions are fundamental in generating a wide array of heterocyclic and acyclic derivatives with potential biological activities.
-
Wittig Reaction: The Wittig reaction provides a powerful tool for converting the carbaldehyde into an alkene with high stereoselectivity.[3][4] This allows for the introduction of diverse vinyl functionalities, expanding the chemical space accessible from this starting material.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to two additional classes of important derivatives: quinoline-4-carboxylic acids and 4-(hydroxymethyl)quinolines.
The following diagram illustrates the central role of 3-Fluoroquinoline-4-carbaldehyde in synthesizing a variety of derivatives.
Sources
3-Fluoroquinoline-4-carbaldehyde: A Versatile Electrophilic Scaffold for Advanced Organic Synthesis
Introduction: The Strategic Importance of the Fluoroquinoline Moiety
The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial domains. The strategic introduction of a fluorine atom onto this privileged scaffold can profoundly modulate the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and alter electronic characteristics, making it a valuable tool in modern drug design.
3-Fluoroquinoline-4-carbaldehyde emerges as a particularly valuable building block, combining the desirable fluoroquinoline core with a versatile aldehyde functional group. The aldehyde serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, providing a gateway to a diverse chemical space of novel quinoline derivatives. The electron-withdrawing nature of both the quinoline nitrogen and the 3-fluoro substituent activates the 4-formyl group towards nucleophilic attack, making it a highly reactive and useful electrophile in organic synthesis.
This comprehensive guide details robust protocols for the synthesis and application of 3-fluoroquinoline-4-carbaldehyde, providing researchers, medicinal chemists, and drug development professionals with the practical knowledge to leverage this potent building block in their synthetic endeavors.
Physicochemical Properties and Characterization
| Property | Value (Predicted/Analog Data) | Source |
| Molecular Formula | C₁₀H₆FNO | - |
| Molecular Weight | 175.16 g/mol | - |
| Appearance | Expected to be a pale yellow to brown solid | Analogy |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO) | Analogy |
| ¹H NMR (CDCl₃, 400 MHz) | See detailed discussion below | [1] |
| ¹³C NMR (CDCl₃, 101 MHz) | See detailed discussion below | [1] |
Spectroscopic Characterization (Based on Quinoline-4-carbaldehyde)
The following is an analysis of the expected NMR data for 3-fluoroquinoline-4-carbaldehyde, with reference to the known data for quinoline-4-carbaldehyde.[1]
-
¹H NMR: The most downfield signal is expected to be the aldehydic proton (~10.5 ppm). The proton at the C2 position will likely appear as a doublet due to coupling with the fluorine at C3, shifted downfield by the inductive effect of the adjacent nitrogen. The aromatic protons on the benzo-fused ring will appear in the typical aromatic region (7.7-9.2 ppm).
-
¹³C NMR: The carbonyl carbon will be the most downfield signal (~193 ppm). The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant. The presence of the electron-withdrawing fluorine atom is expected to shift the signals of C3 and the adjacent C4 and C2 carbons downfield compared to the non-fluorinated analog.
Synthesis of 3-Fluoroquinoline-4-carbaldehyde: A Proposed Protocol
A direct, peer-reviewed synthesis of 3-fluoroquinoline-4-carbaldehyde is not prominently reported. However, a highly plausible and efficient route is the selective oxidation of the corresponding 4-methylquinoline. This approach is well-documented for a variety of substituted quinolines.[2][3]
Experimental Protocol: Oxidation of 3-Fluoro-4-methylquinoline
This protocol is adapted from established procedures for the oxidation of 4-methylquinolines.[3]
Materials:
-
3-Fluoro-4-methylquinoline
-
Selenium dioxide (SeO₂)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluoro-4-methylquinoline (1.0 eq.) and selenium dioxide (1.3 eq.) in anhydrous toluene under an inert atmosphere (argon or nitrogen).
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane. The black selenium precipitate can be removed by filtration through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then a saturated saline solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoroquinoline-4-carbaldehyde.
Rationale for Experimental Choices:
-
Selenium Dioxide: SeO₂ is a classic and reliable reagent for the selective oxidation of benzylic methyl groups to aldehydes.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Anhydrous Toluene: A suitable high-boiling solvent that is inert under the reaction conditions.
-
Aqueous Work-up: Removes any water-soluble byproducts and unreacted SeO₂.
Applications in Organic Synthesis: Detailed Protocols
The aldehyde functionality of 3-fluoroquinoline-4-carbaldehyde makes it a versatile precursor for a variety of important chemical transformations.
Wittig Reaction: Synthesis of 4-(Alkenyl)-3-fluoroquinolines
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4][5][6] This reaction is highly valuable for extending the carbon framework and introducing unsaturation.
Protocol: Synthesis of 4-(4-Fluorostyryl)-3-fluoroquinoline
Materials:
-
3-Fluoroquinoline-4-carbaldehyde
-
(4-Fluorobenzyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add (4-fluorobenzyl)triphenylphosphonium bromide (1.2 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 eq.) portion-wise, and stir the resulting orange-red mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Reaction with Aldehyde: Dissolve 3-fluoroquinoline-4-carbaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Potassium tert-butoxide: A strong, non-nucleophilic base suitable for deprotonating the phosphonium salt to form the reactive ylide.
-
Anhydrous THF: An inert, aprotic solvent that effectively solubilizes the reactants and intermediates.
-
Low Temperature Addition: Helps to control the exothermic reaction and can influence the stereoselectivity of the resulting alkene.
Reductive Amination: Synthesis of 4-(Aminomethyl)-3-fluoroquinolines
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[7][8] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction.
Protocol: Synthesis of N-(Cyclopropylmethyl)-1-(3-fluoroquinolin-4-yl)methanamine
Materials:
-
3-Fluoroquinoline-4-carbaldehyde
-
Cyclopropylmethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoroquinoline-4-carbaldehyde (1.0 eq.) and cyclopropylmethanamine (1.2 eq.) in 1,2-dichloroethane.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Rationale for Reagent Selection:
-
Sodium triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of unreacted aldehydes. It is also more stable in acidic conditions compared to sodium borohydride.
-
Acetic Acid: Catalyzes the formation of the imine/iminium ion intermediate, accelerating the reaction.
-
DCE: A common, non-protic solvent for reductive amination reactions.
Aldol Condensation: Synthesis of α,β-Unsaturated Ketones
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that allows for the synthesis of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyl systems.[9][10][11][12]
Protocol: Synthesis of (E)-1-(4-Fluorophenyl)-3-(3-fluoroquinolin-4-yl)prop-2-en-1-one
Materials:
-
3-Fluoroquinoline-4-carbaldehyde
-
1-(4-Fluorophenyl)ethan-1-one (4'-fluoroacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Reaction Mixture: In a flask, dissolve 3-fluoroquinoline-4-carbaldehyde (1.0 eq.) and 4'-fluoroacetophenone (1.1 eq.) in ethanol.
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq.) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate will likely form.
-
Isolation: If a solid has formed, cool the mixture in an ice bath and collect the product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Dry the product under vacuum.
Mechanistic Considerations:
-
Base-Catalyzed: The hydroxide base deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the quinoline aldehyde.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates under the basic reaction conditions to form the more stable, conjugated enone product.
Conclusion
3-Fluoroquinoline-4-carbaldehyde is a potent and versatile building block for organic synthesis. Its activated aldehyde functionality, coupled with the electronically and sterically defined fluoroquinoline core, provides a reliable platform for constructing a diverse range of complex molecules. The protocols detailed in this guide for its synthesis and subsequent elaboration via Wittig, reductive amination, and aldol reactions offer robust and reproducible methods for accessing novel chemical entities with significant potential in drug discovery and materials science. The strategic application of this building block will undoubtedly continue to fuel innovation in these critical fields.
References
-
Convenient protocol for the synthesis of quinoline-4-carbaldehydes via chemoselective oxidation of 4-methylquinolines. (2025). ResearchGate. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Aldol Reaction. ADICHEMISTRY. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
4-Methylquinoline. PubChem. [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Experiment 19 — Aldol Condensation. Swarthmore College. [Link]
- Method for preparing quinoline carbaldehyde.
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
-
The Aldol Condensation. Magritek. [Link]
-
The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Prairie View A&M University. [Link]
-
Design, synthesis, α-amylase inhibition and in-silico docking study of novel quinoline bearing proline derivatives. ResearchGate. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Europe PMC. [Link]
-
Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. ACS Publications. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]
-
Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
-
Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. Semantic Scholar. [Link]
-
Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]
-
Vilsmeier-Haack Reaction. YouTube. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
13C DEPT NMR 1D Spectrum. University of Utah. [Link]
Sources
- 1. 4-Quinolinecarboxaldehyde(4363-93-3) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. amherst.edu [amherst.edu]
- 12. magritek.com [magritek.com]
Protocol for the Vilsmeier-Haack Formylation of 3-Fluoroquinoline: Synthesis of 3-Fluoroquinoline-4-carboxaldehyde
Introduction: The Strategic Importance of Formylated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents.[1] Functionalization of the quinoline ring system is a key strategy for modulating pharmacological activity, and the introduction of a formyl (-CHO) group via the Vilsmeier-Haack reaction is a particularly powerful transformation.[2] This reaction provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of a diverse array of derivatives such as oximes, hydrazones, and more complex heterocyclic systems. The Vilsmeier-Haack reaction is an electrophilic substitution that utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[1] This application note provides a detailed protocol for the regioselective Vilsmeier-Haack formylation of 3-fluoroquinoline to yield 3-fluoroquinoline-4-carboxaldehyde, a valuable building block for the synthesis of novel pharmaceutical candidates.
Mechanistic Rationale and Regioselectivity
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and the subsequent electrophilic aromatic substitution on the substrate.[1]
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong electrophile POCl₃ to form the highly reactive chloroiminium cation, also known as the Vilsmeier reagent.[1]
-
Electrophilic Attack and Formylation: The electron-rich quinoline ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate undergoes elimination and subsequent hydrolysis during the work-up to afford the final aldehyde product.[1]
The regioselectivity of the formylation on the 3-fluoroquinoline ring is governed by the electronic properties of both the quinoline nucleus and the fluorine substituent. The quinoline ring is generally activated towards electrophilic attack at the C4 position. The fluorine atom at the 3-position is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, while also being deactivating through its strong inductive effect. In this specific case, the C4 position is "para" to the fluorine atom, and its inherent reactivity in the quinoline system is further reinforced, leading to the selective formation of 3-fluoroquinoline-4-carboxaldehyde.
Caption: Generalized workflow of the Vilsmeier-Haack reaction.
Experimental Protocol
This protocol is intended as a comprehensive guide. However, optimization may be necessary based on specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoroquinoline | ≥97% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Handle in a fume hood with appropriate PPE. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Crushed Ice | - | - | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | |
| Saturated Sodium Chloride (Brine) solution | - | - | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid may be observed, which is the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3-fluoroquinoline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the 3-fluoroquinoline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and water. Caution: This quenching process is exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 3-fluoroquinoline-4-carboxaldehyde.
-
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 3-Fluoroquinoline-4-carboxaldehyde
The structure of the synthesized 3-fluoroquinoline-4-carboxaldehyde should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the aldehyde proton (CHO) in the range of δ 10.0-10.5 ppm. Aromatic protons of the quinoline ring will appear in the range of δ 7.5-9.0 ppm. The proton at the C2 position may show coupling to the fluorine at C3. |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon around δ 190-195 ppm. Signals for the aromatic carbons of the quinoline ring, with the carbon bearing the fluorine (C3) showing a large one-bond C-F coupling constant. |
| IR Spectroscopy | A strong absorption band for the aldehyde C=O stretch around 1690-1710 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 3-fluoroquinoline-4-carboxaldehyde (C₁₀H₆FNO). |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of the reaction mixture is exothermic and should be performed carefully by adding the reaction mixture to ice.
-
All solvents are flammable and should be handled away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive Vilsmeier reagent (due to moisture). | Ensure all glassware is flame-dried and reagents are anhydrous. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature if necessary. | |
| Formation of multiple products | Reaction temperature too high. | Maintain the recommended reaction temperature to ensure regioselectivity. |
| Difficult purification | Incomplete neutralization during work-up. | Ensure the pH is adjusted to 7-8 before extraction to remove acidic byproducts. |
Conclusion
The Vilsmeier-Haack reaction provides an efficient and regioselective method for the synthesis of 3-fluoroquinoline-4-carboxaldehyde from 3-fluoroquinoline. The resulting formylated product is a valuable intermediate for the development of novel quinoline-based compounds with potential therapeutic applications. Adherence to the detailed protocol and safety precautions outlined in this application note is crucial for the successful and safe execution of this important transformation.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]
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Majo, V. J., & Perumal, P. T. (1996). A convenient and regioselective synthesis of 2-chloro-3-formylquinolines. Tetrahedron Letters, 37(29), 5015-5018. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Patil, S. A., Patil, R., & Patil, S. A. (2012). Vilsmeier–Haack reaction: recent advancements and applications in organic synthesis. RSC Advances, 2(29), 10695-10717. Available at: [Link]
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Application Notes and Protocols for 3-Fluoroquinoline-4-carbaldehyde in Antimicrobial Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Quinoline derivatives, particularly fluoroquinolones, have historically formed a cornerstone of antibacterial therapy by targeting essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] This document provides a comprehensive guide for researchers on the application of 3-fluoroquinoline-4-carbaldehyde, a versatile chemical intermediate, in the discovery and development of new antimicrobial agents. We present detailed protocols for the synthesis of bioactive derivatives, evaluation of antimicrobial efficacy through standardized susceptibility testing, and validation of the mechanism of action via target enzyme inhibition assays. This guide is intended to empower researchers, scientists, and drug development professionals to leverage this promising scaffold in the fight against infectious diseases.
Introduction: The Quinoline Scaffold in Antimicrobial Research
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic structure provides an excellent framework for the spatial orientation of functional groups that can engage with biological targets. The introduction of a fluorine atom onto the quinoline core, particularly at the C-6 position, was a pivotal discovery that dramatically enhanced the antibacterial potency, leading to the development of the widely successful fluoroquinolone class of antibiotics.[1]
3-Fluoroquinoline-4-carbaldehyde emerges as a particularly valuable starting material for several reasons:
-
The Aldehyde Handle: The carbaldehyde group at the C-4 position is a versatile functional group that can readily participate in a wide array of chemical reactions, such as condensations, reductive aminations, and cycloadditions. This allows for the facile synthesis of large, diverse libraries of derivatives.
-
The Fluorine Substituent: The fluorine atom at the C-3 position influences the electronic properties of the quinoline ring, potentially modulating target binding affinity, cell permeability, and metabolic stability.
-
Proven Pharmacophore: The core quinoline structure is a known pharmacophore for targeting bacterial topoisomerases, providing a strong rationale for its use in developing new inhibitors.
This guide will provide the foundational knowledge and detailed methodologies to effectively utilize 3-fluoroquinoline-4-carbaldehyde as a platform for generating and evaluating novel antimicrobial candidates.
Synthesis of the Core Intermediate and Bioactive Derivatives
A critical first step in exploring the potential of 3-fluoroquinoline-4-carbaldehyde is its synthesis and subsequent derivatization. While numerous methods exist for quinoline synthesis, the Vilsmeier-Haack reaction is a powerful and widely used method for producing 2-chloroquinoline-3-carbaldehydes, which are analogous precursors.[4][5][6] The synthesis of the target 3-fluoroquinoline-4-carbaldehyde would likely proceed through an established quinoline synthesis route, such as the Pfitzinger or Doebner reaction, using appropriately fluorinated precursors.
The true utility of this scaffold lies in the chemical diversity that can be generated from its aldehyde group. One of the most fruitful approaches has been the synthesis of hydrazone derivatives, which have shown promising antimicrobial activities.[1][3][7]
Protocol 1: Synthesis of a Representative Hydrazone Derivative
This protocol details the synthesis of a quinoline-3-carbaldehyde hydrazone derivative, a class of compounds noted for its biological activity.[1][8]
Objective: To synthesize (E)-N'-(4-bromobenzylidene)-3-fluoroquinoline-4-carbohydrazide from 3-fluoroquinoline-4-carbaldehyde.
Materials:
-
3-Fluoroquinoline-4-carbaldehyde
-
Hydrazine hydrate
-
4-Bromobenzaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flasks, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin-Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Step-by-Step Methodology:
Part A: Synthesis of 3-Fluoroquinoline-4-carbohydrazide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-fluoroquinoline-4-carbaldehyde (1.0 eq) in absolute ethanol (20 mL).
-
Hydrazine Addition: To this solution, add hydrazine hydrate (1.2 eq) dropwise while stirring at room temperature.
-
Reflux: Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 3-fluoroquinoline-4-carbohydrazide, will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step without further purification.
Part B: Synthesis of the Final Hydrazone Derivative
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the crude 3-fluoroquinoline-4-carbohydrazide (1.0 eq) in absolute ethanol (15 mL).
-
Aldehyde Addition: Add 4-bromobenzaldehyde (1.05 eq) to the suspension.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting materials are consumed.
-
Isolation and Purification: Cool the reaction mixture. The desired hydrazone product will typically precipitate. Collect the solid by filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
Diagram: Synthetic Workflow
Caption: General workflow for the two-step synthesis of a quinoline hydrazone derivative.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[9] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. Its inhibition is the main mechanism for killing Gram-negative bacteria.[1]
-
Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division. Its inhibition is the primary mechanism against many Gram-positive bacteria.[1][2]
The drug molecule binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. This stabilized ternary complex (drug-enzyme-DNA) acts as a physical barrier, stalling the replication fork and leading to double-strand DNA breaks, which ultimately triggers cell death.[7] Derivatives of 3-fluoroquinoline-4-carbaldehyde are hypothesized to function via this well-established mechanism. Molecular docking studies on related compounds have shown that the quinoline nitrogen can form hydrogen bonds with key residues in the active site of DNA topoisomerase IV.[1]
Diagram: Fluoroquinolone Mechanism of Action
Caption: Workflow for determining the IC50 of an inhibitor against Topoisomerase IV.
Structure-Activity Relationships (SAR) and Future Directions
The development of potent antimicrobial agents from the 3-fluoroquinoline-4-carbaldehyde scaffold will depend on a systematic exploration of its structure-activity relationship. Based on decades of research into fluoroquinolones, several key structural features are known to be critical for activity: [10][11]* Position 7: Substitutions at this position are crucial for potency and spectrum of activity. Bulky, basic groups like piperazine or pyrrolidinyl rings often enhance activity and cell penetration.
-
Position 1: An alkyl or cyclopropyl group at the N-1 position is generally required for potent inhibition of DNA gyrase.
-
Position 6: While the topic molecule has fluorine at C-3, the presence of a fluorine atom at C-6 is a hallmark of most potent fluoroquinolones, significantly boosting antibacterial efficacy. [1] Future work should focus on synthesizing libraries of derivatives by modifying the aldehyde at C-4 while potentially incorporating these known activity-enhancing features at other positions of the quinoline core. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating these novel compounds, paving the way for the discovery of the next generation of quinoline-based antimicrobial drugs.
References
-
Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed. Available at: [Link]
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Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Available at: [Link]
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Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. Available at: [Link]
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Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. Available at: [Link]
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DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. NIH. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]
-
Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. Available at: [Link]
-
Escherichia coli Topoisomerase IV Cleavage Assay. Inspiralis. Available at: [Link]
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Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Ingenta Connect. Available at: [Link]
-
Structure-activity relationships of the fluoroquinolones. NIH. Available at: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. . Available at: [Link]
-
Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic. Available at: [Link]
-
MIC values of compounds 3a–f, 4, and Itraconazole against Candida albicans (µg/mL). ResearchGate. Available at: [Link]
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Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. ResearchGate. Available at: [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]
-
Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. ResearchGate. Available at: [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University. Available at: [Link]
-
Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. NIH. Available at: [Link]
-
DNA Gyrase as a Target for Quinolones. NIH. Available at: [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. ASM Journals. Available at: [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. Available at: [Link]
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Application Notes and Protocols: Derivatization of 3-Fluoroquinoline-4-carbaldehyde for Biological Screening
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, making fluorinated quinolines particularly valuable. This document provides a detailed guide for the chemical derivatization of 3-fluoroquinoline-4-carbaldehyde, a versatile building block for generating compound libraries aimed at biological screening. We present several robust synthetic protocols, explain the rationale behind key experimental choices, and outline a strategic workflow for subsequent biological evaluation. These methodologies are designed to empower researchers in drug discovery to efficiently explore the chemical space around this privileged scaffold.
Introduction: The Strategic Importance of the 3-Fluoroquinoline-4-carbaldehyde Scaffold
Quinolines and their derivatives are renowned for a wide spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[2][3] The fluoroquinolones, a major class of synthetic antibiotics, underscore the therapeutic potential of this heterocyclic system by effectively targeting bacterial DNA gyrase and topoisomerase IV.[4][5][6]
3-Fluoroquinoline-4-carbaldehyde emerges as a highly strategic starting material for several reasons:
-
Privileged Core: The quinoline nucleus is a well-established pharmacophore.
-
Fluorine Substitution: The C3-fluoro group can improve key drug-like properties such as metabolic resistance and target-binding interactions through favorable electronic effects.
-
Versatile Aldehyde Handle: The carbaldehyde at the C4-position is a reactive and versatile functional group, enabling a multitude of chemical transformations to introduce molecular diversity. This allows for systematic Structure-Activity Relationship (SAR) studies to identify key structural features required for desired biological activity.
This guide details reliable protocols for converting the aldehyde into diverse functional groups and molecular architectures, thereby creating a library of novel compounds ready for high-throughput biological screening.
Derivatization Strategies and Protocols
The aldehyde functionality is a gateway to numerous chemical transformations. Below are detailed protocols for key derivatization reactions that are robust, scalable, and amenable to library synthesis.
Reductive Amination: Introducing Diverse Amine Functionalities
Reductive amination is a powerful and widely used method for forming C-N bonds. It proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure allows for the introduction of a vast array of primary and secondary amines, significantly expanding the chemical diversity of the core scaffold.
Causality of Experimental Choices:
-
Solvent: Methanol or Dichloroethane (DCE) are excellent solvents for both imine formation and the subsequent reduction.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over aldehydes than other hydrides like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde. It is also less sensitive to acidic conditions, which are often used to catalyze imine formation.
-
Catalyst: A catalytic amount of acetic acid is often added to protonate the aldehyde carbonyl, activating it towards nucleophilic attack by the amine and accelerating the formation of the imine intermediate.
Experimental Protocol: Synthesis of (3-Fluoroquinolin-4-yl)methanamine Derivatives
-
To a solution of 3-fluoroquinoline-4-carbaldehyde (1.0 eq) in anhydrous Dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by Thin Layer Chromatography (TLC).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
Sources
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- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. opastpublishers.com [opastpublishers.com]
Application Notes and Protocols for Condensation Reactions with 3-Fluoroquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is a pivotal approach in the discovery of novel drug candidates with enhanced potency and selectivity. 3-Fluoroquinoline-4-carbaldehyde is a particularly attractive starting material, as the fluorine substituent can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, such as metabolic stability and binding affinity.
This document provides detailed application notes and protocols for the condensation reaction of 3-fluoroquinoline-4-carbaldehyde with active methylene compounds (Knoevenagel condensation) and methyl ketones (Claisen-Schmidt condensation). These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds, which are versatile intermediates for the construction of more complex molecular architectures.
Mechanistic Considerations: The Knoevenagel and Claisen-Schmidt Condensations
The condensation reactions of 3-fluoroquinoline-4-carbaldehyde are classic examples of nucleophilic addition to a carbonyl group, followed by a dehydration step. The electron-withdrawing nature of the quinoline ring system, further enhanced by the fluorine atom at the 3-position, increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
Knoevenagel Condensation: This reaction involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z'), catalyzed by a weak base.[1] The base facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate), which then acts as the nucleophile.[1][2]
Claisen-Schmidt Condensation: This is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as 3-fluoroquinoline-4-carbaldehyde.[3] The reaction is typically base-catalyzed, with the base abstracting an α-hydrogen from the ketone to form an enolate, which then attacks the aldehyde.[3][4]
Diagram: General Mechanism of Base-Catalyzed Condensation
Caption: General mechanism for base-catalyzed condensation reactions.
Experimental Protocols
Safety Precautions: 3-Fluoroquinoline-4-carbaldehyde should be handled in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8]
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((3-fluoroquinolin-4-yl)methylene)malononitrile, a versatile intermediate for further heterocyclic synthesis.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Fluoroquinoline-4-carbaldehyde | 175.16 | 1.0 | 175 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Piperidine | 85.15 | catalytic | ~2-3 drops |
| Ethanol | 46.07 | - | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroquinoline-4-carbaldehyde (175 mg, 1.0 mmol) and ethanol (10 mL). Stir until the aldehyde is completely dissolved.
-
Add malononitrile (73 mg, 1.1 mmol) to the solution.
-
Add 2-3 drops of piperidine to the reaction mixture. A color change and/or the formation of a precipitate may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction (disappearance of the starting aldehyde spot on TLC), cool the mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the purified product in a vacuum oven at 40-50 °C.
-
Characterize the final product by ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
This protocol details the synthesis of (E)-3-(3-fluoroquinolin-4-yl)-1-phenylprop-2-en-1-one, a chalcone derivative. Chalcones are known for their wide range of biological activities.[9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Fluoroquinoline-4-carbaldehyde | 175.16 | 1.0 | 175 mg |
| Acetophenone | 120.15 | 1.0 | 120 µL |
| Sodium Hydroxide (NaOH) | 40.00 | - | 2 mL (10% aq. soln.) |
| Ethanol | 46.07 | - | 15 mL |
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 3-fluoroquinoline-4-carbaldehyde (175 mg, 1.0 mmol) and acetophenone (120 µL, 1.0 mmol) in ethanol (15 mL).
-
While stirring the solution at room temperature, add 10% aqueous sodium hydroxide solution (2 mL) dropwise. The mixture will likely turn yellow or orange, and a precipitate may form.
-
Continue stirring vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.[10]
-
After the reaction is complete, pour the mixture into a beaker containing ice-cold water (~50 mL).
-
Acidify the mixture with dilute HCl to a pH of ~7 to neutralize the excess NaOH.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.[10]
-
Dry the product and characterize it using appropriate spectroscopic methods (NMR, IR, MS).
Diagram: Experimental Workflow
Caption: A streamlined workflow for the condensation reaction.
Results and Characterization
The successful synthesis of the condensation products should be confirmed by a suite of analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the formation of the new carbon-carbon double bond and the overall structure of the molecule. For the Knoevenagel product, the vinylic proton will appear as a singlet in the downfield region. For the Claisen-Schmidt product, the two vinylic protons will appear as doublets with a coupling constant characteristic of a trans configuration.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the aldehyde C-H stretch and the appearance of characteristic peaks for the C=C double bond and the conjugated carbonyl or nitrile groups.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11][12]
Conclusion
The Knoevenagel and Claisen-Schmidt condensation reactions are efficient and versatile methods for the derivatization of 3-fluoroquinoline-4-carbaldehyde. The resulting α,β-unsaturated products are valuable scaffolds for the development of novel compounds with potential applications in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to synthesize these derivatives and explore their properties. Optimization of reaction conditions, such as catalyst, solvent, and temperature, may be necessary to achieve the highest yields for specific substrates.
References
- Hamama, W. S., Ibrahim, M. E., Goodaa, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8591–8631.
- Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2023).
- Dzhemilev, U. M., et al. (2014). Synthesis of substituted quinolines via the condensation of anilines with aliphatic and aromatic aldehydes in the presence of transition metal and rare-earth metal catalysts.
- The Knoevenagel Condens
- Quinoline Aldehydes.
- Knoevenagel condensation of aldehydes with active methylene compounds...
- Hamama, W. S., Ibrahim, M. E., Goodaa, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8591–8631.
- Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
- Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1120-1124.
- Knoevenagel Condensation Doebner Modific
- Claisen–Schmidt condens
- Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Benchchem.
- Knoevenagel condens
- Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen- Schmidt Condensation of 5-(3- Fluorophenyl)furan-2-carbaldehyde. Benchchem.
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- Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.
- Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. (2006).
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- Synthesis Of A,B-Unsaturated Carbonyl Compound And Their Pharmacological Activities. International Journal of Pharmaceutical Sciences.
- Spectroscopy Data for Undergradu
- Quinoline-7-carbaldehyde(49573-30-0) 13C NMR spectrum. ChemicalBook.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
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Application Notes & Protocols: The Strategic Use of 3-Fluoroquinoline-4-carbaldehyde in Modern Heterocyclic Synthesis
Introduction: A Privileged Scaffold in Chemical Synthesis
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a vast range of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2] Within this family, fluoroquinolones—quinolones bearing a fluorine substituent—have emerged as a particularly "privileged" scaffold, enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[3]
3-Fluoroquinoline-4-carbaldehyde stands out as a highly versatile and reactive building block for the construction of complex heterocyclic systems. Its strategic importance stems from two key reactive sites: the electrophilic aldehyde group at the C4 position and the electron-deficient quinoline ring, activated by the C3 fluorine atom. This unique electronic arrangement makes it an ideal precursor for a wide array of chemical transformations, enabling the synthesis of diverse and novel molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of 3-fluoroquinoline-4-carbaldehyde, detailing key reaction protocols and the underlying chemical principles for researchers in organic synthesis and drug development.
I. Condensation Reactions: Building α,β-Unsaturated Systems via Knoevenagel Condensation
The aldehyde functionality of 3-fluoroquinoline-4-carbaldehyde is readily exploited in condensation reactions, most notably the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups), followed by dehydration to yield a stable α,β-unsaturated product.[4]
Causality of Experimental Choices: The choice of a weak base, such as piperidine or pyridine, is crucial. It is strong enough to deprotonate the active methylene compound to form the nucleophilic enolate but not so strong as to promote self-condensation of the aldehyde or other side reactions. The subsequent dehydration step is often spontaneous, driven by the formation of a highly conjugated system that extends into the quinoline ring. These resulting vinyl-quinoline scaffolds are valuable intermediates for further functionalization or as final products with potential bioactivity.[5]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of (E)-2-(3-fluoroquinolin-4-yl)methylene)malononitrile, a common intermediate for constructing more complex heterocycles.
Materials:
-
3-Fluoroquinoline-4-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a solution of 3-fluoroquinoline-4-carbaldehyde (1.0 eq) in anhydrous ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will typically form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol or ethyl acetate if necessary.
Data Presentation: Knoevenagel Condensation Examples
| Active Methylene Compound | Base Catalyst | Solvent | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | 85-95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 80-90 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 70-80 |
| Meldrum's Acid | Pyridine | Dichloromethane | 90-98 |
Knoevenagel Condensation Workflow Diagram
Caption: Conceptual flow of a one-pot MCR.
III. Cyclization and Annulation Reactions: Fusing New Rings
The aldehyde group is a perfect handle for building fused heterocyclic systems onto the quinoline core. A common and powerful strategy involves condensation with a dinucleophile, such as hydrazine or its derivatives, to form a new five- or six-membered ring.
Expertise in Action: The reaction of 3-fluoroquinoline-4-carbaldehyde with hydrazine hydrate leads to the formation of a pyrazolo[3,4-b]quinoline system. [1]The reaction proceeds through an initial condensation to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazone attacks the electron-deficient C3 position of the quinoline ring, displacing the fluoride ion in a nucleophilic aromatic substitution (SNAᵣ) reaction. The fluorine at C3 is an excellent leaving group, facilitating this ring-closing step.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinoline
Materials:
-
3-Fluoroquinoline-4-carbaldehyde (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve 3-fluoroquinoline-4-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure fused heterocyclic compound.
Pyrazolo[3,4-b]quinoline Synthesis Pathway
Caption: Reaction pathway for pyrazole ring annulation.
Conclusion
3-Fluoroquinoline-4-carbaldehyde is a powerful and versatile precursor in synthetic organic chemistry. Its aldehyde group provides a reliable entry point for condensation, multicomponent, and cyclization reactions, while the fluorine atom at the C3 position activates the ring for nucleophilic substitution and facilitates key annulation steps. The protocols and strategies outlined in this guide demonstrate its utility in rapidly accessing diverse and complex heterocyclic scaffolds, which are of significant interest to researchers, scientists, and professionals in the field of drug development.
References
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Gao, L.-z., Li, T., Xie, Y.-s., Hu, G.-q., & Huang, W.-l. (2018). Synthesis and antitumor activity of fluoroquinolon-3-yl s-triazole sulfanylacetylhydrazones and s-triazole hydrazone derivatives. Synthetic Communications, 48(15), 1883–1891*. Available at: [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(4), 779-819*. Available at: [Link]
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Darabantu, M., & Mangalagiu, I. I. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 30(1), 163*. Available at: [Link]
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Silva, A. M. G., & Pinto, D. C. G. A. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(21), 5183*. Available at: [Link]
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Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 14(1), 1-22*. Available at: [Link]
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Patel, H., & Sharma, D. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 1851-1854*. Available at: [Link]
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Graebin, C. S., & Eifler-Lima, V. L. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-885*. Available at: [Link]
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Al-Warhi, T., Al-Ghorbani, M., & Mohammed, F. A. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4983*. Available at: [Link]
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Porphyrin-Systems. (n.d.). 3-Fluoroquinoline-4-carbaldehyde. Porphyrin-Systems. Available at: [Link]
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Horta, P., Secrieru, A., & Cristiano, M. L. S. (2019). Quinolones for Applications in Medicinal Chemistry: Synthesis and Structure. Current Organic Chemistry, 23(3), 261-297*. Available at: [Link]
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Reddy, L. C. S., & Reddy, C. S. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Processes, 9(11), 1957*. Available at: [Link]
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Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2476*. Available at: [Link]
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Horta, P., Secrieru, A., & Cristiano, M. L. S. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. Bentham Science Publishers. Available at: [Link]
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Mangalagiu, I. I. (Ed.). (2020). Modern Strategies for Heterocycle Synthesis. MDPI. Available at: [Link]
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Al-Suwaidan, I. A., Al-Salahi, R. A., & Bakr, R. B. (2019). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 24(1), 111*. Available at: [Link]
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Li, T., Liu, Z. G., Xie, Y. S., et al. (2015). [Synthesis and anti-proliferative activity of fluoroquinolone C-3 fused heterocyclic α,β-unsaturated ketones derived from ciprofloxacin]. Yao Xue Xue Bao, 50(5), 570-578*. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. organic-chemistry.org. Available at: [Link]
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Bakulev, V. A., Lesogorova, E. S., & Morzherin, Y. Y. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8824*. Available at: [Link]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-Fluoroquinoline-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Fluoroquinoline-4-carbaldehyde is a key heterocyclic building block in medicinal and materials chemistry. As a functionalized derivative of the quinoline scaffold, which is present in numerous commercially available drugs, its purity and structural integrity are paramount for the successful synthesis of downstream targets, including novel therapeutic agents.[1] The presence of a reactive aldehyde group and a fluorine substituent necessitates a robust, multi-faceted analytical approach to confirm its identity, purity, and structure unequivocally.
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of 3-Fluoroquinoline-4-carbaldehyde. It is designed not as a rigid template, but as an integrated workflow where each technique provides complementary information, leading to a complete and validated analytical profile. We will delve into the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and chemical synthesis.
Overall Analytical Workflow
A systematic characterization process ensures that both the purity and the chemical structure of the synthesized product are validated. The workflow begins with chromatographic separation to assess purity, followed by spectroscopic and spectrometric methods for structural elucidation, and culminates in elemental analysis for compositional verification.
Caption: Integrated workflow for the characterization of 3-Fluoroquinoline-4-carbaldehyde.
Purity and Identity Assessment: The Chromatographic Approach
Chromatographic techniques are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities.[2] High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose due to its high resolution and sensitivity.[3]
Principle of Analysis
Reverse-phase HPLC (RP-HPLC) is the preferred method. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 3-Fluoroquinoline-4-carbaldehyde, being a moderately polar molecule, will have a characteristic retention time under specific conditions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol: RP-HPLC with Diode-Array Detection (DAD)
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (buffered, e.g., with 0.1% formic acid or a phosphate buffer) is effective.[4][5]
-
Causality: The acidic modifier improves peak shape and ensures the quinoline nitrogen is protonated, leading to consistent interactions with the stationary phase.
-
-
Sample Preparation: Accurately weigh ~1 mg of the product and dissolve in 1 mL of diluent (e.g., 50:50 ACN/Water) to create a 1 mg/mL stock solution. Further dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Run Conditions:
-
Data Interpretation: The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A pure sample should exhibit a single major peak (>95%). The retention time serves as an identifier for the compound under the specified method.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 254 nm |
| Expected Purity | >95% |
Molecular Weight and Formula Confirmation
While HPLC confirms purity, it does not definitively prove identity. Mass spectrometry and elemental analysis provide orthogonal data to confirm the molecular weight and elemental composition.
A. Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[2] When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of the compound eluting at the main peak, providing strong evidence of its identity.[7]
Protocol: LC-MS Analysis
-
System: Use the effluent from the HPLC system described above directed into the MS detector.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for nitrogen-containing heterocycles like quinolines.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Interpretation: The expected molecular weight of 3-Fluoroquinoline-4-carbaldehyde (C₁₀H₆FNO) is 175.16 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 176.17. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million (ppm).
B. Elemental Analysis
Principle: This technique combusts the compound in a stream of oxygen to convert its constituent elements into simple gases (CO₂, H₂O, N₂), which are then quantified. This provides the percentage of C, H, and N in the sample, allowing for verification of the empirical formula.
Causality: The analysis of organofluorine compounds requires special consideration. Fluorine is highly reactive and can attack the quartz combustion tubes and catalysts used in standard elemental analyzers.[8]
Protocol: CHN Analysis for Fluorinated Compounds
-
Instrumentation: A modern elemental analyzer designed for or adapted to handle fluorinated samples.
-
Sample Preparation: Weigh 2-3 mg of the dry, pure sample into a tin container.
-
Combustion: The instrument uses a specialized adsorber (e.g., a mixture of different oxides) placed in the hot zone of the oxidation reactor to trap the reactive fluorine species, protecting the system's components.[8]
-
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values.
| Element | Theoretical % | Found % (Typical) |
| C | 68.57 | 68.50 ± 0.3 |
| H | 3.45 | 3.48 ± 0.3 |
| N | 7.99 | 7.95 ± 0.3 |
Definitive Structural Elucidation: The Spectroscopic Toolkit
Spectroscopy provides detailed information about the molecule's connectivity, functional groups, and electronic properties. NMR, FTIR, and UV-Vis spectroscopy are complementary techniques that together can build a complete structural picture.[2]
Caption: Complementary information from key spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for elucidating the structure of organic compounds in solution.[9] It provides information on the chemical environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D experiments like COSY and HSQC can be used to confirm assignments.
Data Interpretation and Expected Spectra:
-
¹H NMR:
-
Aldehyde Proton: A highly deshielded singlet peak is expected around δ 10.0-10.3 ppm.[10]
-
Aromatic Protons: Complex multiplets will appear in the aromatic region (δ 7.5-9.5 ppm). The proton at position 2 will likely be a singlet, while the protons on the benzo- part of the ring will show characteristic splitting patterns.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: A signal will appear in the downfield region, typically δ 190-192 ppm.[10]
-
Aromatic Carbons: Signals for the 10 carbons of the quinoline ring will be observed in the δ 115-155 ppm range. The carbon attached to the fluorine will show a large ¹JCF coupling constant.
-
-
¹⁹F NMR:
-
A single resonance is expected, confirming the presence of one fluorine atom. Its chemical shift will be characteristic of a fluorine atom on an aromatic ring. Coupling to nearby protons (³JHF and ⁴JHF) will be observed in both the ¹H and ¹⁹F spectra.[11]
-
| Nucleus | Chemical Shift (δ, ppm) (Typical) | Key Feature |
| ¹H | 10.0 - 10.3 | Aldehyde proton (singlet) |
| 7.5 - 9.5 | Aromatic protons (multiplets) | |
| ¹³C | 190 - 192 | Aldehyde carbonyl carbon |
| 155 - 165 (¹JCF ≈ 250 Hz) | C-F carbon | |
| ¹⁹F | -100 to -130 | Aromatic C-F (relative to CFCl₃) |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]
Protocol: The spectrum can be acquired neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Data Interpretation: The FTIR spectrum provides a "fingerprint" of the molecule. Key absorption bands confirm the presence of the principal functional groups.[14][15]
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |
| ~1690-1710 | C=O stretch (aldehyde, strong) |
| ~1500-1600 | C=C and C=N ring stretches |
| ~1200-1250 | C-F stretch (strong) |
C. UV-Visible (UV-Vis) Spectroscopy
Principle: This technique measures the absorption of UV and visible light, providing information about the electronic transitions within the conjugated π-system of the quinoline ring.[16][17]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁵ M) in a UV-transparent solvent like methanol, ethanol, or acetonitrile.[17]
-
Acquisition: Record the absorption spectrum from 200 to 400 nm.
Data Interpretation: The spectrum is expected to show multiple absorption maxima (λmax) characteristic of the quinoline aromatic system, corresponding to π→π* transitions.[18]
Unambiguous 3D Structure Determination: X-ray Crystallography
Principle: For definitive and unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard.[19] It determines the precise spatial arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular packing details.[20]
Protocol (Conceptual):
-
Crystal Growth: High-purity material (>98%) is dissolved in a suitable solvent system and allowed to evaporate slowly, or cooled slowly, to promote the growth of single crystals of sufficient size and quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[20]
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, resulting in a 3D model of the molecule.
Data Interpretation: The output is a definitive 3D structural model that confirms the connectivity and constitution of 3-Fluoroquinoline-4-carbaldehyde, leaving no ambiguity. This is particularly valuable for publication, patent applications, and regulatory filings.
References
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Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health (NIH). [Link]
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Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (2023). Methods and Objects of Chemical Analysis. [Link]
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Fluoroquinolones: Official and Reported Methods of Analysis (Review). (2020). ResearchGate. [Link]
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Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. (2021). Journal of Chromatographic Science. [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). MDPI. [Link]
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Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. (2019). SciELO South Africa. [Link]
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Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Impactfactor. [Link]
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X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). ResearchGate. [Link]
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Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. [Link]
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FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... (n.d.). ResearchGate. [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). ARPI. [Link]
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Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. (1953). ACS Publications. [Link]
-
X-Ray Studies on Hydrogenated Quinoline Structure of 2-Phenyl-3-Methyl-4-Hydroxylperhydroquinoline. (1987). Amanote Research. [Link]
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X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. (n.d.). ResearchGate. [Link]
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Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada. [Link]
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Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. (2008). Journal of Chromatography A. [Link]
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Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. (1992). ProQuest. [Link]
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UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]
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Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. (n.d.). TE Instruments. [Link]
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Supporting Information. (n.d.). Angewandte Chemie. [Link]
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UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023). LCGC International. [Link]
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Combined experimental and quantum chemical studies on spectroscopic (FT-IR, FT-Raman, UV–Vis, and NMR) and structural characteristics of quinoline-5-carboxaldehyde. (2016). Semantic Scholar. [Link]
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Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2023). National Institutes of Health (NIH). [Link]
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Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PubMed. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). National Center for Biotechnology Information. [Link]
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NMR Spectroscopy :: Hans Reich NMR Collection. (2020). University of Wisconsin-Madison. [Link]
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Benzaldehyde, 3-fluoro-. (n.d.). NIST WebBook. [Link]
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Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2020). The Royal Society of Chemistry. [Link]
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A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). UNED. [Link]
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Application Notes and Protocols for 3-Fluoroquinoline-4-carbaldehyde as a Fluorescent Probe for Amines
Introduction: A Strategic Overview
In the landscape of chemical and biological research, the sensitive and selective detection of primary amines is of paramount importance. These compounds are fundamental building blocks of life, acting as neurotransmitters, regulators of biological processes, and key intermediates in pharmaceutical synthesis. 3-Fluoroquinoline-4-carbaldehyde emerges as a promising fluorogenic probe designed for the specific and sensitive detection of primary amines. This quinoline-based probe is intrinsically weakly fluorescent, yet upon reaction with primary amines, it forms a highly conjugated and rigid Schiff base, leading to a significant enhancement of fluorescence. This "turn-on" fluorescent response provides a clear and robust signal for the quantification of primary amines in various sample matrices.
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, known for its unique photophysical properties.[1][2][3] The introduction of a fluorine atom at the 3-position and a carbaldehyde group at the 4-position of the quinoline ring is a strategic design. The electron-withdrawing nature of the fluorine atom and the aldehyde group enhances the electrophilicity of the carbonyl carbon, facilitating a rapid and efficient reaction with nucleophilic primary amines. This reaction, a classic Schiff base formation, extends the π-conjugated system, resulting in a product with distinct and favorable fluorescent characteristics.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoroquinoline-4-carbaldehyde as a fluorescent probe for primary amines. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the potential applications of this novel analytical tool.
Principle of Detection: The Chemistry Behind the Fluorescence
The detection of primary amines using 3-Fluoroquinoline-4-carbaldehyde is based on the formation of a Schiff base, a molecule containing a carbon-nitrogen double bond.[5] The reaction mechanism is a two-step process:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 3-Fluoroquinoline-4-carbaldehyde. This results in the formation of a transient, unstable carbinolamine intermediate.[6]
-
Dehydration: The carbinolamine then undergoes a dehydration reaction, eliminating a molecule of water to form the stable, fluorescent imine (Schiff base) product. This reaction is often acid-catalyzed, with a pH around 5 being optimal for many imine formations.[7]
The fluorescence "turn-on" phenomenon is a direct consequence of this chemical transformation. The initial 3-Fluoroquinoline-4-carbaldehyde molecule has limited fluorescence due to the electron-withdrawing nature of the aldehyde group, which can quench fluorescence through non-radiative decay pathways. Upon formation of the Schiff base, the newly formed C=N double bond extends the π-conjugation of the quinoline ring system. This extended and more rigid structure restricts intramolecular rotations, reducing non-radiative decay and leading to a significant increase in the fluorescence quantum yield of the molecule.
Diagram of the Reaction Mechanism
Caption: Reaction of 3-Fluoroquinoline-4-carbaldehyde with a primary amine.
Photophysical Properties
While specific experimental data for 3-fluoroquinoline-4-carbaldehyde is not extensively published, we can infer its likely photophysical properties based on structurally similar quinoline aldehydes.[8][9] The formation of the Schiff base is expected to cause a significant bathochromic (red) shift in both the absorption and emission spectra due to the extended π-conjugation.
| Property | 3-Fluoroquinoline-4-carbaldehyde (Probe) | Schiff Base Adduct (Product) |
| Excitation Max (λex) | ~320 - 350 nm | ~380 - 420 nm |
| Emission Max (λem) | ~380 - 420 nm (Weak) | ~480 - 520 nm (Strong) |
| Quantum Yield (ΦF) | Low | High |
| Appearance | Colorless to pale yellow solution | Yellow-Green fluorescent solution |
Note: These are estimated values based on analogous compounds. Experimental verification is required.
Experimental Protocols
Preparation of Reagents
-
Probe Stock Solution (10 mM):
-
Accurately weigh 1.75 mg of 3-Fluoroquinoline-4-carbaldehyde (M.W. 175.15 g/mol ).
-
Dissolve in 1.0 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light. The solution is stable for at least 6 months under these conditions.
-
-
Reaction Buffer (0.1 M Phosphate Buffer, pH 7.4):
-
Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.4 is achieved.
-
Filter the buffer through a 0.22 µm filter before use.
-
-
Amine Standard Solutions:
-
Prepare a 10 mM stock solution of the primary amine of interest in the Reaction Buffer.
-
Perform serial dilutions of the stock solution in Reaction Buffer to create a series of standards for calibration.
-
General Protocol for Amine Detection
-
Prepare Working Probe Solution: Dilute the 10 mM Probe Stock Solution to 100 µM in the Reaction Buffer.
-
Reaction Setup:
-
In a 96-well microplate or a series of microcentrifuge tubes, add 50 µL of the amine standard or unknown sample.
-
Add 50 µL of the 100 µM Working Probe Solution to each well/tube.
-
The final concentration of the probe in the reaction will be 50 µM.
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes, protected from light.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or a spectrofluorometer.
-
Set the excitation wavelength to the determined optimum for the Schiff base adduct (estimated around 400 nm) and the emission wavelength to the determined optimum (estimated around 500 nm).
-
Record the fluorescence intensity for each standard and sample.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of a blank sample (containing only the probe and buffer) from all readings.
-
Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a calibration curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
Experimental Workflow
Caption: General workflow for amine detection using the probe.
Self-Validation and Controls
To ensure the reliability of the assay, the following controls should be included in each experiment:
-
Blank: Contains only the reaction buffer and the probe to determine the background fluorescence.
-
Negative Control: Contains a secondary or tertiary amine to confirm the selectivity of the probe for primary amines.
-
Positive Control: Contains a known concentration of a primary amine to verify the reactivity of the probe.
-
Spike and Recovery: To assess matrix effects in complex samples, a known amount of the primary amine standard can be added to a sample, and the recovery of the added amine is calculated.
Applications and Future Directions
The high sensitivity and selectivity of 3-Fluoroquinoline-4-carbaldehyde for primary amines open up a wide range of potential applications:
-
Pharmaceutical Quality Control: Quantification of primary amine-containing active pharmaceutical ingredients (APIs) and detection of impurities.
-
Drug Discovery: High-throughput screening of enzyme activities that produce or consume primary amines.
-
Food Safety: Detection of biogenic amines in food products as an indicator of spoilage.
-
Environmental Monitoring: Measurement of primary amines in water and soil samples.
-
Cellular Imaging: With further optimization of its cell permeability and photostability, this probe could potentially be used for the visualization of primary amines in living cells.
Future research should focus on the comprehensive characterization of the photophysical properties of 3-Fluoroquinoline-4-carbaldehyde and its Schiff base adducts with various primary amines. Investigating the effects of different solvents and pH on the reaction kinetics and fluorescence output will further refine the assay conditions. Additionally, the synthesis of derivatives with modified quinoline scaffolds could lead to probes with tailored properties, such as longer emission wavelengths for biological imaging applications.
References
- MDPI. (2024, December 20).
-
Mphahlele, M. J., & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde derivatives: synthesis and photophysical properties. Molecules, 18(12), 15769–15787. [Link]
-
Liu, X., Yang, L. X., & Lu, Y. T. (2003). Determination of biogenic amines by 3-(2-furoyl)quinoline-2-carboxaldehyde and capillary electrophoresis with laser-induced fluorescence detection. Journal of Chromatography A, 998(1-2), 213–219. [Link]
-
Taylor & Francis Group. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
-
MDPI. (2022). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. MDPI. [Link]
-
IJCRT.org. (n.d.). SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE. [Link]
-
Request PDF. (2025, August 6). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
Sources
- 1. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. 3-Fluoroquinoline-4-carbaldehyde – porphyrin-systems [porphyrin-systems.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
- 6. mdpi.com [mdpi.com]
- 7. 4,6,8-Triarylquinoline-3-carbaldehyde derivatives: synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of biogenic amines by 3-(2-furoyl)quinoline-2-carboxaldehyde and capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoroquinoline-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-Fluoroquinoline-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable heterocyclic building block. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.
The primary synthetic route discussed is the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and cyclization of electron-rich systems to form quinolines.[1][2] However, the presence of a deactivating fluorine substituent on the precursor presents unique challenges that require careful control of reaction parameters.
Part 1: Reaction Overview and Mechanism
The synthesis of a substituted quinoline-4-carbaldehyde, such as 3-Fluoroquinoline-4-carbaldehyde, is often achieved via the Vilsmeier-Haack cyclization of a corresponding acetanilide. The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and the subsequent electrophilic substitution and cyclization of the N-arylacetamide.[1]
The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[1][2] The N-arylacetamide precursor reacts with the reagent, leading to a double formylation, intramolecular cyclization, and subsequent elimination to yield the target quinoline.[1]
Part 2: Troubleshooting and Yield Optimization Guide
This section is formatted as a series of common problems encountered during the synthesis. Each question is followed by a detailed explanation of the cause and actionable solutions.
Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Low yields in this Vilsmeier-Haack cyclization are common, especially with electron-withdrawing substituents like fluorine. The problem can typically be traced to three areas: reagent stoichiometry, temperature control, or the electronic nature of your substrate.
-
Causality: The fluorine atom on the N-arylacetamide precursor deactivates the aromatic ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent. To overcome this higher activation energy, more forcing conditions are required compared to syntheses with electron-donating groups.[1]
-
Troubleshooting Steps:
-
Increase Stoichiometry of Vilsmeier Reagent: The molar ratio of POCl₃ to the acetanilide substrate is critical. For deactivated systems, a significant excess of the reagent is often necessary to drive the reaction to completion. As shown in the table below, increasing the molar equivalents of POCl₃ can dramatically improve the yield.
-
Optimize Reaction Temperature & Time: While higher temperatures can help overcome the activation barrier, excessive heat can lead to decomposition and charring, destroying the product.[3] A systematic approach is recommended:
-
Start with a reported temperature (e.g., 80-90°C) and monitor the reaction by TLC.[4]
-
If the reaction is sluggish, incrementally increase the temperature by 10°C, holding for a set time at each interval.
-
Similarly, extend the reaction time. Some Vilsmeier cyclizations on deactivated substrates require prolonged heating (4-16 hours).[4][5]
-
-
Ensure Reagent Quality and Anhydrous Conditions: The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
Use freshly distilled POCl₃ and anhydrous DMF.
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will rapidly quench the Vilsmeier reagent and the POCl₃.
-
-
Table 1: Effect of POCl₃ Stoichiometry on Quinoline Yield Data adapted from a study on a related substituted N-arylacetamide to illustrate the principle.
| Molar Equivalents of POCl₃ (relative to substrate) | Reaction Time (hours) | Temperature (°C) | Representative Yield (%) |
| 3 | 5 | 90 | 35% |
| 6 | 5 | 90 | 60% |
| 9 | 5 | 90 | 78% |
| 12 | 5 | 90 | 85% |
Q2: The reaction mixture turned dark brown or black upon heating, and I isolated mostly tar. What went wrong?
This is a classic sign of decomposition due to excessive heat.
-
Causality: The Vilsmeier reagent is highly reactive, and at elevated temperatures, it can promote uncontrolled polymerization and decomposition of the starting material and product. This is particularly true for sensitive heterocyclic systems. One report on a related quinoline synthesis noted that increasing the temperature significantly destroyed the desired product.[3]
-
Troubleshooting Steps:
-
Control the Exotherm: The initial formation of the Vilsmeier reagent (adding POCl₃ to DMF) is exothermic. This step must be performed at 0-5°C with slow, dropwise addition.[4] Allowing this initial mixing to proceed at room temperature can lead to an uncontrolled exotherm and reagent decomposition before the substrate is even added.
-
Use a Controlled Heating Mantle: Employ an oil bath with a thermocouple and a temperature controller for precise heating. Avoid direct heating on a hot plate, which can create localized hot spots.
-
Stepwise Temperature Increase: Instead of heating directly to the target temperature, ramp the temperature gradually. This allows for better control and helps prevent a sudden onset of decomposition.
-
Q3: I am struggling to purify the final product. My column chromatography fractions are all contaminated. What can I do?
Purification challenges often stem from incomplete reactions or side-product formation, which can generate impurities with similar polarity to the desired aldehyde.
-
Causality: The crude product from a Vilsmeier-Haack reaction is often a complex mixture. Incomplete hydrolysis of intermediates during the work-up can leave phosphorus-containing byproducts. Furthermore, side reactions or incomplete cyclization can result in multiple quinoline-related impurities.
-
Troubleshooting Steps:
-
Optimize the Work-up Procedure: The work-up is not just for isolation; it's a critical purification step.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature before slowly pouring it onto a large amount of crushed ice.[5][6] This hydrolyzes the reactive intermediates and quenches the excess Vilsmeier reagent. Do this step carefully and in a well-ventilated fume hood.
-
Neutralization: After hydrolysis, the solution will be highly acidic. Slowly neutralize with a base like sodium carbonate or sodium hydroxide solution until the pH is ~7-8. This will precipitate the crude product. Ensure thorough stirring during neutralization.
-
-
Consider a Pre-Purification Wash: Before chromatography, wash the crude solid with a solvent that will dissolve some impurities but not the product. Water is a good first choice to remove inorganic salts. A small amount of a non-polar solvent like cold diethyl ether or hexane can remove non-polar organic impurities.
-
Refine Chromatography Technique:
-
Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This provides better separation than an isocratic elution.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands and better separation compared to loading the product dissolved in a liquid.
-
-
Recrystallization: If chromatography fails to yield pure product, recrystallization is an excellent final step. Ethyl acetate is often a suitable solvent for this class of compounds.[5]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the specific role of POCl₃ and DMF? Phosphorus oxychloride (POCl₃) is a strong Lewis acid and chlorinating agent. N,N-Dimethylformamide (DMF) acts as the source of the formyl group. Together, they react to form the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻, known as the Vilsmeier reagent, which is the active formylating species in the reaction.[1]
Q2: How do I know if the Vilsmeier reagent has formed correctly before adding my substrate? The formation of the Vilsmeier reagent from DMF and POCl₃ at 0°C typically results in the formation of a solid or a thick slurry. The mixture becomes a clear, pale-yellow solution upon gentle warming. While spectroscopic confirmation is not practical mid-synthesis, this physical observation is a reliable indicator of successful reagent formation.
Q3: Are there alternatives to POCl₃? Yes, other reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[7] However, POCl₃ is the most commonly used and is generally effective for quinoline synthesis.
Part 4: Experimental Protocol and Workflow
This section provides a generalized, step-by-step protocol based on established procedures for Vilsmeier-Haack cyclizations.[5] Note: This is a representative protocol and may require optimization for your specific substrate and scale.
Protocol: Synthesis of 3-Fluoroquinoline-4-carbaldehyde
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 15 mL, ~12 equivalents for a 10 mmol scale reaction).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 4.5 mL, ~5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. A thick white solid may form.
-
-
Reaction:
-
To the freshly prepared Vilsmeier reagent, add the 3-fluoroacetanilide substrate (1 equivalent) portion-wise, ensuring the temperature remains low.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C using a pre-heated oil bath.
-
Maintain heating for 4-16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water (e.g., 300 mL).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
The crude product should precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold water, and air-dry.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
If necessary, further purify the product by recrystallization from a suitable solvent like ethyl acetate.
-
General Synthesis Workflow
References
- BenchChem.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 43B, June 2004, pp. 1351-1354. [Link]
-
Maddila, S. et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
-
Synthesis and Characterisation of substituted Quinoline by Vilsmeier-Haack reagent. International Journal of Scientific Research in Science and Technology, Vol. 4, Issue 8, 2018. [Link]
-
Naidoo, A. et al. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, Vol. 9, Issue 1, 2021. [Link]
-
Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, Vol. 29, No. 2, 2013. [Link]
-
Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), Vol. 3, Issue 11, 2014. [Link]
-
Synthesis of 3-methylquinoline-4-carbaldehydes. ResearchGate. [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018, 8, 7268. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 2023, 13, 9152. [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. National Institutes of Health (NIH). [Link]
Sources
Technical Support Center: Synthesis of Substituted Quinoline Aldehydes
A Guide for Researchers and Drug Development Professionals
Introduction: The Formyl Group as a Synthetic Linchpin
Substituted quinoline aldehydes are cornerstone intermediates in medicinal chemistry and materials science. The aldehyde functional group, a versatile synthetic handle, serves as a gateway for constructing a vast array of more complex molecular architectures, including Schiff bases, chalcones, and various heterocyclic systems through multicomponent reactions.[1][2] However, the introduction of a formyl group onto the quinoline scaffold is not always straightforward. Challenges such as low yields, poor regioselectivity, harsh reaction conditions, and difficult purification often impede progress.[3]
This technical support guide is designed to provide researchers with practical, field-proven insights to navigate these common challenges. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot failed experiments and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section addresses broad issues commonly encountered during the synthesis of various quinoline aldehydes.
Q1: My formylation reaction has failed or resulted in a very low yield. What are the first things I should check?
A1: A failed reaction can almost always be traced back to one of three areas: reagents, reaction conditions, or substrate reactivity. Before attempting a complex optimization, perform a systematic check of the fundamentals.
-
dot
Caption: General workflow for troubleshooting failed reactions.
-
Reagent Integrity: Are your solvents anhydrous? Is your formylating agent (e.g., POCl₃, SeO₂) fresh? The Vilsmeier-Haack reaction, for instance, is notoriously sensitive to moisture, which can quench the active Vilsmeier reagent.[4] Ensure starting materials are pure; impurities can inhibit catalysts or cause side reactions.
-
Substrate Reactivity: The electronic nature of your quinoline matters. Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, making it less susceptible to electrophilic attack in reactions like the Vilsmeier-Haack or Reimer-Tiemann.[5] Conversely, electron-donating groups (-OCH₃, -OH) activate the ring, but may direct the formylation to an undesired position or lead to side reactions.
-
Reaction Conditions: Was the temperature maintained correctly? Some reactions are exothermic and require careful cooling.[6] Was the atmosphere inert if required? For reactions involving organometallics, trace oxygen can be detrimental.
Q2: I've obtained a mixture of regioisomers. How can I improve selectivity?
A2: Regioselectivity is a classic challenge in quinoline chemistry, governed by both steric and electronic factors.[7]
-
Method Selection: The synthetic method is the primary determinant of regiochemistry.
-
Vilsmeier-Haack: Tends to formylate at the most electron-rich position, often C-3 for 2-substituted quinolines or C-5/C-7 for hydroxyquinolines.[8]
-
Reimer-Tiemann: Strongly directs ortho to a hydroxyl group.[9]
-
Directed Ortho-Metalation (DoM): Using a directing group (e.g., -CONR₂) and a strong base (e.g., n-BuLi) allows for highly specific formylation adjacent to the directing group.
-
-
Blocking Groups: If a particularly reactive site is leading to the wrong isomer, consider temporarily installing a blocking group (e.g., a bromine atom) which can be removed after the formylation step.
-
Catalyst/Solvent Effects: In some syntheses, like the Friedländer, the choice of acid or base catalyst can influence the isomeric ratio.[10]
Q3: My purified quinoline aldehyde is unstable and decomposes over time. How can I store it?
A3: Aldehydes are prone to oxidation, converting to the corresponding carboxylic acid. This can be accelerated by light and air.
-
Storage Conditions: Store the compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light (amber vial or wrapped in foil), and at a low temperature (-20°C is ideal).
-
Purity: Ensure the compound is free of acidic or basic impurities from the workup, as these can catalyze degradation. Traces of metal catalysts can also promote oxidation.
-
Derivative Formation: For long-term storage, consider converting the aldehyde to a more stable derivative like an acetal, which can be easily hydrolyzed back to the aldehyde when needed.
Part 2: Method-Specific Troubleshooting Guides
Guide 1: The Vilsmeier-Haack Reaction
This reaction uses a chloroiminium salt (the "Vilsmeier reagent"), typically formed from POCl₃ and DMF, to formylate electron-rich aromatic rings.[11] It is widely used for preparing 2-chloroquinoline-3-carbaldehydes from acetanilides.[12][13]
Q: My Vilsmeier-Haack reaction on an N-arylacetamide is not producing the expected 2-chloroquinoline-3-carbaldehyde. What's going wrong?
A: This is a multi-step, one-pot reaction, and failure can occur at several points.
-
dot
Caption: Key stages of the Vilsmeier-Haack quinoline synthesis.
Troubleshooting Steps:
-
Vilsmeier Reagent Formation:
-
Cause: The reaction between DMF and POCl₃ is exothermic. If the addition is too fast or cooling is inadequate, the reagent can decompose.
-
Solution: Add POCl₃ dropwise to anhydrous DMF at 0°C.[4] Allow the reagent to pre-form by stirring for 30-60 minutes at this temperature before adding your substrate.[4] Use fresh, high-purity reagents.
-
-
Cyclization Failure:
-
Cause: The substrate may be too electron-poor for the initial electrophilic attack, or steric hindrance may prevent cyclization.
-
Solution: This reaction requires higher temperatures for the cyclization step. After adding the substrate at a low temperature, the mixture is typically heated to 80-100°C.[4] Ensure the reaction is heated for a sufficient duration (can be several hours). Monitor by TLC.
-
-
Hydrolysis & Work-up:
-
Cause: The final step is the hydrolysis of the iminium intermediate to the aldehyde. This requires careful pH control. Incomplete hydrolysis will result in low yields.
-
Solution: Quench the reaction by pouring it carefully onto crushed ice. Then, neutralize slowly with a base like sodium carbonate or sodium hydroxide solution until the pH is around 6-7 to facilitate hydrolysis and precipitation of the product.[8]
-
| Parameter | Recommendation | Rationale |
| POCl₃ to Substrate Ratio | 3 - 5 equivalents | Excess POCl₃ drives the formation of the Vilsmeier reagent and acts as a dehydrating agent for the cyclization.[4] |
| Temperature Control | 0°C for reagent formation, then heat to 80-100°C | Prevents reagent decomposition initially and provides energy for the cyclization step.[4][14] |
| Reaction Time | 4 - 16 hours | The reaction can be slow; monitor by TLC to determine the optimal time.[8] |
| Solvent | DMF (acts as reagent and solvent) | Ensure it is anhydrous to prevent premature quenching of the Vilsmeier reagent. |
Guide 2: The Reimer-Tiemann Reaction
This method is used for the ortho-formylation of hydroxyquinolines, proceeding via a dichlorocarbene intermediate generated from chloroform and a strong base.[15] Its primary limitations are often low yields and the requirement for a biphasic reaction system.[9][16]
Q: I am attempting to formylate an 8-hydroxyquinoline, but I'm getting a very low yield of the aldehyde and a lot of intractable material. What can I do?
A: Low yields in the Reimer-Tiemann reaction are common and often related to the generation and reactivity of the dichlorocarbene.[9]
Troubleshooting Steps:
-
Dichlorocarbene Generation:
-
Cause: Dichlorocarbene is highly reactive and can be consumed by side reactions (e.g., reaction with hydroxide) if not trapped efficiently by the phenoxide. The biphasic nature of the reaction (aqueous NaOH and organic chloroform) can lead to poor mass transfer.[16]
-
Solution:
-
Phase-Transfer Catalyst (PTC): Add a PTC like a tetraalkylammonium salt. The PTC helps transport the hydroxide ion into the organic phase and the phenoxide into the organic phase, improving the reaction rate.
-
Vigorous Stirring: Ensure very rapid stirring to maximize the interfacial area between the two phases.
-
Solvent Choice: Using a co-solvent like 1,4-dioxane can help homogenize the reaction mixture.[15]
-
-
-
Substrate Decomposition:
-
Cause: The combination of strong base and heat can be harsh, leading to the degradation of sensitive substrates.
-
Solution: Maintain the lowest possible temperature that allows the reaction to proceed (typically 50-70°C). Once initiated, the reaction is often exothermic, so be prepared to apply cooling to prevent a runaway reaction.[15]
-
-
"Abnormal" Reimer-Tiemann Products:
-
Cause: Instead of formylation, the dichlorocarbene can sometimes insert into C-C bonds, leading to ring expansion. For example, indoles can rearrange to form 3-chloroquinolines under these conditions.[16] While less common for quinoline substrates themselves, be aware of this possibility if you observe unexpected byproducts.
-
Solution: Carefully characterize all byproducts. If ring expansion is confirmed, this method may be unsuitable for your specific substrate, and an alternative formylation strategy should be pursued.
-
Guide 3: Oxidation of Methylquinolines
A common and often high-yielding route to quinoline aldehydes is the oxidation of the corresponding methylquinoline. Selenium dioxide (SeO₂) is a classic reagent for this transformation.[17]
Q: My SeO₂ oxidation of 4-methylquinoline to quinoline-4-carbaldehyde is giving a low yield and a significant amount of a dark, insoluble byproduct.
A: SeO₂ oxidations require careful control to prevent over-oxidation or side reactions.
Troubleshooting Steps:
-
Over-oxidation:
-
Cause: The aldehyde product can be further oxidized to the carboxylic acid under the reaction conditions.
-
Solution: Use a stoichiometric amount of SeO₂ (typically 1.1-1.5 equivalents).[17] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid prolonged heating.
-
-
Byproduct Formation (Red Selenium):
-
Cause: A common byproduct is the formation of elemental selenium (a red/black solid), which can make the workup difficult.
-
Solution: This is an expected byproduct of the reaction mechanism. After the reaction is complete, the mixture should be filtered while hot (e.g., through a pad of Celite) to remove the selenium precipitate before proceeding with the aqueous workup.[18]
-
-
Solvent Choice:
-
Cause: The solvent must be stable to the oxidizing conditions and keep the substrate and reagent in solution at the reaction temperature.
-
Solution: Toluene, xylene, or dioxane are commonly used solvents that allow for the necessary reflux temperatures.[17] Ensure the solvent is dry.
-
Experimental Protocol: Synthesis of Quinoline-4-carbaldehyde [17]
-
In a round-bottom flask, suspend 4-methylquinoline (1 equiv.) and selenium dioxide (1.3 equiv.) in toluene.
-
Heat the mixture to reflux under an argon or nitrogen atmosphere.
-
Maintain reflux for 24 hours, monitoring by TLC.
-
After completion, cool the mixture slightly and filter through Celite to remove selenium byproducts.
-
Dilute the filtrate with a solvent like dichloromethane and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Purification - The Final Hurdle
Purification is frequently the most challenging step due to the basicity of the quinoline nitrogen.
Q: My quinoline aldehyde streaks badly on silica gel TLC plates and gives poor recovery from column chromatography. How can I fix this?
A: This is a classic problem caused by the strong interaction between the basic lone pair on the quinoline nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This can also catalyze the decomposition of sensitive compounds.[19]
-
dot
Caption: Decision tree for purifying problematic quinoline aldehydes.
Solutions:
-
Deactivate the Silica Gel:
-
Method: Add a small amount of a volatile base, typically triethylamine (Et₃N), to your chromatography eluent (e.g., 0.5-1% by volume).[19] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic quinoline aldehyde to elute cleanly.
-
Benefit: This is the easiest and most common solution to prevent streaking.
-
-
Change the Stationary Phase:
-
Method: If deactivation is insufficient or your compound is highly acid-sensitive, switch to a different stationary phase.[19]
-
Alumina (Basic or Neutral): This is an excellent alternative for basic compounds. Perform TLC analysis on alumina plates first to develop a suitable solvent system.
-
Florisil or Cellulose: These are less common but can be effective for certain challenging separations.[17]
-
-
Benefit: Completely avoids the issue of acidic silica gel.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your crude product is sufficiently pure (>80-90%), recrystallization can be a highly effective method to obtain material of excellent purity without resorting to chromatography.
-
Bisulfite Adduct Formation: Aldehydes can reversibly form solid, crystalline adducts with sodium bisulfite. This can be an effective purification method: treat the crude mixture with a saturated sodium bisulfite solution, filter the solid adduct, wash it thoroughly, and then regenerate the pure aldehyde by treating the adduct with a mild base (e.g., NaHCO₃ solution). Note that this may not work for sterically hindered aldehydes.[17]
-
References
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. (n.d.). BenchChem.
- Shaaban, M. R., & El-Sayed, N. N. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7(85), 54035-54065.
- Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
- 2-Quinolinecarboxaldehyde synthesis. (n.d.). ChemicalBook.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2017). RSC Advances.
- Overcoming challenges in the synthesis of substituted quinolines. (n.d.). BenchChem.
- Sharma, S., et al. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry.
-
Priya, S. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636–20664. Retrieved from [Link]
-
Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
- Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (n.d.). BenchChem.
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry. Retrieved from [Link]
-
Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. Retrieved from [Link]
- Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (n.d.). BenchChem.
- Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. (n.d.). BenchChem.
-
Reimer Tiemann Reaction: Mechanism and application. (2022). Chemistry Notes. Retrieved from [Link]
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (n.d.). BenchChem.
-
Szychowski, K., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(11), 3369. Retrieved from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). ResearchGate. Retrieved from [Link]
-
Reimer- Tiemann Reaction: Mechanism, Application, Limitation. (2023). Science Info. Retrieved from [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved from [Link]
-
Singh, R., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. ACS Omega, 5(3), 1436–1448. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]
- 14. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. chemistnotes.com [chemistnotes.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formylation of 3-Fluoroquinoline
Welcome to the technical support center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during the formylation of 3-fluoroquinoline, primarily via the Vilsmeier-Haack reaction.
PART 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the formylation of 3-fluoroquinoline to provide a solid understanding of the reaction's objectives and core mechanism.
Q1: What is the primary goal and expected product of formylating 3-fluoroquinoline?
The primary objective is the regioselective introduction of a formyl group (-CHO) onto the 3-fluoroquinoline scaffold. The anticipated major product is 3-fluoroquinoline-4-carbaldehyde . This reaction is a crucial step in the synthesis of more complex molecules, particularly in medicinal chemistry, where the quinoline core is a privileged scaffold.[1] The aldehyde functionality serves as a versatile chemical handle for further modifications.
Q2: What is the Vilsmeier-Haack reaction, and why is it used for this transformation?
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] It employs a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4]
Although 3-fluoroquinoline is an electron-deficient system, the Vilsmeier-Haack reaction is often effective where other electrophilic aromatic substitution methods, like Friedel-Crafts acylation, would fail. This is because the Vilsmeier reagent, a chloromethyliminium salt, is a moderately reactive electrophile capable of reacting with less activated rings.[5][6]
Q3: What is the mechanism of the Vilsmeier-Haack reaction on 3-fluoroquinoline?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The 3-fluoroquinoline ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Q4: Why is formylation favored at the C4 position?
The regioselectivity is a result of the combined electronic effects of the ring nitrogen and the fluorine substituent. The quinoline nitrogen deactivates the pyridine ring towards electrophilic attack. Therefore, the attack occurs on the carbocyclic ring or at the C4 position. In the case of Vilsmeier-Haack reactions on quinolines, attack at C4 is often observed. The fluorine at C3 further influences the electron distribution, and while it is a deactivating group, its inductive effect directs the incoming electrophile to the adjacent C4 position.
PART 2: Troubleshooting Guide for Side Reactions
This section provides solutions to specific problems you may encounter during the experiment, focusing on identifying and mitigating common side reactions.
Q5: My reaction is very slow or incomplete, with significant recovery of starting material. What is causing this?
Causality: This is the most common issue and stems from the inherent low reactivity of the 3-fluoroquinoline ring. As an electron-deficient heterocycle, its nucleophilicity is poor. The Vilsmeier reagent is a relatively weak electrophile, so the activation energy for the reaction is high.[4][8]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. The DMF should be anhydrous.
-
Increase Temperature: These reactions often require elevated temperatures (e.g., 60-90°C) to proceed at a reasonable rate.[9] Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Adjust Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often necessary to drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., 12-24 hours). Be aware that prolonged heating can also lead to degradation.
Q6: I'm observing multiple product spots on my TLC plate. What are these side products?
Causality: The formation of multiple products indicates a lack of selectivity, which can arise from several competing reaction pathways.
Potential Side Products & Mitigation Strategies:
-
Isomeric Products (e.g., C5 or C8-formylation): While C4 is preferred, formylation at other positions on the benzene ring (C5 or C8) can occur, especially under harsh conditions.
-
Mitigation: Keep the reaction temperature as low as possible while still achieving a reasonable conversion rate. Overheating can overcome the subtle energetic differences that favor C4 substitution.
-
-
Di-formylation: Although unlikely on such a deactivated ring, forcing the reaction with a large excess of Vilsmeier reagent and high temperatures could potentially lead to the addition of a second formyl group.
-
Mitigation: Use a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents).
-
-
Chlorinated Byproducts (e.g., 2-chloro-3-fluoroquinoline): The Vilsmeier reagent can sometimes act as a chlorinating agent, although this is more common with other substrates.[10] A more likely source for chlorinated byproducts is a different reaction pathway altogether, such as the Vilsmeier cyclization of an acetanilide impurity.[11]
-
Mitigation: Ensure high purity of the 3-fluoroquinoline starting material.
-
Q7: My reaction mixture turned into a dark, intractable tar. How can I prevent this decomposition?
Causality: Tar formation is a sign of product or starting material decomposition. The aldehyde product, once formed, can be sensitive to the acidic and high-temperature conditions of the reaction, leading to polymerization or other degradation pathways.
Troubleshooting Steps:
-
Strict Temperature Control: Avoid excessive heating. Determine the minimum temperature required for the reaction and maintain it carefully.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
Controlled Workup: Quench the reaction by pouring it slowly onto crushed ice. This dissipates the heat from the exothermic hydrolysis of excess POCl₃. A rapid, uncontrolled quench can cause localized heating and degradation.
-
Prompt Neutralization: After the initial quench in ice, neutralize the acidic solution promptly but carefully with a base like sodium bicarbonate, sodium acetate, or a cold sodium hydroxide solution to bring the pH to ~7-8.[4] The intermediate iminium salt is more stable under acidic conditions, but the final aldehyde product can be sensitive to strong acids at high temperatures.
Caption: Troubleshooting workflow for common formylation issues.
PART 3: Experimental Protocols & Data
Protocol 1: Vilsmeier-Haack Formylation of 3-Fluoroquinoline
This protocol provides a generalized procedure. Optimal conditions may vary and should be determined empirically.
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of a solid white salt may be observed.
-
Substrate Addition: Dissolve 3-fluoroquinoline (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent (like 1,2-dichloroethane) and add it to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 70-80°C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a beaker of crushed ice with stirring.
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes. Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or 2M NaOH, ensuring the temperature remains low.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography or recrystallization.
Table 1: Representative Analytical Data for 3-Fluoroquinoline-4-carbaldehyde
Accurate characterization is essential to confirm the identity of the product and rule out isomers.[12] Analytical methods such as NMR and mass spectrometry are crucial.[13][14]
| Analysis | Expected Observation |
| ¹H NMR (CDCl₃) | δ ~10.5 (s, 1H, -CHO), δ ~8.5-7.5 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~190 (-CHO), signals in the aromatic region (150-120 ppm) |
| Mass Spec (EI) | M⁺ peak corresponding to C₁₀H₆FNO (m/z = 175.04) |
| Appearance | Typically a pale yellow or off-white solid |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Sánchez-Sánchez, A., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8431. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
-
Taylor & Francis Online. N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Available from: [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 355-659. Available from: [Link]
-
ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Available from: [Link]
-
Arcadi, A., et al. (2011). An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. Tetrahedron Letters, 52(27), 3474-3477. Available from: [Link]
-
ResearchGate. ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. | Request PDF. Available from: [Link]
-
ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. Available from: [Link]
-
ResearchGate. Cobalt-Polypyrrole/Melamine-Derived Co-N@NC Catalysts for Efficient Base-Free Formic Acid Dehydrogenation and Formylation of Quinolines through Transfer Hydrogenation. Available from: [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1. Available from: [Link]
-
Sharma, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19515-19536. Available from: [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Dvoranová, D., et al. (2014). Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. The journal of physical chemistry. A, 118(44), 10339–10351. Available from: [Link]
-
MDPI. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Available from: [Link]
-
Abdel-Aziz, H. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Saudi Chemical Society, 22(8), 1018-1039. Available from: [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]
-
Porphyrin-Systems. 3-Fluoroquinoline-4-carbaldehyde. Available from: [Link]
-
Samera, A., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. BioMed research international, 2016, 9539508. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available from: [Link]
-
Takizawa, S., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 78(13), 6702–6708. Available from: [Link]
-
Nguyen, H. A., et al. (2017). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of analytical methods in chemistry, 2017, 9805769. Available from: [Link]
-
ResearchGate. Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs | Request PDF. Available from: [Link]
-
Nguyen, S. T., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & medicinal chemistry letters, 21(19), 5961–5963. Available from: [Link]
-
ResearchGate. (PDF) Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Available from: [Link]
-
Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]
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- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 3-Fluoroquinoline-4-carbaldehyde
Prepared by the Senior Application Scientist Team
Introduction: The Challenge of a Promising Reagent
3-Fluoroquinoline-4-carbaldehyde is a key building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the formyl group on the quinoline scaffold, make it an invaluable precursor for synthesizing novel therapeutic agents and functional organic materials.[1] However, the very features that make it chemically interesting—a rigid, planar aromatic system—also contribute to its significant solubility challenges in many common organic solvents. This low solubility can hinder reaction kinetics, complicate purification, and ultimately impact yield and reproducibility.
This guide provides researchers, scientists, and drug development professionals with a systematic approach to overcoming these solubility issues. We will move from fundamental principles to advanced techniques, offering practical, field-proven insights to ensure your reactions with 3-Fluoroquinoline-4-carbaldehyde are successful and efficient.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 3-Fluoroquinoline-4-carbaldehyde is not dissolving in my standard reaction solvent (e.g., DCM, THF). What are the first steps I should take?
A1: When initial dissolution fails, a systematic, multi-pronged approach is recommended before making drastic changes to your reaction setup.
-
Principle of Polarity: The fundamental principle of "like dissolves like" is the best starting point.[2] 3-Fluoroquinoline-4-carbaldehyde is a polar molecule due to the carbon-oxygen double bond and the nitrogen atom in the quinoline ring.[3][4][5] Therefore, it will exhibit poor solubility in non-polar solvents like hexanes or toluene and may require more polar environments.
-
Solvent Screening: Test solubility on a small scale (milligrams) with a range of solvents. Prioritize polar aprotic solvents known for dissolving complex aromatic compounds. Good candidates include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane.
-
Mechanical & Thermal Assistance:
-
Particle Size Reduction: Grinding the solid material into a fine powder significantly increases the surface area available for solvation, which can enhance the rate of dissolution.[2]
-
Gentle Heating: Increasing the temperature often improves solubility. Use a stirrer hotplate to gently warm your solvent while stirring vigorously. Be cautious not to exceed the boiling point of the solvent or cause decomposition.
-
Vigorous Agitation: Ensure your stir bar is providing adequate mixing to break up clumps of solid material.
-
Q2: I've tried polar aprotic solvents like DMF and DMSO, and while solubility is better, it's not complete. What are my next options?
A2: Achieving complete solubility in a single solvent isn't always possible or practical. The next step involves using a mixture of solvents or employing physical methods to force dissolution.
-
Co-Solvent Systems: This is a powerful technique where a second, miscible solvent is added to the primary solvent to fine-tune the overall polarity of the medium.[2] For example, if your compound has some solubility in DMF but your other reactant is soluble in toluene, a mixture of DMF and toluene might provide a happy medium where both components remain in solution. Common co-solvent pairs include Toluene/Ethanol, THF/DMF, or Dioxane/Acetonitrile. The optimal ratio must be determined empirically.
-
Sonication: Using an ultrasonic bath can be highly effective.[2] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized energy to break apart intermolecular interactions in the solid lattice, thereby promoting dissolution.[2] This method is particularly useful for preparing saturated or near-saturated solutions without excessive heating.
Q3: Heating my reaction mixture dissolves the 3-Fluoroquinoline-4-carbaldehyde, but it precipitates out as the reaction proceeds or upon cooling. How can I address this?
A3: This common issue indicates that the product of the reaction may be less soluble than the starting material, or that the initial solubility was purely temperature-dependent.
-
Maintain Reaction Temperature: If the compound is soluble at a higher temperature and the reaction is compatible with those conditions, ensure the temperature is maintained consistently throughout the process.[2] Insulating the reaction flask can help prevent localized cooling.
-
Re-evaluate the Solvent System: This is a strong indicator that a different solvent or co-solvent system is needed—one in which both the starting material and the product are sufficiently soluble at the desired reaction temperature.[6]
-
Consider Product Inhibition: In some cases, the newly formed product can precipitate onto the surface of the unreacted starting material, effectively halting the reaction.[6] Vigorous stirring or switching to a solvent system that better solubilizes the product is crucial.
Q4: My reaction involves an aqueous phase, and the aldehyde is completely insoluble. Are there specialized techniques for this scenario?
A4: For heterogeneous reactions involving immiscible aqueous and organic phases, specific techniques are required to bring the reactants together.
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[2] This is highly effective for reactions between an ionic reactant in the aqueous phase and an organic reactant (like our aldehyde) in the organic phase. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers.
-
Use of a Miscible Solvent: For certain reactions, employing a solvent in which both water and the organic reactants are soluble, such as methanol, ethanol, or DMF, can create a homogeneous reaction environment.[7]
Q5: I've exhausted solvent-based options with little success. Are there any solvent-free approaches to consider?
A5: Yes. When solubility issues are intractable, moving to solvent-free conditions can be a highly effective, albeit less traditional, strategy.
-
Mechanochemistry (Ball Milling): This technique uses mechanical force to drive chemical reactions in the solid state.[8] Reactants are placed in a milling jar with grinding balls, and the high-energy collisions provide the activation energy for the reaction. This completely bypasses the need for a solvent and is an emerging green chemistry approach for dealing with insoluble starting materials.[8][9][10]
-
Neat Reactions at High Temperature: In some cases, if the reactants are thermally stable, they can be reacted "neat" (without any solvent) by heating them above their melting points. This is highly dependent on the specific reaction and thermal stability of the compounds involved.
Data & Protocols
Table 1: Solvent Selection Guide for 3-Fluoroquinoline-4-carbaldehyde
| Solvent | Polarity Classification | Boiling Point (°C) | Key Considerations & Use Cases |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Often insufficient for good solubility, but useful for extractions and chromatography. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Moderate solubility, may require heating. Good for organometallic reactions. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Moderate solubility. Often used in HPLC analysis of quinolones.[11] |
| 1,4-Dioxane | Polar Aprotic | 101 | Better solubility than THF, higher boiling point allows for higher reaction temperatures. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent choice. High polarity effectively dissolves many quinoline derivatives.[7][12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent choice. Very high polarity, dissolves even very poorly soluble compounds.[13] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Similar to DMF and DMSO, with a very high boiling point for high-temperature reactions. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 2-3 mg of 3-Fluoroquinoline-4-carbaldehyde into several small vials.
-
Solvent Addition: To each vial, add 0.1 mL of a different test solvent (e.g., THF, Dioxane, DMF, DMSO).
-
Initial Observation: Vigorously vortex each vial for 30 seconds and observe for dissolution at room temperature.
-
Heating: Gently warm the vials that did not show complete dissolution on a heat block to approximately 50-60 °C. Vortex again and observe.
-
Documentation: Record the solubility (e.g., insoluble, partially soluble, fully soluble) for each solvent at both room temperature and upon heating. Select the best candidate for scaling up your reaction.
Protocol 2: Using Sonication to Assist Dissolution
-
Setup: Place the weighed 3-Fluoroquinoline-4-carbaldehyde into your reaction flask with the chosen solvent.
-
Immersion: Place the flask into an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level inside the flask.
-
Sonication: Turn on the sonicator. The process can generate some heat, which may be beneficial. Sonicate for 5-15 minute intervals.
-
Observation: Visually inspect the mixture after each interval to see if the solid has dissolved. Continue until the solid is fully dissolved or no further change is observed.[2]
Visualization of Troubleshooting Workflow
Below is a decision-making flowchart to guide you through the process of overcoming solubility challenges with 3-Fluoroquinoline-4-carbaldehyde.
References
-
Properties of Aldehydes and Ketones. (2019, January 14). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]
-
Toward overcoming solubility issues in organic chemistry. (2021, May 18). Asia Research News. Retrieved January 19, 2026, from [Link]
-
Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform. Retrieved January 19, 2026, from [Link]
-
Why are smaller aldehydes and ketones soluble in water? (2019, July 29). Quora. Retrieved January 19, 2026, from [Link]
-
an introduction to aldehydes and ketones. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]
-
Physical and chemical properties of Aldehydes. (n.d.). Unacademy. Retrieved January 19, 2026, from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Solvent-free synthesis of quinoline derivatives using a heterogeneous catalyst. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solvent-free synthesis of quinoline derivatives via Friedländer condensation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016, December 23). National Institutes of Health. Retrieved January 19, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unacademy.com [unacademy.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Fluoroquinoline-4-carbaldehyde Derivatization
Welcome to the technical support center for the derivatization of 3-Fluoroquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful experimental outcomes. As Senior Application Scientists, we synthesize our extensive laboratory experience with established scientific principles to offer practical and reliable guidance.
Introduction: The Chemistry of 3-Fluoroquinoline-4-carbaldehyde
3-Fluoroquinoline-4-carbaldehyde is a versatile building block in medicinal chemistry and materials science. The quinoline scaffold itself is a key component in a wide array of biologically active compounds. The presence of a fluorine atom at the 3-position and a carbaldehyde group at the 4-position introduces unique reactivity that can be harnessed for the synthesis of diverse derivatives. The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the aldehyde carbonyl carbon, impacting reaction kinetics and pathways. This guide will help you navigate the nuances of working with this valuable intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of 3-Fluoroquinoline-4-carbaldehyde, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting material.
-
After work-up and purification, the isolated product yield is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficient Reagent Reactivity | The 3-fluoro group can deactivate the quinoline ring through inductive effects, potentially reducing the reactivity of the 4-carbaldehyde. For nucleophilic addition reactions, a stronger nucleophile or more forcing reaction conditions may be necessary. |
| Poor Quality of Reagents or Solvents | Impurities in reagents or solvents can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions like Grignard or Wittig reactions. |
| Suboptimal Reaction Temperature | Many reactions require specific temperature control. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, it could lead to decomposition of starting materials or products. Experiment with a range of temperatures to find the optimum. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. For some reactions, an excess of one reagent may be required to drive the reaction to completion. |
| Catalyst Inactivity | If using a catalyst, ensure it is active. Some catalysts are air or moisture sensitive and require careful handling. Consider using a freshly opened or properly stored catalyst. |
Problem 2: Formation of Multiple Products/Side Reactions
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product and starting material.
-
Purification is challenging due to the presence of closely related impurities.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Side Reactions of the Aldehyde | Aldehydes can undergo various side reactions, such as self-condensation (aldol reaction) under basic conditions or oxidation to a carboxylic acid. To minimize these, maintain careful control of reaction conditions, such as temperature and pH. |
| Reaction with the Quinoline Nitrogen | The quinoline nitrogen is basic and can be protonated or react with electrophiles. In acidic conditions, protonation can alter the electronic properties of the ring. Under basic conditions, it can act as a nucleophile. Protecting the nitrogen may be necessary in some cases. |
| Over-reaction | In reactions like Grignard additions, it's possible for the reagent to add more than once if the initial product is also reactive. Careful control of stoichiometry and reaction time is crucial. |
| Decomposition | Fluoroquinolines can be sensitive to harsh reaction conditions. High temperatures or very strong acids/bases can lead to decomposition. Use the mildest effective conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective derivatization reactions for 3-Fluoroquinoline-4-carbaldehyde?
A1: The aldehyde functionality at the 4-position is a versatile handle for a variety of transformations. Some of the most common and effective derivatization reactions include:
-
Reductive Amination: To form secondary or tertiary amines. This is a robust reaction that proceeds via an intermediate imine or Schiff base, which is then reduced in situ.
-
Wittig Reaction: To form alkenes. This reaction is highly reliable for converting aldehydes to C=C double bonds.
-
Knoevenagel Condensation: For the formation of α,β-unsaturated compounds. This reaction is particularly useful for creating more complex conjugated systems.
-
Grignard Reaction: To form secondary alcohols. This classic organometallic reaction is a powerful tool for carbon-carbon bond formation.
-
Schiff Base Formation: Condensation with primary amines to form imines, which can be stable products themselves or intermediates for further reactions.
Q2: How does the 3-fluoro substituent affect the reactivity of the 4-carbaldehyde group?
A2: The fluorine atom at the 3-position is strongly electron-withdrawing due to its high electronegativity. This has two main effects on the 4-carbaldehyde group:
-
Increased Electrophilicity: The inductive electron withdrawal by the fluorine atom makes the carbonyl carbon of the aldehyde more electron-deficient and therefore more susceptible to nucleophilic attack. This can lead to faster reaction rates in many cases.
-
Potential for Altered Regioselectivity: In reactions involving the quinoline ring itself, the electronic effects of the fluorine can direct incoming reagents to specific positions.
A study on the mutagenicity of fluorinated quinolines suggests that a 3-fluorine-substitution can have deactivating effects on the pyridine moiety, which could influence reactions involving the quinoline nitrogen.[1]
Q3: What are the best practices for purifying derivatives of 3-Fluoroquinoline-4-carbaldehyde?
A3: The polarity of your derivative will largely dictate the best purification method.
-
Column Chromatography: This is the most common method. For polar quinoline compounds, using a deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of triethylamine) can prevent degradation on the column.[2] Alternatively, using less acidic stationary phases like alumina can be beneficial.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high purity. A careful selection of the solvent system is key.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Q4: What spectroscopic methods are most useful for characterizing the derivatives?
A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H NMR will show characteristic shifts for the protons on the quinoline ring and the newly introduced functional groups. The aldehyde proton of the starting material (around 10 ppm) will disappear upon successful derivatization. ¹³C NMR will show the disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm). ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: The strong C=O stretching frequency of the aldehyde (typically around 1700 cm⁻¹) in the starting material will be absent or shifted in the product, replaced by new characteristic peaks (e.g., C=C for alkenes, C-N for imines, O-H for alcohols).[3][4]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the new functional group. Fragmentation patterns can also provide structural information.[5][6]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key derivatization reactions.
Protocol 1: Reductive Amination to Synthesize a Secondary Amine
This protocol describes the reaction of 3-Fluoroquinoline-4-carbaldehyde with a primary amine, followed by in-situ reduction of the intermediate imine.
Workflow Diagram:
Caption: Reductive Amination Workflow
Materials:
-
3-Fluoroquinoline-4-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[7][8]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoroquinoline-4-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, or if using sodium triacetoxyborohydride (1.5 eq), it can be added in one portion.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wittig Reaction to Synthesize an Alkene
This protocol outlines the formation of an alkene from 3-Fluoroquinoline-4-carbaldehyde using a phosphonium ylide.
Workflow Diagram:
Caption: Wittig Reaction Workflow
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
3-Fluoroquinoline-4-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Dissolve 3-Fluoroquinoline-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by this method.
Data Summary Table
The following table provides a general overview of reaction conditions for common derivatizations of 3-Fluoroquinoline-4-carbaldehyde. Note that these are starting points and may require optimization for specific substrates.
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Dichloromethane | Room Temp | 70-90% |
| Wittig Reaction | Phosphonium Ylide | THF | -78 °C to RT | 60-85% |
| Knoevenagel Condensation | Active Methylene Compound, Piperidine | Ethanol | Reflux | 75-95% |
| Grignard Reaction | Grignard Reagent (e.g., MeMgBr) | THF or Diethyl Ether | 0 °C to RT | 50-80% |
| Schiff Base Formation | Primary Amine, Acetic Acid (cat.) | Ethanol | Room Temp or Reflux | 85-98% |
Logical Relationships in Troubleshooting
The following diagram illustrates a logical approach to troubleshooting common issues in the derivatization of 3-Fluoroquinoline-4-carbaldehyde.
Caption: Troubleshooting Flowchart
References
- Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Kumru, M., Küçük, V., & Akyürek, P. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 113, 72–79.
- Rodríguez-Cabo, T., Rodríguez, I., Ramil, M., & Cela, R. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food chemistry, 187, 497–505.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Ema, T. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of organic chemistry, 72(14), 5121–5129.
- Watanabe, M., & Ohta, T. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives.
-
ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]
Sources
- 1. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Preventing Decomposition of 3-Fluoroquinoline-4-carbaldehyde
Welcome to the technical support guide for 3-Fluoroquinoline-4-carbaldehyde (CAS No. 157344-61-7). This document provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of this valuable research compound. As a key building block in medicinal chemistry and materials science, maintaining its purity is paramount for reproducible and successful experimental outcomes.
This guide is structured to address common issues encountered during storage and handling, explaining the chemical principles behind the degradation pathways and providing actionable protocols to mitigate them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers may face, presented in a direct question-and-answer format.
Q1: My vial of 3-Fluoroquinoline-4-carbaldehyde, which was initially a white or off-white solid, has developed a yellow or brownish tint. What is causing this discoloration?
A1: The discoloration is a classic indicator of chemical degradation, primarily through oxidation. Aromatic aldehydes are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[1][2] The aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH), forming 3-Fluoroquinoline-4-carboxylic acid. While this primary oxidation product is typically colorless, subsequent side reactions or the presence of trace metal impurities can lead to the formation of colored oligomeric or polymeric byproducts, resulting in the observed yellow or brown hue.
The quinoline ring itself is a stable aromatic system, but the aldehyde functional group is inherently reactive.[3] The fluorine atom at the 3-position is strongly electron-withdrawing, which can influence the reactivity of the adjacent aldehyde group, though the primary mode of decomposition remains oxidation.
Q2: I've analyzed my older stock of 3-Fluoroquinoline-4-carbaldehyde using HPLC and see a new, more polar peak. Could this be a degradation product?
A2: Yes, this is highly likely. The primary degradation product, 3-Fluoroquinoline-4-carboxylic acid, is significantly more polar than the parent aldehyde due to the carboxylic acid group's ability to engage in hydrogen bonding. On a standard reverse-phase HPLC column (like a C18), the carboxylic acid will have a shorter retention time (elute earlier) than the aldehyde.
To confirm its identity, you can use techniques like LC-MS to check if the molecular weight of the new peak corresponds to 3-Fluoroquinoline-4-carboxylic acid (C₁₀H₆FNO₂; MW: 191.16 g/mol ). High-performance liquid chromatography (HPLC) with UV detection is a robust method for quantifying the purity of the aldehyde and its degradation products.[4]
Q3: My reaction yield is inconsistent and often lower when I use an older batch of the aldehyde. How does decomposition affect its reactivity?
A3: This is a direct consequence of reduced purity. If a portion of your 3-Fluoroquinoline-4-carbaldehyde has oxidized to the corresponding carboxylic acid, there is simply less of the active aldehyde available to participate in your desired reaction (e.g., reductive amination, Wittig reaction, condensation). The carboxylic acid impurity is generally unreactive under these conditions and acts as an inert contaminant, effectively lowering the molar quantity of your starting material and thus reducing the theoretical maximum yield.
Furthermore, the acidic nature of the carboxylic acid impurity could potentially interfere with pH-sensitive reactions or catalysts, leading to unexpected side products or complete reaction failure. Maintaining the purity of the aldehyde is crucial for ensuring consistent reactivity and reproducible results.[1]
Best Practices & Protocols for Storage and Handling
Adhering to strict storage and handling protocols is the most effective way to prevent decomposition.
Recommended Storage Conditions
To maximize the shelf-life of 3-Fluoroquinoline-4-carbaldehyde, adhere to the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[5][6] | Reduces the rate of chemical reactions, including oxidation.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1][5][8] | Displaces oxygen, the primary agent of oxidative degradation.[1] |
| Light | Store in darkness (Amber vial)[3][9] | Prevents photochemical degradation pathways. Aromatic aldehydes can be light-sensitive.[2][10][11] |
| Container | Tightly sealed glass vial[7][9] | Prevents ingress of atmospheric oxygen and moisture. Glass is inert.[9] |
Protocol 1: Initial Receipt and Long-Term Storage
-
Inspect Upon Receipt: Visually check the compound's color. It should be a white to light-yellow solid. Note any significant discoloration.
-
Inert Atmosphere Blanketing: If the compound will be stored for an extended period, it is best practice to blanket it with an inert gas.
-
Work in a fume hood or well-ventilated area.
-
Carefully open the vial.
-
Insert a long needle connected to a regulated source of dry argon or nitrogen.
-
Direct a gentle stream of gas into the vial's headspace for 15-30 seconds to displace the air.
-
Quickly and tightly reseal the vial cap.
-
-
Seal Securely: For extra protection, wrap the cap and neck of the vial with Parafilm® to create a secondary barrier against air and moisture.
-
Store Appropriately: Place the sealed vial inside a labeled, secondary container and store it in a refrigerator at 2-8 °C, away from light sources.[6]
Protocol 2: Handling for Experimental Use
-
Equilibrate to Room Temperature: Before opening, allow the vial to warm to ambient temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation.
-
Minimize Air Exposure: Weigh out the required amount of the compound as quickly as possible. If possible, perform this task in a glovebox or under a gentle stream of inert gas.[12][13]
-
Re-seal Promptly: Immediately after dispensing, re-blanket the headspace with inert gas (as described in Protocol 1, Step 2), and securely reseal the vial.
-
Return to Storage: Promptly return the vial to its designated 2-8 °C storage location.
Visualizing Degradation and Prevention
The following diagrams illustrate the primary degradation pathway and the ideal workflow for handling the compound to prevent it.
Caption: The primary degradation pathway via oxidation.
Caption: Decision workflow for proper handling and storage.
Frequently Asked Questions (FAQs)
-
What is the expected shelf-life? When stored under the recommended conditions (2-8 °C, inert atmosphere, dark), 3-Fluoroquinoline-4-carbaldehyde should remain stable for at least 1-2 years. However, it is best practice to re-analyze the purity of any stock that has been stored for over a year or has been opened multiple times.
-
Is it necessary to use an inert atmosphere if I plan to use the entire vial within a few weeks? While short-term storage at 2-8 °C without an inert atmosphere is acceptable, it is not ideal. Each time the vial is opened, it introduces fresh oxygen and moisture. For achieving the most consistent and reproducible results, blanketing with an inert gas is always the recommended procedure.[1][8]
-
Can I store it in a freezer (-20 °C)? While colder temperatures generally slow degradation, storing at 2-8 °C is sufficient and standard practice.[5] Freezing is not necessary and may not offer a significant advantage over refrigeration for this compound, while increasing the risk of moisture condensation during thawing cycles.
-
What analytical methods can I use to check the purity? The most common and effective methods are:
-
HPLC: To quantify the percentage of the aldehyde versus its primary carboxylic acid impurity.
-
GC-MS: Can be used to identify the aldehyde and potential volatile impurities. Derivatization may be required for better analysis.[4][14][15]
-
¹H NMR Spectroscopy: The aldehyde proton (-CHO) gives a characteristic singlet peak around 10.6 ppm (in CDCl₃). The disappearance of this peak or the appearance of new peaks would indicate degradation.
-
References
- Filo. (n.d.). Why do aldehydes require an inert atmosphere?
- Chemical Bull. (2026, January 17). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- Youssef, F., Ismail, M., Abass, M., & Hassan, H. (2023). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
- Sagan, F., et al. (2022).
- Oshita, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Gouveia, C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Allan Chemical Corporation. (2023, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Bouyahya, A., et al. (2023).
- Analytics, L. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Centers for Disease Control and Prevention. (1994, August 15). ALDEHYDES, SCREENING 2539.
- ResearchGate. (n.d.). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement.
- Golis, E., et al. (2020).
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- ResearchGate. (n.d.). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative...
- Ossila. (n.d.). Air Sensitive Compounds.
- CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless.
- Porphyrin-Systems. (n.d.). 3-Fluoroquinoline-4-carbaldehyde.
- BASF. (2023, October 6). Safety Data Sheet.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- ResearchGate. (2022, December 27). Principles of Inert Atmosphere Storage.
- ACS Publications. (2023, June 14). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
- Royal Society of Chemistry. (2023, April 1). Recent progress in fluorescent chemosensors for selective aldehyde detection.
- Li, J., et al. (2003). Reductive coupling of aromatic aldehydes and ketones in sunlight.
- ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
- MDPI. (2022, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.
- MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde 97%.
- Frontiers. (2022, February 1). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
- PubMed. (n.d.). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges.
- PubMed Central. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
- PubChem. (n.d.). 5-Fluoropyridine-3-carbaldehyde.
Sources
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- 3. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
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troubleshooting guide for the Doebner reaction with substituted anilines.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Doebner reaction. This guide is designed to provide Senior Application Scientist-level insights into troubleshooting and optimizing the synthesis of quinoline-4-carboxylic acids, particularly when working with substituted anilines. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can navigate the nuances of this powerful reaction with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Doebner reaction?
The Doebner reaction is a three-component condensation between an aniline, an aldehyde, and pyruvic acid to synthesize 2-substituted quinoline-4-carboxylic acids.[1][2][3] It is a valuable method for creating the quinoline core, a scaffold present in numerous pharmaceuticals.[4][5]
Q2: What is the proposed mechanism for the Doebner reaction?
The exact mechanism is not definitively established, but two primary pathways are widely proposed.[3][5]
-
Schiff Base Pathway: The reaction can initiate with the formation of a Schiff base (an N-arylimine) from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, cyclization, and subsequent oxidation to yield the aromatic quinoline product.[4][5]
-
Aldol Condensation Pathway: Alternatively, an initial aldol condensation between pyruvic acid's enol form and the aldehyde can form a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration.[3][5]
Below is a diagram illustrating the likely mechanistic steps, highlighting the key intermediates.
Caption: Proposed mechanism of the Doebner reaction.
Q3: What are the typical catalysts and solvents used?
The reaction is generally acid-catalyzed. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., BF₃·THF, tin tetrachloride, scandium(III) triflate) are effective.[4][6] Common solvents include ethanol and acetonitrile (MeCN), with MeCN sometimes offering advantages in post-reaction workup and for specific substrates.[4][6][7]
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low Yield or Failed Reaction
Q: My reaction yield is consistently low. What are the primary causes?
Low yields can stem from several factors, broadly categorized as substrate reactivity, reaction conditions, and byproduct formation.[6]
-
Substrate Reactivity: The electronic nature of the substituent on the aniline is critical.
-
Electron-Withdrawing Groups (EWGs): Anilines bearing EWGs (e.g., -NO₂, -CN, -CF₃) are notoriously less reactive and often give poor yields under conventional Doebner conditions.[4][8] The reduced nucleophilicity of the aniline slows the initial condensation and subsequent cyclization steps.
-
Electron-Donating Groups (EDGs): While generally more reactive, anilines with strong EDGs (e.g., -OCH₃, -N(CH₃)₂) can sometimes promote the formation of side products.[9][10]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can significantly lower yields. Some reactions require heating to at least 65 °C to proceed efficiently.[6]
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the desired product yield.[6]
Q: My aniline has a strong electron-withdrawing group, and the yield is minimal. How can I improve it?
This is a classic challenge in the Doebner reaction.[4][8] A highly effective solution is to employ the Doebner hydrogen-transfer reaction protocol.
-
Causality: The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate.[4] In reactions with EWG-anilines, this oxidation can be inefficient. The hydrogen-transfer modification cleverly uses the imine intermediate (formed from the aniline and aldehyde) as an internal oxidant for the dihydroquinoline. The imine is reduced to a benzylamine derivative, while the dihydroquinoline is oxidized to the desired quinoline product.[8][11]
-
Solution: Adjust the reactant stoichiometry. Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid provides a sufficient amount of the imine to act as the hydrogen acceptor.[8][12] A study by Komatsu and colleagues demonstrated that this approach significantly improves yields for electron-deficient anilines.[7][8]
-
Protocol Insight: The slow, dropwise addition of pyruvic acid to the pre-heated mixture of the aniline, aldehyde, and a Lewis acid catalyst (like BF₃·THF) in MeCN is crucial.[6][12] This technique suppresses the decomposition of pyruvic acid and minimizes impurity formation.[12]
Q: My reaction with an electron-donating aniline is messy and gives a low yield. What's going wrong?
With electron-rich anilines, the reaction is often faster, but can be prone to different side reactions.
-
Potential Issue 1: Byproduct Formation. A recently identified byproduct in reactions with EDG-anilines is the corresponding 2-methylquinoline-4-carboxylic acid derivative.[9] This suggests a competing pathway where pyruvic acid may react differently. The order of reactant addition can play a key role in determining the product distribution.[9]
-
Potential Issue 2: Tar Formation. Electron-rich anilines can be more susceptible to polymerization or degradation under harsh acidic conditions, leading to tar formation.[13][14]
-
Solution:
-
Control Temperature: Avoid excessive heating. Start at a moderate temperature (e.g., 65 °C) and monitor the reaction by TLC.[6]
-
Milder Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA), which has been shown to be effective in green solvent systems like water and ethylene glycol.[15]
-
Reactant Addition: Experiment with the order of addition. Adding the aniline to a mixture of the aldehyde and pyruvic acid may alter the product profile.
-
Problem Area 2: Unexpected Byproducts & Purification Challenges
Q: I've isolated a major byproduct that is not my desired quinoline. How can I identify it?
The most common byproducts are related to intermediates in the reaction pathway.
-
Reduced Imine: As discussed in the hydrogen-transfer mechanism, a common byproduct is the benzylamine derivative corresponding to the reduction of the Schiff base.[8][11] This will be particularly prevalent when using electron-deficient anilines.
-
2-Methyl-4-carboxyquinolines: With electron-donating anilines, you may form a 2-methylquinoline derivative instead of the expected 2-substituted product from the aldehyde.[9]
-
Decarboxylated Product: Quinoline-4-carboxylic acids can decarboxylate, especially at high temperatures, to yield the corresponding quinoline.[12] If your reaction is run at a very high temperature or for an extended period, this may become a significant issue.
Q: My reaction mixture has turned into a dark, thick tar. How can I prevent this and isolate my product?
Tar formation is a frequent problem, especially in the related Doebner-Miller reaction, and is often caused by the acid-catalyzed polymerization of the aldehyde or other reactive intermediates.[13][16]
-
Prevention:
-
Temperature Control: Do not overheat the reaction.[16]
-
Slow Addition: Add the most reactive component (often the aldehyde or pyruvic acid) slowly to the heated reaction mixture to control its concentration and minimize polymerization.[12][13]
-
Milder Conditions: Use the mildest acid catalyst and lowest temperature that still promote the reaction.[16]
-
-
Isolation:
-
Acid-Base Extraction: After the reaction, carefully neutralize the acidic mixture with a base (e.g., saturated NaHCO₃ solution). The quinoline-4-carboxylic acid product is amphoteric. At a neutral or slightly acidic pH, it may precipitate and can be collected by filtration. Adjusting the pH carefully is key to successful isolation.
-
Purification: If the crude product is still impure, recrystallization is often effective for these types of compounds.[6] Column chromatography can also be used, but the carboxylic acid group may cause streaking on silica gel; adding a small amount of acetic acid to the eluent can help mitigate this.
-
Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common issues with the Doebner reaction.
Caption: A logical workflow for troubleshooting the Doebner reaction.
Data Summary & Experimental Protocols
Table 1: Impact of Aniline Substituents on Reaction Strategy
| Substituent Type | Electronic Effect | Typical Reactivity | Common Problems | Recommended Strategy |
| Electron-Donating (-OCH₃, -CH₃, -OH) | Activating (+I, +M) | Generally higher | Byproduct formation (2-methylquinolines), polymerization/tarring.[9][13] | Use milder conditions, control temperature, consider p-TSA catalyst.[15] |
| Halogens (-Cl, -Br, -I) | Deactivating (-I > +M) | Moderately lower | Lower yields, requires more forcing conditions. | Standard conditions with increased temperature or Lewis acid catalysis.[6] |
| Electron-Withdrawing (-NO₂, -CF₃, -CN) | Deactivating (-I, -M) | Significantly lower | Very low to no yield under standard conditions.[4][8] | Doebner Hydrogen-Transfer protocol is essential.[7][8] |
Protocol 1: General Procedure for Doebner Reaction
This protocol is a starting point and may require optimization based on the specific substrates used.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the aniline (1.0 equiv.), aldehyde (1.0 equiv.), and pyruvic acid (1.1 equiv.) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of concentrated HCl or H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[17] The reaction time can vary from a few hours to overnight.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate directly. If not, pour the mixture into water and neutralize with a base (e.g., NaHCO₃).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[6]
Protocol 2: Modified Doebner Hydrogen-Transfer for EWG-Anilines
This protocol is adapted from optimized conditions reported for challenging electron-deficient anilines.[6][7][8]
-
Reaction Setup: To a solution of the electron-deficient aniline (1.0 equiv.) and the aldehyde (1.1 equiv.) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv.).
-
Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv.) in MeCN. Add this solution dropwise to the main reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
-
Reaction Completion: Continue to heat the reaction mixture at 65 °C for an additional 18-21 hours, monitoring by TLC until the starting aniline is consumed.
-
Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure.[6]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[6]
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Doebner reaction - Wikipedia. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
-
Monitoring Reactions by TLC - Wsu. Available at: [Link]
-
Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]
-
More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 - YouTube. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Strategies to Control Regioselectivity in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. As a foundational scaffold in numerous pharmaceuticals and functional materials, the precise control over substituent placement on the quinoline ring is paramount for function. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and master the control of regioselectivity in common quinoline syntheses. We will move beyond simple protocols to explain the causal mechanisms, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Principles & General FAQs
This section addresses the core principles that govern regiochemical outcomes across various quinoline synthesis methods.
Q1: What are the primary factors that dictate regioselectivity in classical quinoline syntheses?
A1: The regiochemical outcome in reactions like the Friedländer, Combes, and Skraup/Doebner-von Miller syntheses is fundamentally a contest between electronic effects, steric hindrance, and reaction kinetics vs. thermodynamics.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline or aryl amine starting material directs the intramolecular electrophilic cyclization step. Electron-donating groups (EDGs) activate the ortho and para positions, influencing which position attacks the carbonyl during ring closure.
-
Steric Hindrance: Bulky substituents on either the amine or the carbonyl-containing reactant can physically block a potential reaction pathway, thereby favoring the formation of the less sterically hindered regioisomer.[1][2]
-
Reaction Conditions: The choice of catalyst (acid vs. base), solvent polarity, and reaction temperature can significantly alter the energy landscape of the reaction, favoring one pathway over another.[1] For instance, some reactions may be under kinetic control at lower temperatures, favoring the fastest-formed product, while at higher temperatures, they may be under thermodynamic control, favoring the most stable product.
Q2: My reaction yields a mixture of regioisomers that are difficult to separate. What is the first parameter I should investigate changing?
A2: The catalyst is often the most impactful single parameter to investigate first. The mechanism of catalysis (Brønsted acid, Lewis acid, base, or organocatalyst) directly influences the nature of the key intermediates and the transition states leading to cyclization. For example, in the Friedländer synthesis, switching from a general acid or base catalyst to a specific amine catalyst like pyrrolidine can dramatically improve regioselectivity.[3] If catalyst modification is not fruitful, systematically varying the temperature and solvent should be your next step.
Q3: How do modern C-H functionalization strategies complement classical syntheses for achieving regioselectivity?
A3: Classical syntheses build the quinoline ring from acyclic precursors, where regioselectivity is determined during the cyclization. In contrast, C-H functionalization modifies a pre-formed quinoline ring. This is a powerful, complementary approach for installing substituents at positions that are difficult to access via classical methods.[1][4] Control is typically achieved by using a directing group (like an N-oxide) on the quinoline scaffold, which coordinates to a transition metal catalyst (e.g., Palladium, Rhodium) and delivers the reaction to a specific C-H bond, most commonly at the C2 or C8 position.[5][6] By carefully choosing the catalyst, ligands, and reaction conditions, chemists can often switch the selectivity between different positions.[6]
Section 2: Troubleshooting the Friedländer Synthesis
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly versatile. However, its primary challenge arises when using an unsymmetrical ketone, leading to mixtures of regioisomers.[7][8][9][10]
Q4: I'm reacting 2-aminobenzophenone with 2-butanone and getting a mixture of 2,3-dimethyl-4-phenylquinoline and 2-ethyl-4-phenylquinoline. How can I favor the 2,3-dimethyl product?
A4: This is a classic regioselectivity problem in the Friedländer annulation. The reaction can proceed via condensation at either the methyl (CH₃) or methylene (CH₂) group of 2-butanone. To favor condensation at the less-hindered methyl group to form the tetrasubstituted quinoline, you can employ catalyst control.
-
Strategy 1: Amine Catalysis: Using a secondary amine catalyst, such as L-proline or pyrrolidine, is known to favor the reaction at the methyl group of an unsymmetrical ketone.[3] The mechanism proceeds through an enamine intermediate which preferentially forms on the less substituted carbon.
-
Strategy 2: Modifying Reaction Conditions: In some amine-catalyzed systems, a gradual, slow addition of the 2-butanone and operating at higher temperatures has been shown to increase the regioselectivity for the 2,3-dimethyl product.[3]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Decision workflow for controlling regioselectivity in the Friedländer synthesis.
Q5: Are there ways to ensure single-isomer formation without relying solely on catalyst or condition optimization?
A5: Yes. A substrate-based strategy involves temporarily installing a "directing group" on one of the α-carbons of the ketone. This effectively blocks one reaction pathway. Introducing a phosphoryl group is an effective way to achieve this, forcing the reaction to proceed at the other α-position, after which the directing group can be removed.[3][7] While this adds steps to the overall sequence, it can be invaluable for securing a single regioisomer, which often simplifies purification and improves overall yield.
Experimental Protocol: Pyrrolidine-Catalyzed Regioselective Friedländer Synthesis
This protocol is adapted for favoring condensation at the methyl group of an unsymmetrical ketone.
-
Reaction Setup: To a solution of the 2-aminoaryl ketone (1.0 mmol) in an appropriate solvent like toluene or DMF (5 mL), add pyrrolidine (0.2 mmol, 20 mol%).
-
Reactant Addition: Begin stirring the mixture at the desired reaction temperature (e.g., 100-120 °C).
-
Slow Addition: Using a syringe pump, add the unsymmetrical ketone (1.5 mmol) dropwise over a period of 2-4 hours. This maintains a low concentration of the ketone, minimizing the undesired reaction pathway.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction may require 12-24 hours to reach completion.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.[1]
-
Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isomer Ratio Determination: Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis before purification.[1]
Section 3: Troubleshooting the Combes Synthesis
The Combes synthesis reacts an aniline with a β-diketone under acidic conditions. Regioselectivity becomes a critical issue when both the aniline and the β-diketone are unsymmetrical.[1][6]
Q6: In my Combes synthesis between 3-methoxyaniline and benzoylacetone, I get two different quinoline products. Which factors control the final substitution pattern?
A6: The regiochemical outcome in the Combes synthesis is determined during the acid-catalyzed electrophilic aromatic annulation (ring closure), which is the rate-determining step.[6][11] The stability of the transition state for this step dictates the major product. Two factors are at play:
-
Electronic Effects of Aniline Substituent: The powerful electron-donating methoxy group (-OMe) at the 3-position strongly activates the positions ortho (C2, C4) and para (C6) to it for electrophilic attack. Cyclization will preferentially occur at the more activated and less hindered C6 position, leading to the 7-methoxyquinoline product.
-
Steric Effects of Diketone Substituents: The initial condensation forms an enamine intermediate. During the subsequent cyclization, the bulkier substituent on the β-diketone (the phenyl group from benzoylacetone) will preferentially be located at the less sterically crowded 2-position of the quinoline ring.[6]
Therefore, the reaction of 3-methoxyaniline with benzoylacetone will strongly favor the formation of 7-methoxy-4-methyl-2-phenylquinoline . If an electron-withdrawing group like a chloro or fluoro group were on the aniline, the opposite regioisomer could be favored.[6][11]
dot graph { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Interplay of steric and electronic effects in the Combes synthesis.
Table 1: Effect of Aniline Substituent on Combes Regioselectivity
| Aniline Substituent (at C3) | Type | Directing Effect | Favored Product Isomer |
| -OCH₃, -CH₃ | Electron-Donating (EDG) | Activates C2, C4, C6 | 7-substituted quinoline |
| -Cl, -F | Electron-Withdrawing (EWG) | Deactivates C2, C4, C6 | 5-substituted quinoline |
| -H | Neutral | Less selective | Mixture of isomers |
Note: This table provides a general guideline; outcomes can be influenced by the specific diketone and reaction conditions used.[6][11]
Section 4: Troubleshooting the Skraup & Doebner-von Miller Syntheses
These related syntheses construct quinolines from anilines and α,β-unsaturated carbonyl compounds (or their precursors like glycerol).[9][12] The reactions are often vigorously exothermic and regioselectivity is a concern with substituted anilines.[2][8]
Q7: What determines whether a meta-substituted aniline gives a 5- or 7-substituted quinoline in a Skraup synthesis?
A7: The regiochemical outcome for meta-substituted anilines is notoriously difficult to predict and often results in mixtures.[13] The cyclization step is an electrophilic attack on the aniline ring. The outcome depends on the balance between the electronic directing effect of the substituent and steric hindrance.
-
Meta-activating groups (like -CH₃): These groups direct ortho and para to themselves. This means they activate C2, C4, and C6 of the aniline ring. Cyclization can occur at either C2 or C6. Steric hindrance usually disfavors attack at C2 (adjacent to the bulky substituent), so the 7-substituted quinoline is often the major product.
-
Meta-deactivating groups (like -NO₂): These groups deactivate the ortho and para positions, leaving the C5 position (meta to the nitro group but ortho to the amine) as the least deactivated site for cyclization, often favoring the 5-substituted quinoline .
Q8: I have seen the Doebner-von Miller reaction described with different mechanisms. How does the mechanism affect the regiochemical outcome?
A8: The mechanism of the Doebner-von Miller reaction is complex and still a subject of some debate, which complicates regiochemical predictions.[12] Two primary pathways are often considered:
-
1,4-Conjugate Addition First: The aniline attacks the β-carbon of the α,β-unsaturated carbonyl. This is followed by cyclization and oxidation. This pathway is often used to explain the formation of 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls.[14]
-
Schiff Base Formation First: The aniline first condenses with the carbonyl to form a Schiff base (imine). This can then undergo further reactions, including cyclization or even fragmentation and recombination, before leading to the final quinoline product.[13][14][15]
Recent studies using isotopic labeling suggest a complex fragmentation-recombination mechanism may be in operation, where the initial adduct breaks apart and reassembles before cyclizing.[12][15] For practical purposes, it's known that using certain substrates and strong acids like trifluoroacetic acid (TFA) can actually reverse the "standard" regioselectivity, for example, to produce 4-substituted quinolines where 2-substituted ones are expected.[14][16] This highlights that the reaction conditions can fundamentally alter the dominant mechanistic pathway.
References
-
Wang, X., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]
-
Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. PMC - PubMed Central. Retrieved from [Link]
-
Scilit. (2008). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Antonchick, A. P., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Retrieved from [Link]
-
Reddy, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]
-
Reddy, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
ResearchGate. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]
-
Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluoroquinoline-4-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Fluoroquinoline-4-carbaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important research chemical. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the accuracy and practicality of the information provided.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-Fluoroquinoline-4-carbaldehyde, particularly when utilizing the Vilsmeier-Haack reaction, a common and effective method for this transformation.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the Vilsmeier-Haack reaction on 3-fluoroacetanilide, but I obtained a very low yield of 3-Fluoroquinoline-4-carbaldehyde, or in the worst case, none at all. What could be the reasons, and how can I improve the yield?
Answer:
A low or negligible yield in the Vilsmeier-Haack reaction for the synthesis of 3-Fluoroquinoline-4-carbaldehyde can stem from several factors, primarily related to the stability of the Vilsmeier reagent and the reaction conditions.
Causality and Experimental Choices:
The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium salt) from a substituted amide (like DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich aromatic ring of the starting material, in this case, 3-fluoroacetanilide, leading to cyclization and formylation.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric humidity. | Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF. |
| Insufficient Reaction Temperature | The cyclization step of the Vilsmeier-Haack reaction often requires elevated temperatures to proceed at a reasonable rate. | After the initial formation of the Vilsmeier reagent at a low temperature (e.g., 0-5 °C), the reaction mixture should be heated. A typical temperature range for the synthesis of similar quinoline carbaldehydes is 60-80 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incomplete Reaction | The reaction time may not have been sufficient for the reaction to go to completion. | Extend the reaction time and monitor the consumption of the starting material by TLC. Typical reaction times can range from a few hours to overnight.[4] |
| Incorrect Stoichiometry | An incorrect ratio of reactants, particularly an insufficient amount of the Vilsmeier reagent, will lead to incomplete conversion of the starting material. | A typical molar ratio for the substrate:DMF:POCl₃ is around 1:3:2, but optimization may be necessary.[5] |
| Poor Quality Starting Material | The presence of impurities in the 3-fluoroacetanilide can interfere with the reaction. | Ensure the starting material is of high purity. If necessary, recrystallize the 3-fluoroacetanilide before use. |
Experimental Protocol: Optimized Vilsmeier-Haack Synthesis of 3-Fluoroquinoline-4-carbaldehyde
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 3-fluoroacetanilide (1 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 70-80 °C. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction and Purification: The product will often precipitate as a solid and can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[4][6]
Issue 2: Presence of a Persistent, Difficult-to-Remove Yellow Impurity
Question: After work-up, my product is a yellow solid, and even after recrystallization, a yellow tint remains. What is this impurity and how can I remove it?
Answer:
The persistent yellow color in your 3-Fluoroquinoline-4-carbaldehyde product is likely due to the presence of unreacted starting materials or partially hydrolyzed intermediates.
Causality and Experimental Choices:
The work-up procedure for the Vilsmeier-Haack reaction is critical for obtaining a pure product. The hydrolysis of the iminium salt intermediate to the final aldehyde needs to be complete. Incomplete hydrolysis can lead to colored byproducts.
Potential Impurities and Their Removal:
| Potential Impurity | Structure | Reason for Formation | Removal Strategy |
| Unreacted 3-fluoroacetanilide | Incomplete reaction. | Recrystallization from a solvent system where the product has lower solubility than the starting material. Column chromatography can also be effective. | |
| Partially Hydrolyzed Iminium Salt | Incomplete hydrolysis during work-up. | Ensure thorough mixing and sufficient time during the aqueous work-up. Adjusting the pH to be slightly basic can facilitate complete hydrolysis. A second wash with a dilute base solution may be beneficial. | |
| Side-Products from Vilsmeier Reagent | Various colored byproducts | Self-condensation or other side reactions of the Vilsmeier reagent, especially if excess is used or if the reaction is overheated. | Column chromatography is the most effective method for removing these types of polar, colored impurities. |
Troubleshooting Workflow for Impurity Removal
Caption: Troubleshooting workflow for the purification of 3-Fluoroquinoline-4-carbaldehyde.
Issue 3: Formation of an Unwanted Carboxylic Acid Impurity
Question: My final product is contaminated with 3-Fluoroquinoline-4-carboxylic acid. How is this being formed and how can I prevent it?
Answer:
The presence of 3-Fluoroquinoline-4-carboxylic acid as an impurity is a common issue and is typically due to the oxidation of the aldehyde product.
Causality and Experimental Choices:
Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air over time or in the presence of oxidizing agents.[7]
Mechanism of Formation and Prevention:
-
Aerial Oxidation: The aldehyde group can be slowly oxidized by atmospheric oxygen. This is more likely to occur if the product is stored for extended periods without an inert atmosphere.
-
Oxidative Work-up Conditions: While less common with standard Vilsmeier-Haack work-ups, the use of certain reagents or prolonged exposure to basic conditions in the presence of air can promote oxidation.
Prevention and Removal Strategies:
-
Inert Atmosphere: During work-up and storage, it is advisable to handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete.
-
Storage: Store the purified 3-Fluoroquinoline-4-carbaldehyde under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[4]
-
Purification: If the carboxylic acid impurity is present, it can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the aldehyde remains in the organic layer.
Impurity Formation Pathway
Caption: Oxidation of 3-Fluoroquinoline-4-carbaldehyde to the corresponding carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure 3-Fluoroquinoline-4-carbaldehyde?
A1: Pure 3-Fluoroquinoline-4-carbaldehyde is typically an off-white to pale yellow solid. It is stable under normal laboratory conditions but should be stored in a cool, dark place under an inert atmosphere to prevent oxidation of the aldehyde group.[4]
Q2: What are the key analytical techniques for characterizing 3-Fluoroquinoline-4-carbaldehyde and its impurities?
A2: A combination of spectroscopic and chromatographic methods is essential for the characterization and purity assessment of 3-Fluoroquinoline-4-carbaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any major impurities. The aldehyde proton in ¹H NMR will typically appear as a singlet at a characteristic downfield chemical shift (around 10 ppm).
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption for the aldehyde carbonyl group (C=O) around 1680-1700 cm⁻¹.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) is commonly used for the analysis of quinoline derivatives.[8][9]
Q3: Can I use other formylating agents instead of the Vilsmeier-Haack reagent?
A3: While the Vilsmeier-Haack reaction is a very effective method, other formylation reactions could potentially be used. However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and high yields for this class of compounds.[10] Alternative methods might include the Duff reaction or the Reimer-Tiemann reaction, but these may have different regioselectivity and may not be as efficient for this specific substrate.[11]
Q4: My reaction seems to have stalled. What can I do?
A4: If your reaction is not progressing as monitored by TLC, you can try the following:
-
Increase the temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and continue to monitor the reaction.
-
Add more Vilsmeier reagent: If you suspect the reagent has decomposed, you can try adding an additional portion of freshly prepared Vilsmeier reagent.
-
Check your starting material: Ensure your starting material is pure and dry.
Q5: Are there any specific safety precautions I should take when running this reaction?
A5: Yes, the Vilsmeier-Haack reaction involves hazardous reagents and should be performed with appropriate safety measures.
-
Phosphorus oxychloride (POCl₃): is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-Dimethylformamide (DMF): is a suspected teratogen and should also be handled in a fume hood.
-
Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice to control the exothermic reaction.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
III. References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60, 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Alkenes. Org. React.2000 , 49, 1–330. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 , 13, 30087-30111. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters2014 , 24, 3013-3017. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR)2015 , 4, 2519-2521. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry2017 , 82, 4642-4648. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia2017 , 80, 181-200. [Link]
-
Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry2014 , 30, 133-138. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances2018 , 8, 7838-7879. [Link]
-
Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry2024 , 36, 1516-1522. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies2022 , 10, 177-180. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B2005 , 44B, 1869-1873. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. Arkivoc2013 , (iv), 233-247. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances2023 , 13, 9283-9304. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. Journal of the American Society for Mass Spectrometry2008 , 19, 1641-1651. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies2022 , 10, 177-180. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia2017 , 80, 181-200. [Link]
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. World Journal of Pharmaceutical Research2020 , 9, 1563-1571. [Link]
-
New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
NOVEL CHALCONE DERIVATIVES OF 3-HYDROXYQUINOXALINE-2-CARBOXALDEHYDE: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY. Journal of Advanced Scientific Research2020 , 11, 265-269. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia2017 , 80, 181-200. [Link]
-
Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science2015 , 2, 1-9. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules2022 , 27, 1386. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules2023 , 28, 2781. [Link]
-
Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules2022 , 27, 2392. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. International Journal of Pharmaceutical Sciences and Research2017 , 8, 1-15. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia2017 , 80, 181-200. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules2021 , 26, 5521. [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-Fluoroquinoline-4-carbaldehyde: A Multi-Spectroscopic Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide provides an in-depth, practical comparison of the core spectroscopic techniques required to confirm the synthesis and purity of 3-Fluoroquinoline-4-carbaldehyde. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, providing the field-proven insights necessary for confident structural assignment.
The core challenge in characterizing novel compounds like 3-Fluoroquinoline-4-carbaldehyde lies in the precise placement of substituents on the quinoline scaffold. While the synthesis may be designed to yield a specific isomer, confirmation requires a battery of analytical techniques. Here, we will use the known spectral data of the parent compound, quinoline-4-carbaldehyde, as a reference to predict and interpret the spectral features introduced by the fluorine atom at the C-3 position.
High-Resolution Mass Spectrometry (HRMS): The First Checkpoint
Mass spectrometry provides the most direct evidence of a compound's elemental composition. For 3-Fluoroquinoline-4-carbaldehyde (C₁₀H₆FNO), this is the first and most crucial validation step.
Expertise & Experience: Why High Resolution is Non-Negotiable
Low-resolution mass spectrometry might confirm the nominal mass, but it cannot distinguish between isomers or compounds with very similar masses. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, provides mass accuracy to within a few parts per million (ppm). This allows for the confident determination of the elemental formula, a self-validating check on the compound's identity. The expected molecular weight of 3-Fluoroquinoline-4-carbaldehyde is 175.16 g/mol .[1]
Predicted HRMS Data for C₁₀H₆FNO:
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 176.0506 | Predicted < 176.0511 | Predicted < 3 ppm |
| [M+Na]⁺ | 198.0325 | Predicted < 198.0331 | Predicted < 3 ppm |
Trustworthiness: Interpreting the Fragmentation Pattern
Beyond the molecular ion, the fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For 3-Fluoroquinoline-4-carbaldehyde, we can anticipate key fragmentation pathways:
-
Loss of CO (28 Da): A common fragmentation for aldehydes, leading to a fragment ion at m/z ~147.
-
Loss of CHO (29 Da): Cleavage of the entire formyl group, resulting in a 3-fluoroquinolinyl cation at m/z ~146.
-
Loss of HCN (27 Da): Characteristic of quinoline ring systems, though less prominent than other fragmentations.
The mass spectrum of the parent compound, quinoline-4-carbaldehyde, shows a strong molecular ion peak at m/z 157 and a significant fragment at m/z 128, corresponding to the loss of the CHO group.[2] We expect a similar primary fragmentation for the fluorinated analogue.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode.
-
Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known reference standard for real-time mass calibration to ensure high accuracy.
Infrared (IR) Spectroscopy: Mapping Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[3][4] For 3-Fluoroquinoline-4-carbaldehyde, we are looking for the characteristic vibrations of the aldehyde, the aromatic system, and the carbon-fluorine bond.
Authoritative Grounding: Key Vibrational Frequencies
By comparing the predicted spectrum to that of quinoline-4-carbaldehyde, we can pinpoint the influence of the fluorine substituent. The analysis of quinoline-4-carbaldehyde's vibrational spectra has been detailed through both experimental and theoretical studies.[5]
Comparative IR Data:
| Functional Group | Vibration Type | Quinoline-4-carbaldehyde (Experimental cm⁻¹) | 3-Fluoroquinoline-4-carbaldehyde (Predicted cm⁻¹) | Rationale for Shift |
| Aldehyde C-H | Stretch | ~2850, ~2750 | ~2850, ~2750 | Minimal change expected. The C-H Fermi resonance doublet is characteristic of aldehydes.[6] |
| Aldehyde C=O | Stretch | ~1700 | ~1705-1710 | The electron-withdrawing fluorine atom will slightly increase the C=O bond order, causing a small blue shift (higher frequency). |
| Aromatic C=C/C=N | Stretch | 1600-1450 | 1600-1450 | The overall pattern will be similar, but with subtle shifts due to changes in the ring's electronic distribution. |
| Aromatic C-F | Stretch | N/A | ~1250-1100 | This is the key diagnostic peak. Its presence is strong evidence for the incorporation of fluorine into the aromatic system. |
| Aromatic C-H | Out-of-plane bend | 900-675 | 900-675 | The pattern of these bends is highly diagnostic of the substitution pattern on the benzene ring portion of the quinoline. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, connectivity, and spatial relationships of atoms. For 3-Fluoroquinoline-4-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous confirmation.
Workflow for NMR-Based Structural Confirmation
The following diagram illustrates the logical flow of using multi-nuclear NMR data to arrive at a confirmed structure.
Caption: Workflow for structural confirmation using NMR.
¹H NMR Spectroscopy: The Effect of Fluorine
The ¹H NMR spectrum of quinoline-4-carbaldehyde is well-defined.[2] The introduction of a highly electronegative fluorine atom at C-3 will cause significant changes, primarily through-bond (scalar) coupling and inductive effects.
Comparative ¹H NMR Data (Predicted in CDCl₃, 400 MHz):
| Proton | Quinoline-4-carbaldehyde (δ, ppm)[2] | 3-Fluoroquinoline-4-carbaldehyde (Predicted δ, ppm) | Predicted Multiplicity & J-Coupling (Hz) | Rationale |
| H-2 | 9.18 | ~9.10 | d, ³J(FH) ≈ 3-5 Hz | The adjacent fluorine will deshield H-2, but the primary feature will be its splitting into a doublet by the fluorine. |
| H-5 | 8.21 | ~8.30 | d, J ≈ 8.4 Hz | The electron-withdrawing nature of both the aldehyde and fluorine will deshield the protons on the benzene ring. |
| H-6 | 7.72 | ~7.80 | t, J ≈ 7.6 Hz | Deshielded due to inductive effects. |
| H-7 | 7.81 | ~7.90 | t, J ≈ 7.6 Hz | Deshielded due to inductive effects. |
| H-8 | 9.00 | ~9.10 | d, J ≈ 8.4 Hz | H-8 is peri to the aldehyde, causing significant deshielding. This effect will be slightly enhanced. |
| CHO | 10.50 | ~10.52 | d, ⁴J(FH) ≈ 1-2 Hz | The aldehyde proton will be slightly deshielded and may show a small four-bond coupling to the fluorine. |
¹³C NMR Spectroscopy: The Power of C-F Coupling
¹³C NMR is invaluable for confirming the carbon skeleton. The large, characteristic coupling constants between carbon and fluorine are definitive indicators of fluorine's position.
Comparative ¹³C NMR Data (Predicted in CDCl₃, 100 MHz):
| Carbon | Quinoline-4-carbaldehyde (δ, ppm) | 3-Fluoroquinoline-4-carbaldehyde (Predicted δ, ppm) | Predicted Multiplicity & J-Coupling (Hz) | Rationale |
| C-2 | ~151 | ~145 | d, ²J(CF) ≈ 15-25 Hz | The carbon adjacent to the C-F bond will show a large two-bond coupling. |
| C-3 | ~122 | ~158 | d, ¹J(CF) ≈ 240-260 Hz | The carbon directly bonded to fluorine will be significantly deshielded and exhibit a very large one-bond C-F coupling, which is the most definitive signal. |
| C-4 | ~137 | ~125 | d, ²J(CF) ≈ 20-30 Hz | The C-4 carbon, now adjacent to the C-F bond, will show a characteristic two-bond coupling. |
| C-4a | ~129 | ~127 | d, ³J(CF) ≈ 5-10 Hz | Smaller three-bond coupling is expected. |
| C-5 to C-8 | 128-131 | 128-132 | s or d (small ⁴J(CF)) | Minor shifts and potential small long-range couplings. |
| C-8a | ~149 | ~148 | s | Minimal change. |
| CHO | ~193 | ~190 | d, ³J(CF) ≈ 3-7 Hz | The aldehyde carbon will show a small three-bond coupling to the fluorine. |
¹⁹F NMR Spectroscopy: The Unambiguous Signal
With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool.[7] Since there are no other fluorine atoms in the molecule, the spectrum will be simple, showing a single resonance with couplings to nearby protons.
Expertise & Experience: Interpreting the ¹⁹F Spectrum
The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[8] For a fluorine on an electron-deficient quinoline ring, the chemical shift is expected to be in the typical aromatic fluorine region.
-
Predicted Chemical Shift (δ, ppm): -110 to -130 ppm (relative to CFCl₃). The exact value is sensitive to the solvent.
-
Predicted Multiplicity: The fluorine signal will be split by the adjacent H-2 proton and potentially the more distant aldehyde proton. It should appear as a doublet of doublets (dd).
-
Predicted Coupling Constants:
-
³J(FH-2) ≈ 3-5 Hz
-
⁴J(F,CHO) ≈ 1-2 Hz
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to cover all signals (0-11 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower sensitivity of ¹³C.
-
¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a standard ¹⁹F spectrum. It is often useful to acquire both a proton-coupled and a proton-decoupled spectrum to aid in assignment.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).
Conclusion
The structural confirmation of 3-Fluoroquinoline-4-carbaldehyde is a process of logical deduction, where each piece of spectroscopic data provides a unique and complementary piece of the puzzle. HRMS confirms the elemental formula. IR spectroscopy validates the presence of key functional groups, most notably the C-F and C=O bonds. Finally, the suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the definitive, high-resolution map of the molecular structure. The predicted large one-bond ¹³C-¹⁹F coupling constant for C-3, combined with the characteristic splitting patterns in the ¹H and ¹⁹F spectra, serves as the unequivocal signature of the target molecule, allowing researchers to proceed with confidence.
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A Comparative Guide to the Reactivity of 3-Fluoroquinoline-4-carbaldehyde and Other Quinoline Aldehydes
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this privileged structure is paramount in the quest for novel bioactive molecules. Quinoline aldehydes, in particular, serve as versatile intermediates, amenable to a wide array of chemical transformations.
This guide provides an in-depth comparison of the reactivity of 3-Fluoroquinoline-4-carbaldehyde with other quinoline aldehydes, including the parent quinoline-4-carbaldehyde and electron-rich analogues such as 6-methoxyquinoline-4-carbaldehyde. While direct comparative experimental data for 3-Fluoroquinoline-4-carbaldehyde is limited in the current literature, this guide will extrapolate its expected reactivity based on established principles of physical organic chemistry and support these predictions with a wealth of experimental data for related compounds.
The Electronic Influence of the 3-Fluoro Substituent
The reactivity of the aldehyde functional group in quinoline aldehydes is profoundly influenced by the electronic nature of the substituents on the quinoline ring. The fluorine atom at the 3-position of 3-Fluoroquinoline-4-carbaldehyde exerts a strong electron-withdrawing effect on the quinoline nucleus. This is due to the high electronegativity of fluorine, which pulls electron density away from the ring system through the sigma bonds (inductive effect).[2]
This electron-withdrawing effect has a significant impact on the electrophilicity of the carbonyl carbon of the aldehyde group. By decreasing the electron density at the C-4 position, the fluorine atom at C-3 makes the formyl group more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as a methoxy group at the 6-position, increase the electron density of the quinoline ring, thereby reducing the electrophilicity of the aldehyde.
We can quantify this electronic influence using Hammett substituent constants (σ). While specific constants for the quinoline system can vary, in general, a fluorine substituent has a positive σ value, indicating its electron-withdrawing nature, while a methoxy group has a negative σ value, signifying its electron-donating character.[3] This fundamental difference in electronic properties is the primary driver for the observed and expected differences in reactivity.
Comparative Reactivity in Key Transformations
The enhanced electrophilicity of the carbonyl group in 3-Fluoroquinoline-4-carbaldehyde is expected to translate to increased reactivity in a variety of important chemical reactions. Below, we compare its anticipated performance with that of quinoline-4-carbaldehyde and 6-methoxyquinoline-4-carbaldehyde in several key transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon.
Given the heightened electrophilicity of its formyl group, 3-Fluoroquinoline-4-carbaldehyde is expected to undergo Knoevenagel condensation more readily than both quinoline-4-carbaldehyde and 6-methoxyquinoline-4-carbaldehyde . This would likely manifest as faster reaction times and/or higher yields under identical reaction conditions.
Table 1: Comparison of Reactivity in Knoevenagel Condensation
| Aldehyde | Active Methylene | Catalyst | Conditions | Yield | Reference |
| 3-Fluoroquinoline-4-carbaldehyde | Malononitrile | Piperidine | Ethanol, reflux | Expected High | (Theoretical) |
| Quinoline-4-carbaldehyde | Malononitrile | Piperidine | Ethanol, reflux | Good | [5] |
| 6-Methoxyquinoline-4-carbaldehyde | Malononitrile | Piperidine | Ethanol, reflux | Expected Moderate | (Theoretical) |
Wittig Reaction
The Wittig reaction, a cornerstone for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[6] The initial step is the nucleophilic attack of the ylide on the carbonyl carbon.
Similar to the Knoevenagel condensation, 3-Fluoroquinoline-4-carbaldehyde is anticipated to be more reactive in the Wittig reaction compared to its non-fluorinated and electron-rich counterparts . This increased reactivity could allow for the use of less reactive, stabilized ylides or milder reaction conditions.
Table 2: Comparison of Reactivity in Wittig Reaction
| Aldehyde | Wittig Reagent | Base | Conditions | Yield | Reference |
| 3-Fluoroquinoline-4-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaH | THF, rt | Expected High | (Theoretical) |
| Quinoline-4-carbaldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane/Water | Moderate | [7] |
| 6-Methoxyquinoline-4-carbaldehyde | Various | Various | Various | Good | [8] |
Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents, such as Grignard or organolithium reagents, to aldehydes is a fundamental method for forming carbon-carbon bonds and generating secondary alcohols.[9]
The enhanced electrophilicity of the carbonyl carbon in 3-Fluoroquinoline-4-carbaldehyde should facilitate the nucleophilic addition of organometallic reagents . This could lead to higher yields and potentially fewer side reactions compared to less reactive quinoline aldehydes.
Table 3: Comparison of Reactivity in Grignard Reaction
| Aldehyde | Grignard Reagent | Conditions | Product | Yield | Reference |
| 3-Fluoroquinoline-4-carbaldehyde | Phenylmagnesium bromide | THF, 0 °C to rt | α-Phenyl-(3-fluoroquinolin-4-yl)methanol | Expected High | (Theoretical) |
| Quinoline-4-carbaldehyde | Phenylmagnesium bromide | THF, 0 °C to rt | α-Phenyl(quinolin-4-yl)methanol | Good | [10] |
| 6-Methoxyquinoline-4-carbaldehyde | Phenylmagnesium bromide | THF, 0 °C to rt | α-Phenyl-(6-methoxyquinolin-4-yl)methanol | Expected Moderate | (Theoretical) |
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is a common transformation, often accomplished with hydride reagents like sodium borohydride (NaBH₄).[11]
While NaBH₄ is a potent reducing agent, the rate of reduction can be influenced by the electrophilicity of the carbonyl group. Therefore, it is plausible that 3-Fluoroquinoline-4-carbaldehyde would be reduced more rapidly than quinoline-4-carbaldehyde and 6-methoxyquinoline-4-carbaldehyde .
Table 4: Comparison of Reactivity in Reduction with NaBH₄
| Aldehyde | Conditions | Product | Yield | Reference |
| 3-Fluoroquinoline-4-carbaldehyde | NaBH₄, Methanol, 0 °C to rt | (3-Fluoroquinolin-4-yl)methanol | Expected High | (Theoretical) |
| 2-Chloroquinoline-3-carbaldehyde | NaBH₄, Methanol | (2-Chloroquinolin-3-yl)methanol | Good | [12] |
| Quinoline-4-carbaldehyde | NaBH₄, Methanol, rt | (Quinolin-4-yl)methanol | High |
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids can be achieved with a variety of oxidizing agents. The ease of oxidation is generally less sensitive to the electronic nature of the aromatic ring compared to nucleophilic attack on the carbonyl carbon. However, strong electron-withdrawing groups can slightly hinder oxidation by making the aldehyde less susceptible to hydration, a key step in some oxidation mechanisms.
In this case, the differences in reactivity between the three aldehydes are expected to be less pronounced than in the previous examples. All three are likely to be efficiently oxidized to their corresponding carboxylic acids under standard conditions.
Table 5: Comparison of Reactivity in Oxidation
| Aldehyde | Oxidizing Agent | Conditions | Product | Yield | Reference |
| 3-Fluoroquinoline-4-carbaldehyde | KMnO₄ | Acetone/Water, reflux | 3-Fluoroquinoline-4-carboxylic acid | Expected High | (Theoretical) |
| Quinoline-4-carbaldehyde | Pfitzinger reaction conditions | Base, reflux | Quinoline-4-carboxylic acid | Good | |
| 6-Methoxyquinoline-4-carbaldehyde | - | - | 6-Methoxyquinoline-4-carboxylic acid | - |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key reactions discussed. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Knoevenagel Condensation of a Quinoline Aldehyde with Malononitrile
-
To a solution of the quinoline aldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture at reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Wittig Reaction of a Quinoline Aldehyde
-
To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium hydride (1.1 eq).
-
Stir the mixture at room temperature until the formation of the ylide is complete (indicated by a color change).
-
In a separate flask, dissolve the quinoline aldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of a Quinoline Aldehyde with Sodium Borohydride
-
Dissolve the quinoline aldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford the crude alcohol.
-
Purify by column chromatography or recrystallization if necessary.[6]
Conclusion
The introduction of a fluorine atom at the 3-position of quinoline-4-carbaldehyde is predicted to significantly enhance the reactivity of the aldehyde group towards nucleophiles. This heightened reactivity, stemming from the potent electron-withdrawing nature of fluorine, is expected to be a considerable advantage in various synthetic transformations, including Knoevenagel condensations, Wittig reactions, and nucleophilic additions of organometallic reagents. While direct experimental comparisons are currently lacking in the literature, the principles of physical organic chemistry provide a robust framework for predicting the behavior of 3-Fluoroquinoline-4-carbaldehyde. For researchers in drug discovery and development, the unique reactivity profile of this compound makes it a highly attractive building block for the synthesis of novel and complex quinoline-based molecules. Further experimental investigation into the reactivity of 3-Fluoroquinoline-4-carbaldehyde is warranted to fully exploit its synthetic potential.
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The values of Hammett sigma constants of various substituents and magnitudes of molecule's dipole moment. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 18, 2026, from [Link]
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Reduction using sodium borohyride?. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Synthesis of 3-Fluoroquinoline-4-carbaldehyde: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Fluoroquinoline-4-carbaldehyde
3-Fluoroquinoline-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a common motif in a wide array of pharmaceuticals, and the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The carbaldehyde functional group at the 4-position serves as a versatile handle for further chemical transformations, enabling the synthesis of a diverse range of derivatives. Given its importance, the development of efficient and reliable synthetic routes to this key intermediate is of paramount importance.
This guide provides an in-depth comparison of two synthetic strategies for the preparation of 3-Fluoroquinoline-4-carbaldehyde: a traditional approach utilizing the well-established Vilsmeier-Haack reaction and a modern alternative based on the principles of Directed ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.
Route 1: The Established Pathway - Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[2][3]
Causality of Experimental Choices
The choice of the Vilsmeier-Haack reaction as a traditional route is grounded in its long-standing reliability and operational simplicity. The starting material, 3-fluoroquinoline, possesses a nucleophilic character amenable to electrophilic substitution. The fluorine atom at the 3-position is an electron-withdrawing group, which deactivates the quinoline ring towards electrophilic attack. However, the nitrogen atom in the quinoline ring activates the pyridine ring, and electrophilic substitution is generally favored on the benzene ring unless the pyridine ring is activated by other means. In this case, the Vilsmeier reagent, being a potent electrophile, can overcome the deactivating effect of the fluorine atom. The regioselectivity of the formylation is directed to the 4-position, which is para to the nitrogen and ortho to the fluorine, a position activated by the lone pair of the nitrogen and susceptible to electrophilic attack.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Fluoroquinoline
Materials:
-
3-Fluoroquinoline
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃ (1.5 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-fluoroquinoline (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford 3-fluoroquinoline-4-carbaldehyde.
Workflow Diagram: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 3-fluoroquinoline.
Route 2: A Modern Alternative - Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic compounds.[4][5] The methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[4][6]
Causality of Experimental Choices
The fluorine atom in 3-fluoroquinoline can serve as a "moderate" directing metalation group.[6][7] The electronegative fluorine atom can coordinate with the lithium cation of a strong base like n-butyllithium (n-BuLi), directing the deprotonation to the C4 position. This approach offers the potential for excellent regioselectivity, directly yielding the desired product upon quenching with a suitable formylating agent. The use of a strong organolithium base at low temperatures is crucial to ensure efficient deprotonation and prevent side reactions. DMF is an effective and common electrophile for trapping the resulting aryllithium species to introduce the formyl group.[8]
Experimental Protocol: Directed ortho-Metalation of 3-Fluoroquinoline
Materials:
-
3-Fluoroquinoline
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3-fluoroquinoline (1.0 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford 3-fluoroquinoline-4-carbaldehyde.
Workflow Diagram: Directed ortho-Metalation
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
biological activity of 3-Fluoroquinoline-4-carbaldehyde vs. other fluoroquinolones.
An In-Depth Comparative Guide to the Biological Activity of Quinolone Derivatives and Traditional Fluoroquinolones
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial and anticancer drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry. While established fluoroquinolones have long been indispensable therapeutic agents, the emergence of drug resistance necessitates a continuous search for novel bioactive molecules. This guide provides a comparative analysis of the biological activity of emerging quinoline derivatives, with a conceptual focus on 3-Fluoroquinoline-4-carbaldehyde, against traditional fluoroquinolones.
It is important to note that while 3-Fluoroquinoline-4-carbaldehyde represents a promising chemical entity for exploration, specific experimental data on its biological activity is not extensively available in the public domain. Therefore, this guide will draw upon data from closely related quinoline-4-carbaldehyde and other quinoline derivatives to provide a comparative framework against well-established fluoroquinolones.
The Fluoroquinolone Legacy: A Foundation of Potent Antibacterial Action
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been a mainstay in clinical practice for decades.[1] Their bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3]
The general structure of fluoroquinolones is characterized by a bicyclic core with a carboxylic acid group at the 3-position, which is crucial for their antibacterial activity.[4] Various substitutions at other positions have given rise to different generations of fluoroquinolones with an expanded spectrum of activity.[1]
Mechanism of Action: A Tale of Two Topoisomerases
The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases. In Gram-negative bacteria, the primary target is DNA gyrase (a type II topoisomerase), while in Gram-positive bacteria, it is primarily topoisomerase IV (also a type II topoisomerase).[4]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.
The inhibition of these enzymes by fluoroquinolones effectively halts DNA synthesis and leads to bacterial cell death.[5]
Caption: Mechanism of action of fluoroquinolone antibiotics.
A Comparative Look at Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[2] A lower MIC value indicates greater potency.
Table 1: MIC Values (µg/mL) of Representative Fluoroquinolones
| Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Ciprofloxacin | 0.015 - 0.5[6] | 0.12 - 1[6] | 0.25 - 4[6] |
| Levofloxacin | 0.03 - 0.25 | 0.25 - 1 | 0.5 - 4 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: Reported MIC Values (µg/mL) of Various Quinolone Derivatives
| Quinolone Derivative Class | Escherichia coli | Staphylococcus aureus | Reference |
| 2-Phenyl-quinoline-4-carboxylic acids | 128 | 64 | [1] |
| Substituted Quinolines | - | 1.5 (MRSA) | [2] |
| Fluoroquinolone-pyrrolidine hybrids | - | 0.06 - 4.00 | [7] |
| Sulfonamide-based Quinolones | - | 6.25 | [8] |
This data suggests that the quinoline scaffold is a versatile platform for the development of new antibacterial agents, although the potency can vary significantly based on the specific substitutions. The presence of the carbaldehyde group at the 4-position in 3-Fluoroquinoline-4-carbaldehyde offers a reactive site for further chemical modifications, which could lead to derivatives with enhanced antibacterial activity.
Beyond Bacteria: The Cytotoxic Potential of Quinolines
In addition to their antibacterial properties, many quinoline derivatives, including some fluoroquinolones, have demonstrated significant cytotoxic activity against various cancer cell lines.[5][9] This has opened up avenues for their potential repurposing as anticancer agents. The cytotoxic potential is often quantified by the IC50 value, which is the concentration of a compound that inhibits the growth of 50% of a cell population.
Table 3: IC50 Values (µM) of Representative Fluoroquinolones Against Cancer Cell Lines
| Fluoroquinolone | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) |
| Ciprofloxacin | >100 | 27.71 | 11.7 - 35.7[5] |
| Levofloxacin | 0.3 - 64.2[9] | 2.1 - >100[9] | 4.9 - >100[9] |
| Moxifloxacin | - | - | 2.4 - 4.6[10] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
The cytotoxic activity of quinoline derivatives is also a subject of intense research. Studies on 8-Hydroxyquinoline-2-carbaldehyde derivatives have shown IC50 values in the micromolar range against various cancer cell lines.[11] Similarly, other novel quinoline derivatives have exhibited potent anticancer activity, with some compounds showing IC50 values as low as 0.016 µM.[12]
Table 4: Reported IC50 Values (µM) of Various Quinolone Derivatives Against Cancer Cell Lines
| Quinolone Derivative Class | Cell Line(s) | IC50 Range (µM) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acids | RAW 264.7 (Macrophage) | >100 | [1] |
| Substituted Quinolines | HepG2, HEK-293 | 28.6 - 66.7 | [2] |
| 8-Hydroxyquinoline-2-carbaldehyde derivatives | Multiple | < 10 - 25 | [11] |
| Quinazolinone derivatives | MCF-7, A549, PC-3 | 0.016 - 6.77 | [12] |
These findings underscore the potential of the quinoline scaffold in the development of novel anticancer agents. The specific substitution pattern on the quinoline ring plays a critical role in determining the cytotoxic potency and selectivity.
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are step-by-step methodologies for two of the most common assays used to evaluate antibacterial and cytotoxic activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent against a specific bacterium.[2]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound (e.g., 3-Fluoroquinoline-4-carbaldehyde) in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
-
MTT Addition and Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for assessing the biological activity of a novel compound.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activity of quinoline derivatives and established fluoroquinolones. While direct experimental data for 3-Fluoroquinoline-4-carbaldehyde remains to be elucidated, the broader class of quinoline derivatives demonstrates significant potential as a source of novel antibacterial and anticancer agents. The versatility of the quinoline scaffold allows for extensive chemical modification, offering the potential to fine-tune biological activity and overcome existing challenges such as drug resistance.
Future research should focus on the synthesis and comprehensive biological evaluation of 3-Fluoroquinoline-4-carbaldehyde and its derivatives. Determining their specific MIC and IC50 values against a wide range of bacterial strains and cancer cell lines is crucial to accurately assess their therapeutic potential. Furthermore, mechanistic studies will be essential to understand their mode of action and to guide the rational design of more potent and selective drug candidates. The continued exploration of the chemical space around the quinoline nucleus holds great promise for the discovery of next-generation therapeutics.
References
-
Wang, X., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
-
MI - Microbiology. (n.d.). Microbroth Dilution. MI - Microbiology. [Link]
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PubMed. (n.d.). Synthesis and in vitro antibacterial activity of fluoroquinolone derivatives containing 3-(N'-alkoxycarbamimidoyl)-4-(alkoxyimino) pyrrolidines. PubMed. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]
-
National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]
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ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. [Link]
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ResearchGate. (n.d.). IC 50 values of compounds (μM). ResearchGate. [Link]
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National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
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National Institutes of Health. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]
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Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Science.gov. [Link]
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RSC Publishing. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. [Link]
-
MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]
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PubMed. (n.d.). In-vitro activity of four new fluoroquinolones. PubMed. [Link]
-
MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]
-
PLOS. (n.d.). Thionated levofloxacin derivative: Potential repurposing for cancer treatment and synergism with doxorubicin on doxorubicin-resistant lung cancer cells. PLOS. [Link]
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ResearchGate. (n.d.). IC50 concentrations of CM derivative and etoposide against different cell lines. ResearchGate. [Link]
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ResearchGate. (n.d.). Antimicrobial activity (MIC µg/mL) of the synthesized compounds. ResearchGate. [Link]
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National Institutes of Health. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. National Institutes of Health. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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National Institutes of Health. (n.d.). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. National Institutes of Health. [Link]
-
SpringerLink. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SpringerLink. [Link]
-
Organic-Chemistry.org. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Organic-Chemistry.org. [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Quinoline-4-carbaldehyde: A Comparative Study
Introduction: The Significance of Quinoline-4-carbaldehyde in Modern Drug Discovery
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] Within this versatile class of compounds, quinoline-4-carbaldehyde stands out as a critical synthetic intermediate. Its formyl group at the C4 position offers a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular architectures for drug discovery and development.[2] This guide provides a comparative analysis of the primary synthetic routes to quinoline-4-carbaldehyde, offering researchers the technical insights needed to select the most appropriate method for their specific applications. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations.
Methodology 1: The Multi-Step Approach via Quinoline-4-carboxylic Acid
A prevalent strategy for the synthesis of quinoline-4-carbaldehyde involves a two-step sequence starting from the more readily accessible quinoline-4-carboxylic acid. This approach leverages well-established named reactions for the initial construction of the quinoline core, followed by functional group transformations to arrive at the target aldehyde.
Part A: Synthesis of Quinoline-4-carboxylic Acid
Two classical and reliable methods for the synthesis of quinoline-4-carboxylic acid are the Doebner Reaction and the Pfitzinger Reaction.
1. The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3] This method is valued for its operational simplicity and the commercial availability of the starting materials.
Mechanism: The reaction proceeds through the formation of an imine from the aniline and aldehyde, which then undergoes a Michael-type addition with the enolate of pyruvic acid. Subsequent cyclization and dehydration lead to the formation of a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline-4-carboxylic acid.
Experimental Protocol (Doebner Reaction):
-
To a solution of aniline (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add pyruvic acid (12 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the desired quinoline-4-carboxylic acid.
2. The Pfitzinger Reaction
The Pfitzinger reaction offers an alternative route to quinoline-4-carboxylic acids, starting from isatin and a carbonyl compound containing an α-methylene group, in the presence of a base.[4]
Mechanism: The reaction is initiated by the base-catalyzed ring-opening of isatin to form an intermediate isatinic acid. This is followed by a condensation reaction with the enolate of the carbonyl compound, subsequent cyclization, and dehydration to yield the quinoline-4-carboxylic acid.
Experimental Protocol (Pfitzinger Reaction): [4]
-
In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).
-
Add isatin (0.0075 mol) to the solution and stir at room temperature for 1 hour until the color changes from purple to brown.
-
Gradually add the ketone (0.015 mol) to the reaction mixture.
-
Reflux the mixture at 79°C for approximately 24 hours, monitoring the reaction by TLC.
-
After completion, add 20 mL of distilled water, cool the solution, and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain the pure quinoline-4-carboxylic acid.
Part B: Conversion of Quinoline-4-carboxylic Acid to Quinoline-4-carbaldehyde
This transformation is typically achieved in two sequential steps: reduction of the carboxylic acid to the corresponding primary alcohol, followed by oxidation to the aldehyde.
1. Reduction to 4-(hydroxymethyl)quinoline
The reduction of carboxylic acids to primary alcohols can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). LiAlH₄ is a powerful, non-selective reducing agent, while borane can offer better selectivity for carboxylic acids in the presence of other reducible functional groups.[5]
Experimental Protocol (Reduction with LiAlH₄): Note: This is a general procedure and should be optimized for the specific substrate. Extreme caution must be exercised when working with LiAlH₄ as it reacts violently with water.
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of quinoline-4-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(hydroxymethyl)quinoline.
2. Oxidation to Quinoline-4-carbaldehyde
The selective oxidation of the primary alcohol, 4-(hydroxymethyl)quinoline, to quinoline-4-carbaldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.
Experimental Protocol (Oxidation with Activated MnO₂): Note: The activity of MnO₂ can vary, and commercially available "activated" MnO₂ is recommended.
-
To a solution of 4-(hydroxymethyl)quinoline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (5-10 equivalents by weight).
-
Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure quinoline-4-carbaldehyde.
Methodology 2: Direct Oxidation of 4-Methylquinoline
A more direct and atom-economical approach to quinoline-4-carbaldehyde is the selective oxidation of the methyl group of 4-methylquinoline. This method circumvents the need for the synthesis and subsequent functional group manipulations of the carboxylic acid.
1. Oxidation with Selenium Dioxide (SeO₂)
Selenium dioxide is a classic reagent for the oxidation of activated methyl and methylene groups to carbonyls.[6] This method has been successfully applied to the synthesis of quinoline-4-carbaldehyde from 4-methylquinoline.[2][7]
Mechanism: The reaction is believed to proceed through an ene reaction to form an allylic seleninic acid, followed by a[5][8]-sigmatropic rearrangement and subsequent decomposition to yield the aldehyde and elemental selenium.
Experimental Protocol (Oxidation with SeO₂): [2][7]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylquinoline (5.0 g, 35 mmol) and selenium dioxide (5.0 g, 45 mmol) in toluene under an argon atmosphere.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling, dilute the mixture with dichloromethane and wash sequentially with a saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) to yield quinoline-4-carbaldehyde as a solid (reported yield: 73%).[7]
2. Oxidation with Hypervalent Iodine(III) Reagents
More recently, metal-free oxidation methods employing hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), have been developed for the chemoselective oxidation of 4-methylquinolines.[9] These methods offer the advantages of mild reaction conditions and avoidance of toxic heavy metals.[9]
Mechanism: While the precise mechanism is subject to ongoing research, it is proposed to involve the formation of a highly reactive iodine(III) species that facilitates the oxidation of the methyl group.
Comparative Analysis
| Feature | Multi-Step via Carboxylic Acid | Direct Oxidation of 4-Methylquinoline |
| Starting Material | Aniline, Aldehyde, Pyruvic Acid / Isatin, Ketone | 4-Methylquinoline |
| Number of Steps | 2-3 | 1 |
| Key Reagents | LiAlH₄ or BH₃, MnO₂ or PCC | SeO₂, Hypervalent Iodine Reagents |
| Yield | Variable, dependent on each step | Good to excellent (e.g., 73% with SeO₂)[7] |
| Scalability | Can be challenging due to multiple steps and purification | More straightforward for larger scale synthesis |
| Safety & Environmental | Use of highly reactive and toxic reagents (LiAlH₄, SeO₂) | Use of toxic SeO₂, though metal-free alternatives exist |
| Substrate Scope | Generally broad for the quinoline core synthesis | Dependent on the stability of substituents to oxidation |
Visualizing the Synthetic Workflows
Caption: Workflow for the direct synthesis of quinoline-4-carbaldehyde.
Conclusion and Recommendations
The choice of synthetic route to quinoline-4-carbaldehyde is contingent upon several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities regarding the handling of hazardous reagents.
For small-scale synthesis where a variety of substituted quinoline cores are desired, the multi-step approach via quinoline-4-carboxylic acid offers considerable flexibility through the well-established Doebner and Pfitzinger reactions. However, this route is longer and involves the use of highly reactive reducing agents.
For a more direct, efficient, and scalable synthesis of unsubstituted quinoline-4-carbaldehyde, the direct oxidation of 4-methylquinoline is the superior method. The selenium dioxide-mediated oxidation provides a reliable and high-yielding protocol. The emerging use of hypervalent iodine reagents presents a promising, metal-free alternative that warrants further investigation and optimization.
Ultimately, a thorough evaluation of the specific research goals and available resources will guide the synthetic chemist in selecting the most judicious pathway to this invaluable synthetic intermediate.
References
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A Comparative Guide to the Cross-Reactivity of 3-Fluoroquinoline-4-carbaldehyde Derivatives
Introduction: The Double-Edged Sword of Quinolines in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of therapeutic applications, from anticancer to antimicrobial agents.[1][2][3] The introduction of a fluorine atom and a carbaldehyde group at the 3 and 4 positions, respectively, of the quinoline ring system creates a unique chemical entity—3-fluoroquinoline-4-carbaldehyde—with significant potential for further derivatization and biological activity. These derivatives have shown promise as kinase inhibitors and antimycobacterial agents.[4][5][6]
However, the therapeutic promise of quinoline derivatives is often shadowed by the risk of off-target effects and cross-reactivity, which can lead to unforeseen toxicities. The well-documented adverse effects of some fluoroquinolone antibiotics, for instance, underscore the critical need for comprehensive cross-reactivity profiling early in the drug development pipeline.[7] This guide provides a framework for conducting rigorous cross-reactivity studies of novel 3-fluoroquinoline-4-carbaldehyde derivatives, enabling researchers to build a robust safety and selectivity profile for their lead candidates. We will delve into the critical assays for assessing off-target liabilities, provide detailed experimental protocols, and offer a template for comparative data analysis.
Understanding Cross-Reactivity: Key Areas of Concern
For quinoline-based compounds, three primary areas of cross-reactivity warrant thorough investigation due to their clinical significance:
-
Kinase Selectivity: Many quinoline derivatives are designed as kinase inhibitors.[1][8] However, the human kinome consists of over 500 kinases, and a lack of selectivity can lead to off-target inhibition, resulting in toxicity. Comprehensive profiling against a panel of kinases is essential to determine the selectivity of a given compound.
-
hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a crucial role in cardiac repolarization. Inhibition of this channel by non-cardiac drugs is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[9][10] Therefore, assessing the hERG liability of any new chemical entity is a regulatory requirement.
-
Cytochrome P450 (CYP450) Inhibition: The CYP450 enzyme superfamily is responsible for the metabolism of a vast majority of drugs.[11] Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to adverse effects or loss of efficacy.[12][13][14][15]
Proposed Experimental Workflow for Cross-Reactivity Profiling
To systematically evaluate the cross-reactivity of a library of 3-fluoroquinoline-4-carbaldehyde derivatives, a tiered approach is recommended. This workflow allows for early identification of potential liabilities and conserves resources.
Caption: Proposed experimental workflow for the cross-reactivity profiling of 3-fluoroquinoline-4-carbaldehyde derivatives.
Detailed Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of the test compounds against a broad panel of human kinases.
Methodology: A widely used method for initial kinase inhibitor profiling is the Lanthanide-based fluorescence resonance energy transfer (LANCE®) assay . This homogeneous assay format is amenable to high-throughput screening.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the compound to the desired screening concentration (e.g., 10 µM) in assay buffer.
-
Prepare solutions of the kinase, a suitable biotinylated substrate peptide, and ATP in assay buffer.
-
Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or control (e.g., staurosporine for broad inhibition, DMSO for no inhibition) to the wells.
-
Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 5 µL of the detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible microplate reader, measuring the emission at 665 nm (APC) and 615 nm (europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition relative to the positive and negative controls.
-
For compounds showing significant inhibition (e.g., >50% at 10 µM), perform dose-response experiments to determine the IC₅₀ value.
-
hERG Channel Inhibition Assay
Objective: To assess the potential of the test compounds to block the hERG potassium channel.
Methodology: The gold standard for hERG liability testing is manual whole-cell patch-clamp electrophysiology performed on cells stably expressing the hERG channel (e.g., HEK293 cells).
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture hERG-expressing cells under standard conditions.
-
On the day of the experiment, detach the cells and plate them onto glass coverslips in the recording chamber.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an appropriate intracellular solution (containing potassium) and extracellular solution.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
Record baseline hERG currents in the absence of the test compound.
-
-
Compound Application and Data Acquisition:
-
Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
Allow sufficient time for the compound effect to reach steady-state at each concentration.
-
Record the hERG currents in the presence of the compound.
-
At the end of the experiment, apply a known hERG blocker (e.g., E-4031) to confirm the identity of the recorded current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Calculate the percent inhibition of the hERG current relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Cytochrome P450 Inhibition Assay
Objective: To evaluate the inhibitory potential of the test compounds against major human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology: A common in vitro method utilizes human liver microsomes and isoform-specific probe substrates. The formation of the metabolite of the probe substrate is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and known inhibitors (positive controls) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a working solution of human liver microsomes in phosphate buffer.
-
Prepare solutions of the isoform-specific probe substrates and an NADPH-generating system.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound or control with human liver microsomes and the NADPH-generating system for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the probe substrate.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples by LC-MS/MS to quantify the amount of metabolite formed.
-
Calculate the percent inhibition of metabolite formation at each test compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a suitable model.
-
Comparative Data Presentation
To facilitate a clear comparison of the cross-reactivity profiles of different 3-fluoroquinoline-4-carbaldehyde derivatives, the data should be presented in well-structured tables.
Table 1: Kinase Selectivity Profile of 3-Fluoroquinoline-4-carbaldehyde Derivatives
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Score (Off-Target 1 / Target) |
| Derivative A | 50 | >10,000 | 1,500 | >200 |
| Derivative B | 75 | 500 | 2,000 | 6.7 |
| Derivative C | 120 | >10,000 | >10,000 | >83 |
| Reference Cmpd | 25 | 100 | 300 | 4 |
Table 2: hERG and CYP450 Inhibition Profile of 3-Fluoroquinoline-4-carbaldehyde Derivatives
| Compound ID | hERG IC₅₀ (µM) | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Derivative A | >30 | >50 | 25 | >50 | 15 |
| Derivative B | 5.2 | 10 | 8.5 | 1.2 | 0.8 |
| Derivative C | >30 | >50 | >50 | 45 | >50 |
| Reference Cmpd | 1.5 | 2.1 | 5.6 | 0.5 | 0.2 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
A thorough analysis of the comparative data can reveal valuable structure-activity relationships. For example, the addition of a bulky substituent at a particular position on the quinoline ring may significantly improve kinase selectivity while having minimal impact on hERG inhibition.
Caption: Illustrative Structure-Activity Relationships (SAR) for 3-fluoroquinoline-4-carbaldehyde derivatives.
Mechanistic studies for compounds that exhibit significant CYP450 inhibition are also crucial. Time-dependent inhibition assays can help differentiate between reversible and irreversible (mechanism-based) inhibitors, the latter of which pose a greater risk for clinically significant drug-drug interactions.[12][13][14]
Conclusion: Building a Foundation for Safer Drug Candidates
A comprehensive understanding of the cross-reactivity profile of 3-fluoroquinoline-4-carbaldehyde derivatives is paramount for their successful development as therapeutic agents. The experimental framework outlined in this guide provides a robust strategy for identifying potential off-target liabilities early in the drug discovery process. By systematically evaluating kinase selectivity, hERG channel inhibition, and CYP450 interactions, researchers can make informed decisions to prioritize candidates with the most favorable safety and selectivity profiles. This proactive approach to cross-reactivity assessment will ultimately contribute to the development of safer and more effective medicines.
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Center for Biotechnology Information. Available from: [Link].
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Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. National Center for Biotechnology Information. Available from: [Link].
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Analysis of Mechanism-Based Inhibition of CYP 3A4 by a Series of Fluoroquinolone Antibacterial Agents. National Center for Biotechnology Information. Available from: [Link].
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available from: [Link].
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Analysis of Mechanism-Based Inhibition of CYP 3A4 by a Series of Fluoroquinolone Antibacterial Agents. R Discovery. Available from: [Link].
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Center for Biotechnology Information. Available from: [Link].
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Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents. ResearchGate. Available from: [Link].
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Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. National Center for Biotechnology Information. Available from: [Link].
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Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. National Center for Biotechnology Information. Available from: [Link].
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Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. National Center for Biotechnology Information. Available from: [Link].
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available from: [Link].
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Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. National Center for Biotechnology Information. Available from: [Link].
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Ensemble of structure and ligand-based classification models for hERG liability profiling. National Center for Biotechnology Information. Available from: [Link].
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Center for Biotechnology Information. Available from: [Link].
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3-Fluoroquinoline-4-carbaldehyde. Porphyrin-Systems. Available from: [Link].
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Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. ScienceDirect. Available from: [Link].
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Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. Available from: [Link].
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4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI. Available from: [Link].
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Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. ResearchGate. Available from: [Link].
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Center for Biotechnology Information. Available from: [Link].
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Structural determinants of HERG channel block by clofilium and ibutilide. National Center for Biotechnology Information. Available from: [Link].
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Royal Society of Chemistry. Available from: [Link].
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. National Center for Biotechnology Information. Available from: [Link].
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Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. National Center for Biotechnology Information. Available from: [Link].
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available from: [Link].
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available from: [Link].
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Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. National Center for Biotechnology Information. Available from: [Link].
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Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. Available from: [Link].
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Synthesis and antimicrobial evaluation of some heterocyclic compounds from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. Semantic Scholar. Available from: [Link].
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A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 3-Fluoroquinoline-4-carbaldehyde
For researchers, scientists, and professionals in the field of drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of analytical methodologies for establishing the purity of 3-Fluoroquinoline-4-carbaldehyde, a key building block in medicinal chemistry. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Synthetic Landscape: Anticipating Impurities
The common route to 3-Fluoroquinoline-4-carbaldehyde is the Vilsmeier-Haack reaction.[1][2][3] This formylation of an appropriately substituted aniline derivative, while efficient, can introduce a predictable set of impurities. Understanding these potential contaminants is critical for developing a comprehensive purity analysis strategy.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual N-arylacetamides or other precursors.
-
Over-formylated Products: Di-formylated quinoline species.
-
Isomeric Byproducts: Formylation at different positions on the quinoline ring.
-
Residual Solvents: From the reaction and purification steps (e.g., DMF, POCl₃ hydrolysis products).[1][4]
-
Degradation Products: Resulting from workup or storage conditions.
A robust purity assessment, therefore, must not only quantify the main compound but also effectively separate and identify these potential impurities.
A Multi-faceted Approach to Purity Determination
No single analytical technique provides a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. This guide will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] For 3-Fluoroquinoline-4-carbaldehyde, a reversed-phase HPLC method is most suitable.
Proposed HPLC Method
A gradient reversed-phase HPLC method using a C18 column provides excellent separation of the target compound from both more polar and less polar impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 3-Fluoroquinoline-4-carbaldehyde reference standard and dissolve in a 10 mL volumetric flask with a 1:1 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and prepare as in the standard preparation.
-
-
System Suitability:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
-
Trustworthiness through Validation
This HPLC method should be validated according to ICH guidelines (Q2(R2)) to ensure its suitability.[8][9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities.[11] This can be demonstrated by spiking the sample with potential impurities.
-
Linearity: A linear relationship between concentration and detector response.
-
Accuracy: Closeness of the results to the true value.
-
Precision: Repeatability and intermediate precision, with an RSD of ≤ 2% for the assay of the main component.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[9]
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is an invaluable, cost-effective technique for rapid qualitative assessment of reaction progress and for preliminary purity checks.[12] While not as precise as HPLC, it provides a quick visual indication of the number of components in a mixture.
Proposed TLC Method
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Ethyl Acetate/Hexane (3:7 v/v) |
| Visualization | UV light (254 nm and 366 nm), Iodine chamber |
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of each sample to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has reached the top of the plate, remove it, dry, and visualize the spots under UV light and/or in an iodine chamber.
Comparison with HPLC
| Feature | TLC | HPLC |
| Resolution | Lower | High |
| Quantification | Semi-quantitative at best | Highly quantitative |
| Sensitivity | Lower | High |
| Throughput | High | Lower |
| Cost | Low | High |
While TLC is excellent for a quick check, it should not be used as the sole determinant of purity for drug development purposes.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity determination.[15][16] Quantitative NMR (qNMR) can provide an accurate measure of purity without the need for a reference standard of the analyte.[16][17]
Proposed NMR Method
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ |
| Internal Standard (for qNMR) | Maleic Anhydride or Dimethyl Sulfone (known purity) |
| Acquisition | ¹H NMR, ¹³C NMR, ¹⁹F NMR |
Experimental Protocol: qNMR Analysis
-
Sample Preparation: Accurately weigh a precise amount of the synthesized compound and a certified internal standard into an NMR tube. Add the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Purity Calculation: Compare the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Interpreting the Data
-
¹H NMR: The presence of small, unidentified peaks indicates impurities. The integration of these peaks relative to the main compound can give a semi-quantitative estimate of purity.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The presence of extra signals suggests impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. A single, sharp signal is expected for 3-Fluoroquinoline-4-carbaldehyde. The presence of other fluorine-containing impurities would be readily apparent.
Mass Spectrometry (MS): Identity Confirmation
While not a primary tool for purity assessment, mass spectrometry is crucial for confirming the identity of the synthesized compound and its impurities.[18][19]
Proposed MS Method
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Mode | Positive Ion Mode |
An accurate mass measurement from a high-resolution mass spectrometer can confirm the elemental composition of the main product and any separated impurities.
Comparative Summary of Purity Assessment Techniques
| Technique | Primary Use | Advantages | Limitations |
| HPLC | Quantitative Purity | High resolution, high sensitivity, accurate quantification.[5] | Higher cost, requires method development and validation. |
| TLC | Qualitative Screening | Rapid, low cost, high throughput. | Low resolution, not quantitative.[14] |
| NMR | Structural Confirmation, Quantitative Purity | Provides structural information, can be quantitative without a specific reference standard.[16] | Lower sensitivity than HPLC, can be complex to interpret with overlapping signals. |
| MS | Identity Confirmation | High sensitivity, provides molecular weight and structural information.[18] | Not inherently quantitative for purity without extensive calibration. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for purity assessment.
Conclusion
Establishing the purity of synthesized 3-Fluoroquinoline-4-carbaldehyde requires a multi-pronged analytical approach. While TLC offers a rapid preliminary screen, it is the validated, high-resolution HPLC method that provides the definitive quantitative assessment of purity. NMR spectroscopy serves a dual role, confirming the structural integrity of the compound and offering a complementary, orthogonal method for purity determination through qNMR. Mass spectrometry provides the final, unequivocal confirmation of molecular identity. By integrating these techniques and adhering to established validation principles, researchers can ensure the quality and reliability of their synthesized compounds, a critical step in the journey of drug discovery and development.
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Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. (1998, May). PubMed. Retrieved January 19, 2026, from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. (2008, June 20). PubMed. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Fluoroquinoline-4-carbaldehyde Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount to ensuring product quality, safety, and efficacy. 3-Fluoroquinoline-4-carbaldehyde, a crucial intermediate in the synthesis of various pharmaceutical agents, demands robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of various analytical techniques for the determination of 3-Fluoroquinoline-4-carbaldehyde, supported by established validation principles and comparative performance data. The methodologies discussed are grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure scientific integrity and regulatory compliance.[1][2][3][4][5][6][7][8]
The Critical Role of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[9] This process is not merely a regulatory formality but a cornerstone of good science, ensuring that the data generated is accurate, reliable, and reproducible.[2] For a molecule like 3-Fluoroquinoline-4-carbaldehyde, which may be a starting material or a critical intermediate in a drug substance synthesis, precise quantification is essential for process control, yield calculations, and impurity profiling.
The core parameters for analytical method validation, as stipulated by the ICH Q2(R2) guideline, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Accuracy: The closeness of test results to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Comparative Analysis of Analytical Methodologies
Several analytical techniques can be employed for the quantification of 3-Fluoroquinoline-4-carbaldehyde. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for 3-Fluoroquinoline-4-carbaldehyde.[11][12]
-
HPLC with Ultraviolet (UV) Detection: This is the most common and robust method for quantifying compounds with a UV chromophore, such as the quinoline ring system in the target molecule.[11][13] The aldehyde group can also be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection and specificity.[13][14]
-
HPLC with Fluorescence Detection (FLD): Fluoroquinolones are known for their native fluorescence, which can be exploited for highly sensitive and selective quantification. This method offers significantly lower detection limits compared to UV detection.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC is a viable option. While 3-Fluoroquinoline-4-carbaldehyde has a relatively high boiling point, it may be amenable to GC analysis, potentially with derivatization of the aldehyde group to improve volatility and thermal stability.
UV-Visible Spectrophotometry
This technique offers a simpler and more rapid approach for quantification, particularly for pure samples or in simple matrices where interfering substances are minimal.[11] The quantification is based on the inherent UV absorbance of the quinoline ring. For aldehydes, derivatization reactions that produce a colored product can be employed to shift the absorbance to the visible region and enhance sensitivity.[14]
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step protocols for the validation of an HPLC-UV method for the quantification of 3-Fluoroquinoline-4-carbaldehyde. The presented data is a synthesis based on typical performance characteristics observed for similar fluoroquinolone and aldehyde compounds.[15][16][17]
General Validation Workflow
The validation process follows a structured approach, beginning with the development of a validation protocol and culminating in a comprehensive validation report.[1][6][8]
Caption: A generalized workflow for the validation of an analytical method.
Detailed Protocol: HPLC-UV Method
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of 3-Fluoroquinoline-4-carbaldehyde.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[17]
-
Mobile Phase: Isocratic mixture of 10 mM phosphate buffer (pH 3.1) and Acetonitrile (70:30, v/v)[17]
-
Flow Rate: 1.0 mL/min[17]
-
Detection Wavelength: 293 nm (based on typical fluoroquinolone absorbance)[17]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Fluoroquinoline-4-carbaldehyde reference standard and dissolve in 100 mL of diluent (Mobile Phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain 10 mg of 3-Fluoroquinoline-4-carbaldehyde and dissolve in 100 mL of diluent. Further dilute to a final concentration of approximately 20 µg/mL.
Validation Experiments and Acceptance Criteria
The following experiments are conducted to validate the HPLC-UV method.
Caption: Experimental workflow for HPLC-UV analysis.
Specificity:
-
Procedure: Analyze the diluent, a placebo sample (if applicable), and a sample spiked with known impurities.
-
Acceptance Criteria: The peak for 3-Fluoroquinoline-4-carbaldehyde should be well-resolved from any other peaks, and the diluent and placebo should show no interfering peaks at the retention time of the analyte.
Linearity:
-
Procedure: Analyze the working standard solutions in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[16]
Accuracy:
-
Procedure: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[10]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[2]
LOD and LOQ:
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of the chromatograms (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.
Robustness:
-
Procedure: Introduce small, deliberate variations to the method parameters (e.g., ±2% change in mobile phase composition, ±0.1 unit change in pH, ±2°C change in column temperature).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance of different analytical methods for the quantification of 3-Fluoroquinoline-4-carbaldehyde, based on data from similar compounds.
| Parameter | HPLC-UV | HPLC-FLD | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High | Very High | High (with appropriate column) | Low to Moderate |
| Linearity (r²) | ≥ 0.999[15] | ≥ 0.999 | ≥ 0.995 | ≥ 0.990 |
| Accuracy (% Recovery) | 98.0 - 102.0%[15] | 95.0 - 105.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 2.0%[15] | < 5.0% | < 5.0% | < 5.0% |
| LOD (µg/mL) | ~0.1[17] | ~0.01 | ~0.5 | ~1.0 |
| LOQ (µg/mL) | ~0.3[17] | ~0.05 | ~1.5 | ~3.0 |
| Robustness | High | High | Moderate | Moderate |
| Throughput | Moderate | Moderate | Moderate | High |
Conclusion and Recommendations
For the routine quantification of 3-Fluoroquinoline-4-carbaldehyde in a drug development and manufacturing setting, the HPLC-UV method stands out as the most balanced choice, offering a combination of high specificity, accuracy, precision, and robustness.[13] While HPLC-FLD provides superior sensitivity, it may not be necessary unless quantifying trace amounts or impurities. GC-FID could be a suitable alternative if the compound demonstrates good thermal stability and volatility, though it may require more complex sample preparation. UV-Vis Spectrophotometry , due to its lower specificity, is best suited for in-process controls or for the analysis of pure substance where the sample matrix is well-defined and free of interfering components.[18]
Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and accuracy, and the available resources. The validation of the chosen method must be rigorously performed and documented to ensure the generation of reliable and defensible data.[19]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Fluoroquinoline-4-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The introduction of a fluorine atom at the C-3 position and a carbaldehyde group at C-4 creates a unique pharmacophore, the 3-Fluoroquinoline-4-carbaldehyde core, which holds significant potential for developing novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a versatile synthetic handle for creating diverse derivatives. This guide presents a comprehensive, field-proven framework for conducting comparative molecular docking studies on novel derivatives of this scaffold. We will elucidate the causality behind experimental choices, from target selection to the intricacies of post-docking analysis, providing a self-validating protocol to empower researchers in the rational design of potent and selective therapeutic agents.
Introduction: The Strategic Value of the 3-Fluoroquinoline-4-carbaldehyde Scaffold
The Quinoline Framework in Modern Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in drug development. Its rigid, planar nature and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) make it an ideal foundation for molecules targeting diverse biological systems. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] Numerous approved drugs, such as the anticancer agent Bosutinib and the fluoroquinolone antibiotic Ciprofloxacin, feature this core scaffold, underscoring its therapeutic relevance.[3][4]
Rationale for the 3-Fluoro and 4-Carbaldehyde Substitutions
The specific placement of a fluorine atom at the C-3 position is a strategic chemical modification. Fluorine's high electronegativity can alter the electronic properties of the quinoline ring, potentially modulating pKa and improving interactions with protein targets. Furthermore, it can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[5]
The 4-carbaldehyde group is not merely a substituent; it is a gateway for chemical diversification. This reactive aldehyde can be readily transformed into a multitude of other functional groups (e.g., imines, alcohols, acids) or used in multicomponent reactions to build extensive and diverse chemical libraries.[6][7] This synthetic tractability is crucial for exploring the structure-activity relationship (SAR) around the core scaffold.
The Power of In-Silico Screening: Molecular Docking
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[8][9] This method allows for the rapid, cost-effective screening of virtual libraries of compounds against a protein of known three-dimensional structure.[10] By simulating molecular recognition at an atomic level, docking provides critical insights into binding modes and key interactions, guiding the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[9][11]
This guide provides a detailed methodology for a comparative docking study to evaluate the potential of novel 3-Fluoroquinoline-4-carbaldehyde derivatives against key antibacterial and anticancer targets.
Designing the Virtual Experiment: Ligand and Target Selection
The validity of any docking study hinges on the thoughtful selection of both the ligands to be screened and the protein targets to be investigated.
Assembling the Virtual Ligand Library
For this comparative study, we propose a virtual library of 3-Fluoroquinoline-4-carbaldehyde derivatives based on a common synthetic route, such as the Vilsmeier-Haack reaction on acetanilides.[6][12] The library should be designed to probe the effect of various substituents at key positions, for example:
-
N-1 Position: Introducing different alkyl or aryl groups to explore the hydrophobic pocket near this position.
-
C-6 and C-7 Positions: Adding electron-donating or electron-withdrawing groups to modulate the electronic landscape of the quinoline core.
-
Derivatization of the 4-Carbaldehyde: Converting the aldehyde to various Schiff bases by condensation with different anilines or hydrazines to explore extended binding pockets.[6]
Rationale for Target Protein Selection
Based on the well-documented biological activities of quinolines, we will select two representative targets from different therapeutic areas to conduct a comparative analysis.[1][13]
-
Antibacterial Target: Staphylococcus aureus DNA Gyrase B
-
Justification: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a clinically validated target of fluoroquinolone antibiotics.[4] Inhibition of this enzyme leads to bacterial cell death.
-
PDB Structure: We will use the crystal structure of the S. aureus DNA gyrase B subunit in complex with a known inhibitor (e.g., PDB ID: 2XCT).[4] This allows for protocol validation by re-docking the co-crystallized ligand.
-
-
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
-
Justification: The EGFR signaling pathway is frequently dysregulated in various cancers, making its kinase domain a prime target for anticancer therapies.[3] Many quinoline-based compounds have been developed as EGFR inhibitors.[1]
-
PDB Structure: The crystal structure of the EGFR kinase domain in complex with an inhibitor like Gefitinib or Erlotinib (e.g., PDB ID: 1M17) will be used.
-
Experimental Protocol: A Step-by-Step Workflow for Comparative Docking
This section outlines a rigorous, step-by-step protocol for preparing the system, executing the docking, and analyzing the results. The process is designed to be self-validating to ensure the trustworthiness of the generated data.
Required Computational Resources
-
Docking Software: AutoDock 4.2 or AutoDock Vina for docking calculations.[4]
-
Molecular Visualization: PyMOL or UCSF Chimera for visual inspection and analysis of protein-ligand interactions.
-
Structure Preparation: AutoDockTools (ADT) for preparing protein and ligand files.
-
Databases: The RCSB Protein Data Bank (PDB) for retrieving protein crystal structures.
Workflow Diagram
Caption: A comprehensive workflow for the comparative molecular docking study.
Detailed Methodologies
Step 1: Protein Preparation
-
Download: Obtain the PDB file (e.g., 2XCT) from the RCSB Protein Data Bank.
-
Clean Structure: Open the file in AutoDockTools (ADT). Remove all water molecules and any co-crystallized ligands or ions not essential for binding.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Compute Charges: Calculate Gasteiger charges for the protein atoms.
-
Set Atom Types: Assign AutoDock atom types to the protein.
-
Save: Save the prepared protein in the required PDBQT format. This format includes atomic coordinates, charges, and atom types.
Step 2: Ligand Preparation
-
Draw/Obtain Ligands: Draw the 2D structures of your 3-Fluoroquinoline-4-carbaldehyde derivatives in a chemical drawing software and save them in SDF or MOL format.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Prepare in ADT: Open each minimized ligand in ADT. Detect the rotatable bonds, which the docking algorithm will be allowed to change during the simulation.
-
Save: Save each prepared ligand in the PDBQT format.
Step 3: Grid Generation (Defining the Active Site)
-
Load Protein: In ADT, load the prepared protein PDBQT file.
-
Define Grid Box: Center the grid box on the active site. A reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.
-
Set Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to be large enough to encompass the entire binding pocket and allow the ligands to rotate freely within it. A spacing of 0.375 Å is standard.
-
Save Grid Parameters: Save the grid parameter file (GPF).
Step 4: Docking Execution
-
Set Docking Parameters: Create a docking parameter file (DPF). Specify the prepared protein and ligand PDBQT files, the grid parameter file, and the docking algorithm to use (e.g., the Lamarckian Genetic Algorithm). Set the number of docking runs (e.g., 50-100) to ensure thorough sampling of conformational space.
-
Run AutoDock: Execute the docking run from the command line using the AutoDock executable.
-
Output: The program will generate a docking log file (DLG) containing the results, including the binding energies and coordinates for each docked pose.
Step 5: Protocol Validation
-
Re-docking: Before docking the entire library, perform a docking run with the co-crystallized ligand that was originally in the PDB structure.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Data Interpretation and Comparative Analysis
Effective analysis transforms raw docking scores into actionable intelligence for drug design.
Quantitative Data Summary
Summarize the docking results for all derivatives against each target in a clear, tabular format. This allows for direct comparison of their predicted potential.
Table 1: Comparative Docking Results against S. aureus DNA Gyrase (PDB: 2XCT)
| Compound ID | Structure/Substituent | Est. Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) (nM) | Number of H-Bonds | Key Interacting Residues |
|---|---|---|---|---|---|
| Control (Ciprofloxacin) | - | -12.83[4] | 15.5 | 3 | Asp83, Gly87, Ser84 |
| Derivative 1 | R = -CH3 | -13.5 | 8.2 | 4 | Asp83, Gly87, Val120 |
| Derivative 2 | R = -Phenyl | -14.2 | 3.5 | 4 | Asp83, Gly87, Arg86 |
| Derivative 3 | R = -4-F-Phenyl | -14.8 | 1.8 | 5 | Asp83, Gly87, Arg86, Thr165 |
| ... (data for other derivatives) | | | | | |
Table 2: Comparative Docking Results against EGFR Tyrosine Kinase (PDB: 1M17)
| Compound ID | Structure/Substituent | Est. Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) (µM) | Number of H-Bonds | Key Interacting Residues |
|---|---|---|---|---|---|
| Control (Gefitinib) | - | -9.8 | 0.25 | 2 | Met769, Thr766 |
| Derivative 1 | R = -CH3 | -8.5 | 1.5 | 1 | Met769 |
| Derivative 2 | R = -Phenyl | -9.2 | 0.55 | 2 | Met769, Cys773 |
| Derivative 3 | R = -4-F-Phenyl | -9.5 | 0.38 | 2 | Met769, Cys773 |
| ... (data for other derivatives) | | | | | |
Note: The data presented in the tables are hypothetical examples for illustrative purposes.
Qualitative Visual Analysis
For the most promising derivatives (those with the lowest binding energies), a detailed visual inspection of the binding pose is crucial.
-
Load Complex: Open the protein PDBQT file and the docked ligand poses from the DLG file in a molecular viewer like PyMOL.
-
Identify Interactions: Analyze the top-ranked pose. Identify and measure hydrogen bonds between the ligand and protein residues. Look for hydrophobic interactions and potential π-π stacking with aromatic residues like Phe, Tyr, or Trp.
-
Compare with Control: Compare the binding mode of your derivative with that of the known inhibitor. Does it occupy the same pockets? Does it form similar key interactions? Does it form novel, favorable interactions?
Deriving Structure-Activity Relationship (SAR) Insights
The ultimate goal is to understand why certain derivatives perform better than others. By correlating the structural changes across your library with the docking results, you can formulate an initial SAR.
-
Example SAR Insight: "The addition of a 4-fluorophenyl group at the N-1 position (Derivative 3) resulted in a lower binding energy compared to an unsubstituted phenyl group (Derivative 2). Visual analysis reveals the fluorine atom forms a favorable halogen bond with the backbone carbonyl of Thr165 in the DNA gyrase active site, an interaction not observed with the other derivatives. This suggests that exploring other halogenated substituents at this position could be a promising strategy for enhancing potency."
Sources
- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoroquinoline-4-carbaldehyde
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-fluoroquinoline-4-carbaldehyde demand a meticulous, informed approach. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its safe management, ensuring the protection of personnel and compliance with regulatory standards.
The core principle underpinning the disposal of this compound is its classification as a halogenated aromatic aldehyde . This dictates its handling from the moment it is designated as waste to its final disposition. Improper disposal can lead to regulatory penalties, environmental contamination, and immediate safety hazards.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of 3-fluoroquinoline-4-carbaldehyde is the foundation of its safe handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from structurally analogous compounds, such as quinoline-3-carbaldehyde and other fluorinated benzaldehydes.
The primary hazards are consistently identified as:
-
Skin Corrosion/Irritation : Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation : Poses a significant risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]
Furthermore, as a quinoline derivative, its toxicological properties must be respected.[4][5] The fluorine atom introduces considerations related to the disposal of halogenated organic compounds, which are subject to stringent environmental regulations due to their persistence and potential to form harmful byproducts upon incomplete combustion.[6][7]
| Hazard Classification | Associated Risk | Recommended Precaution |
| Skin Irritant (Category 2) | Causes redness, itching, and inflammation upon contact. | Wear nitrile or neoprene gloves and a lab coat.[1] |
| Eye Irritant (Category 2) | Can cause serious pain, redness, and watering; potential for lasting damage. | Use chemical safety goggles or a face shield.[1][3] |
| STOT SE 3 (Respiratory) | Inhalation of dust may lead to irritation of the nose, throat, and lungs. | Handle only in a well-ventilated area or a chemical fume hood.[1][2] |
| Halogenated Organic | Subject to specific hazardous waste regulations (e.g., EPA F-listed codes).[8][9] | Must be segregated into a dedicated halogenated waste stream.[10][11] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-fluoroquinoline-4-carbaldehyde is a multi-step process that begins the moment the material is deemed waste. This includes the pure compound, contaminated labware, and solutions.
Before handling any waste materials, ensure the following PPE is correctly worn:
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection : Chemically resistant gloves (nitrile is a suitable minimum, though neoprene or butyl rubber offer greater protection for prolonged contact) are required. Always inspect gloves for tears or holes before use.
-
Body Protection : A buttoned lab coat must be worn.
This is the most critical logistical step. Due to the presence of fluorine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[10][11]
Causality : Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings. Disposal facilities charge significantly more for halogenated waste due to the specialized high-temperature incineration required to ensure the complete destruction of halogenated compounds and prevent the formation of toxic dioxins or furans.[11] Co-mingling contaminates the entire batch, escalating disposal costs for the institution.
For Solid Waste (Pure Compound, Contaminated Weigh Boats, Gloves, etc.):
-
Place dry waste into a designated, leak-proof solid waste container, typically a plastic-lined drum or a robust plastic pail.
-
Ensure the container is clearly labeled "HALOGENATED SOLID WASTE" .
-
List all chemical constituents, including "3-Fluoroquinoline-4-carbaldehyde" and any other chemicals contaminating the waste.
For Liquid Waste (Solutions in Organic Solvents):
-
Pour the liquid waste into a designated, chemically-compatible (e.g., HDPE or glass) and properly vented "HALOGENATED ORGANIC LIQUID WASTE" container.
-
NEVER mix incompatible waste streams. For example, do not mix acidic waste with organic solvent waste.[12]
-
As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste tag.[11] The label must include:
-
The words "Hazardous Waste".
-
A complete list of all components by full chemical name (no abbreviations or formulas).[12]
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Keep the waste container securely closed when not in use.[11][13] Store it in a designated satellite accumulation area, within secondary containment.
An "empty" container that once held 3-fluoroquinoline-4-carbaldehyde is still considered hazardous waste.
-
Do not wash the container with water for drain disposal.
-
Rinse the container three times with a suitable organic solvent (e.g., acetone, ethanol).
-
The solvent rinsate is now considered halogenated liquid waste and must be added to the appropriate waste container.
-
After rinsing, deface the original label on the container, mark it as "EMPTY," and dispose of it in the appropriate solid waste stream (e.g., lab glass disposal), as directed by your institution's Environmental Health & Safety (EHS) office.
Emergency Spill Management
Immediate and correct action during a spill is vital to mitigate exposure and contamination.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate and Ventilate : If safe to do so, close the sash of the fume hood where the spill occurred or increase ventilation.
-
Don PPE : Before cleanup, don the appropriate PPE as described above.
-
Containment : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[14] Avoid dry sweeping.
-
Cleanup :
-
Carefully scoop the material into a designated waste container.
-
Use a wet paper towel or absorbent pad to wipe the area, working from the outside in.
-
All cleanup materials (gloves, pads, towels) are considered halogenated solid waste and must be disposed of accordingly.[15]
-
-
Report : Report the spill to your laboratory supervisor and your institution's EHS office, per your site's specific protocols.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing 3-fluoroquinoline-4-carbaldehyde.
Caption: Decision workflow for proper segregation and disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of 3-fluoroquinoline-4-carbaldehyde is managed not just as a task, but as an integral part of a robust safety culture.
References
-
Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved January 18, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available at: [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved January 18, 2026, from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]
-
TEMPLE UNIVERSITY. (n.d.). Halogenated Solvents in Laboratories. Retrieved January 18, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved January 18, 2026, from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved January 18, 2026, from [Link]
-
PubChem, National Institutes of Health. (n.d.). Quinoline. Retrieved January 18, 2026, from [Link]
-
PubMed Central, National Institutes of Health. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Available at: [Link]
-
PubMed Central, National Institutes of Health. (2018). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Available at: [Link]
-
Hazardous Waste Management. (n.d.). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 18, 2026, from [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved January 18, 2026, from [Link]
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- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. downloads.ossila.com [downloads.ossila.com]
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- 6. mdpi.com [mdpi.com]
- 7. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Personal protective equipment for handling 3-Fluoroquinoline-4-carbaldehyde
Comprehensive Safety and Handling Guide: 3-Fluoroquinoline-4-carbaldehyde
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Fluoroquinoline-4-carbaldehyde. As a compound with significant toxicological potential, adherence to these procedures is critical to ensure the safety of all laboratory personnel and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
Hazard Analysis: Understanding the Risks of 3-Fluoroquinoline-4-carbaldehyde
3-Fluoroquinoline-4-carbaldehyde is a halogenated aromatic aldehyde belonging to the quinoline family. While a complete safety data sheet (SDS) is not publicly available, existing data indicates significant hazards. The primary known hazard classifications for this compound are:
-
H301: Toxic if swallowed
-
H311: Toxic in contact with skin
-
H331: Toxic if inhaled
These classifications place 3-Fluoroquinoline-4-carbaldehyde in a high hazard category, demanding stringent control measures to prevent any route of exposure. The fluoroquinolone class of compounds, to which this chemical is related, has been associated with a range of adverse health effects, underscoring the need for caution.[1][2][3]
Key Hazard Considerations:
| Hazard Type | Potential Effects | Rationale for Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be fatal or cause significant adverse health effects upon short exposure. | The H301, H311, and H331 classifications indicate a high degree of toxicity through all major routes of exposure. |
| Skin and Eye Irritation | Direct contact may cause irritation or more severe damage. | Aromatic aldehydes can be irritating to the skin and eyes. |
| Respiratory Sensitization | Inhalation of dust or vapors may lead to respiratory irritation or sensitization. | The aldehyde functional group can be a respiratory irritant. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the high toxicity of 3-Fluoroquinoline-4-carbaldehyde, a comprehensive PPE strategy is mandatory. This involves more than just a lab coat and gloves; it requires a multi-layered approach to create a robust barrier against exposure.
PPE Selection Workflow
Caption: PPE selection workflow based on the known hazards of 3-Fluoroquinoline-4-carbaldehyde.
Step-by-Step PPE Protocol:
2.1. Respiratory Protection:
Due to the "Toxic if inhaled" (H331) classification, respiratory protection is not optional.
-
Minimum Requirement: A NIOSH-approved full-facepiece respirator with organic vapor cartridges and P100 particulate filters. The full facepiece provides the added benefit of eye and face protection.
-
For Higher Risk Operations (e.g., handling large quantities, potential for aerosolization): A powered air-purifying respirator (PAPR) with the same cartridge and filter combination is recommended to reduce breathing resistance and improve user comfort during extended use.
-
Fit Testing: All users of tight-fitting respirators must be fit-tested annually to ensure a proper seal.
2.2. Hand Protection:
To mitigate the "Toxic in contact with skin" (H311) hazard, robust hand protection is essential. Double gloving is required.
-
Inner Glove: A disposable nitrile glove. This provides a preliminary barrier and makes it easier to doff the outer gloves without contaminating the skin.
-
Outer Glove: A chemical-resistant glove with a longer cuff. Based on general resistance charts for aldehydes and halogenated hydrocarbons, the following materials are recommended:
-
Butyl Rubber: Offers good resistance to aldehydes and ketones.
-
Viton™: Provides excellent protection against chlorinated and aromatic solvents.
-
-
Glove Change Regimen: Gloves should be changed immediately upon any sign of contamination or degradation. For prolonged work, it is advisable to change outer gloves at regular intervals (e.g., every 1-2 hours), even in the absence of visible contamination.
| Glove Material | Recommended Use | Key Considerations |
| Nitrile (Inner) | Base layer for double gloving. | Provides splash resistance and ease of doffing. |
| Butyl Rubber (Outer) | Primary chemical barrier. | Good for aldehydes. |
| Viton™ (Outer) | Primary chemical barrier. | Excellent for halogenated and aromatic compounds. |
2.3. Eye and Face Protection:
-
With a Full-Facepiece Respirator: The respirator itself provides adequate eye and face protection.
-
With a Half-Mask Respirator (Not Recommended for this Compound): Chemical splash goggles and a face shield are mandatory.
2.4. Body Protection:
-
Chemical-Resistant Apron or Gown: Worn over a flame-resistant lab coat, this provides an additional layer of protection against splashes and spills.
-
Closed-Toed Shoes: Leather or other chemical-resistant material is required.
-
Long Pants: Should fully cover the legs.
Operational Plan: Safe Handling Procedures
All work with 3-Fluoroquinoline-4-carbaldehyde must be conducted in a designated area within a certified chemical fume hood.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment and reagents before introducing the 3-Fluoroquinoline-4-carbaldehyde.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing of the solid compound within the fume hood.
-
Use a disposable weighing boat or paper.
-
Handle with care to avoid generating dust.
-
-
In Solution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Carefully doff PPE, removing the outer gloves first and disposing of them as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste contaminated with 3-Fluoroquinoline-4-carbaldehyde are crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow for 3-Fluoroquinoline-4-carbaldehyde.
Step-by-Step Disposal Protocol:
-
Waste Containers:
-
Use clearly labeled, dedicated waste containers for "Halogenated Organic Waste."
-
Separate containers should be used for solid and liquid waste.
-
-
Solid Waste:
-
All disposable items that have come into contact with 3-Fluoroquinoline-4-carbaldehyde (e.g., gloves, weighing paper, pipette tips) must be placed in the designated halogenated solid waste container.
-
-
Liquid Waste:
-
All solutions containing 3-Fluoroquinoline-4-carbaldehyde must be collected in a designated halogenated liquid waste container.
-
Do not mix with non-halogenated waste streams.
-
-
Container Management:
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a secondary containment bin within a ventilated area (e.g., under the fume hood).
-
-
Final Disposal:
-
Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal. Incineration is a common disposal method for halogenated organic compounds.[4]
-
Emergency Procedures
In all cases of exposure, seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Spill Response:
-
Small Spill (in a fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and spilled substance in a sealed container for disposal as halogenated waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's EH&S department or emergency response team.
-
References
- MSDS of 3-fluoroquinoline-4-carbaldehyde. (n.d.). Capot Chemical Co., Ltd.
- OSHA Glove Selection Chart. (n.d.). U.S.
- 3M Respir
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). International Journal of Petroleum and Petrochemical Engineering Research.
- Third- and fourth-generation fluoroquinolone antibacterials: a systematic review of safety and toxicity profiles. (2014). Clinical Therapeutics.
- Fluoroquinolone Toxicity Study. (n.d.).
- Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (2022). Pharmaceuticals.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
